molecular formula C16H23NO2 B1675736 Lycophlegmine CAS No. 82841-97-2

Lycophlegmine

Cat. No.: B1675736
CAS No.: 82841-97-2
M. Wt: 261.36 g/mol
InChI Key: SRCDVLQWMPMBLH-OHHDELOUSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lycophlegmine has been reported in Phlegmariurus phlegmaria with data available.

Properties

CAS No.

82841-97-2

Molecular Formula

C16H23NO2

Molecular Weight

261.36 g/mol

IUPAC Name

(1S,4S,10S,13S,15R)-4-hydroxy-15-methyl-6-azatetracyclo[8.6.0.01,6.02,13]hexadec-2-en-11-one

InChI

InChI=1S/C16H23NO2/c1-10-5-11-6-15(19)13-3-2-4-17-9-12(18)7-14(11)16(13,17)8-10/h7,10-13,18H,2-6,8-9H2,1H3/t10-,11+,12+,13-,16+/m1/s1

InChI Key

SRCDVLQWMPMBLH-OHHDELOUSA-N

Isomeric SMILES

C[C@@H]1C[C@@H]2CC(=O)[C@H]3CCCN4[C@]3(C1)C2=C[C@@H](C4)O

Canonical SMILES

CC1CC2CC(=O)C3CCCN4C3(C1)C2=CC(C4)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Lycophlegmine

Origin of Product

United States

Foundational & Exploratory

The Quest for Lycophlegmine: A Technical Guide to the Isolation of Alkaloids from Lycopodium phlegmaria

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical whitepaper provides an in-depth guide for researchers, scientists, and drug development professionals on the discovery and isolation of alkaloids from the clubmoss Lycopodium phlegmaria (syn. Phlegmariurus phlegmaria, Huperzia phlegmaria). While the specific compound "lycophlegmine" remains elusive in prominent scientific literature, this document details the established protocols for extracting and identifying related phlegmarine-type and other Lycopodium alkaloids from this species, offering a blueprint for the isolation of novel compounds.

This guide focuses on the methodologies employed in the successful isolation and characterization of fawcettidine and 12-epilycodoline N-oxide, serving as a comprehensive case study. All quantitative data is presented in structured tables for clarity, and detailed experimental protocols are provided. Visual diagrams generated using Graphviz illustrate the logical workflow of the isolation process.

Introduction to Lycopodium Alkaloids

The Lycopodiaceae family of plants, commonly known as clubmosses, is a rich source of structurally diverse and biologically active alkaloids.[1] These compounds have garnered significant attention from the scientific community due to their potential therapeutic properties, including acetylcholinesterase (AChE) inhibition, which is a key mechanism in the management of Alzheimer's disease.[2] The alkaloids are broadly classified into several structural types, including lycopodine, lycodine, fawcettimine, and phlegmarine.[3] The isolation of these compounds typically involves multi-step processes of extraction and chromatographic purification.[4]

Isolation of Alkaloids from Lycopodium phlegmaria: A Case Study

The following sections detail the experimental procedures for the isolation of fawcettidine and 12-epilycodoline N-oxide from the aerial parts of Huperzia phlegmaria, as reported by Nguyen et al. (2020).[4]

Plant Material and Extraction

The initial step involves the procurement and processing of the plant material to obtain a crude alkaloid extract.

Table 1: Plant Material and Initial Extraction Yields [4]

ParameterValue
Plant MaterialDried aerial parts of Huperzia phlegmaria
Initial Mass1 kg
Defatting Solventn-hexane
Extraction SolventEthanol (EtOH)
Crude EtOH Residue52.6 g
Experimental Protocol: Extraction and Acid-Base Partitioning

The dried and pulverized plant material undergoes a series of extraction and partitioning steps to isolate the crude alkaloid fraction.

  • Defatting: The plant material (1 kg) is first defatted with n-hexane in a Soxhlet extractor for 24 hours to remove nonpolar constituents.[4]

  • Ethanol Extraction: The defatted plant material is then extracted three times with ethanol by reflux.[4] The combined ethanol extracts are concentrated under reduced pressure to yield a crude residue (52.6 g).[4]

  • Acid-Base Partitioning:

    • The crude residue is suspended in a 5% hydrochloric acid (HCl) solution and washed with dichloromethane (CH₂Cl₂).[4]

    • The acidic aqueous layer, containing the protonated alkaloids, is collected and then basified with ammonium hydroxide (NH₄OH) to a pH of 11.[4]

    • This basic solution is then partitioned with CH₂Cl₂. The organic layer, now containing the free base alkaloids, is collected.[4]

    • The CH₂Cl₂ extract is dried over anhydrous sodium sulfate (Na₂SO₄) and concentrated to yield the crude alkaloid extract.[4]

Chromatographic Separation

The crude alkaloid extract is subjected to column chromatography to separate the individual compounds.

Table 2: Chromatographic Separation of Alkaloids [4]

Chromatographic StepStationary PhaseMobile PhaseFractions
Column Chromatography (CC)Silica GelCH₂Cl₂–MeOH (5:1 to 0:1)F1-F9
Column Chromatography (CC) on F5C-18 Silica GelMeOH–H₂O (0:1 to 1:0)Isolated Compounds

Fraction F5 (565 mg) from the initial silica gel column was further purified on a C-18 silica gel column to yield fawcettidine (21.3 mg) and 12-epilycodoline N-oxide (19.6 mg).[4]

Characterization of Isolated Alkaloids

The structures of the isolated compounds were elucidated using modern spectroscopic techniques.

Spectroscopic Data

Table 3: Spectroscopic Data for Isolated Alkaloids from H. phlegmaria [4]

CompoundMolecular FormulaHRESIMS [M+H]⁺ (m/z)¹H NMR (CDCl₃, δ ppm)
FawcettidineC₁₆H₂₃NO-1.04 (3H, d, J = 7.0 Hz), 2.72 (1H, dd, J = 7.5, 17.0 Hz), 5.71 (1H, d, J = 5.0 Hz)
12-epilycodoline N-oxide---

Note: Detailed NMR data for 12-epilycodoline N-oxide was not fully provided in the source.

Visualizing the Workflow

The following diagrams illustrate the key experimental processes involved in the isolation of alkaloids from Lycopodium phlegmaria.

experimental_workflow cluster_extraction Extraction & Partitioning cluster_chromatography Chromatographic Separation Plant_Material Dried Aerial Parts of Lycopodium phlegmaria (1 kg) Defatting Soxhlet Extraction (n-hexane) Plant_Material->Defatting EtOH_Extraction Reflux with EtOH Defatting->EtOH_Extraction Acid_Wash Suspend in 5% HCl, wash with CH₂Cl₂ EtOH_Extraction->Acid_Wash Basification Basify with NH₄OH (pH 11) Acid_Wash->Basification Final_Extraction Partition with CH₂Cl₂ Basification->Final_Extraction Crude_Alkaloids Crude Alkaloid Extract Final_Extraction->Crude_Alkaloids Silica_Gel_CC Silica Gel Column Chromatography (CH₂Cl₂-MeOH gradient) Crude_Alkaloids->Silica_Gel_CC Fraction_F5 Fraction F5 (565 mg) Silica_Gel_CC->Fraction_F5 C18_CC C-18 Silica Gel Column (MeOH-H₂O gradient) Fraction_F5->C18_CC Fawcettidine Fawcettidine (21.3 mg) C18_CC->Fawcettidine Epilycodoline 12-epilycodoline N-oxide (19.6 mg) C18_CC->Epilycodoline

Caption: Experimental workflow for the isolation of alkaloids.

Conclusion

The methodologies outlined in this whitepaper provide a robust framework for the isolation and identification of alkaloids from Lycopodium phlegmaria. While the originally sought-after "this compound" was not identified in the surveyed literature, the detailed protocol for the successful isolation of fawcettidine and 12-epilycodoline N-oxide serves as a valuable and practical guide for researchers in the field of natural product chemistry. The application of these techniques will undoubtedly facilitate the discovery of new bioactive compounds from this promising medicinal plant.

References

Structural Elucidation of Lycophlegmine-Type Alkaloids: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies employed in the structural elucidation of Lycophlegmine-type alkaloids, a class of complex natural products isolated from Lycopodium phlegmaria (syn. Phlegmariurus phlegmaria). Due to the limited availability of specific data for a compound explicitly named "this compound" in publicly accessible scientific literature, this document utilizes data from a representative and recently isolated alkaloid from the same biological source, 4β-hydroxynankakurine B , to illustrate the elucidation process. The principles and techniques described herein are directly applicable to the structural determination of novel Lycopodium alkaloids.

Overview of Structural Elucidation Workflow

The structural elucidation of novel Lycopodium alkaloids is a multi-step process that begins with the extraction of crude alkaloids from the plant material, followed by chromatographic separation and purification of individual compounds. The purified compounds are then subjected to extensive spectroscopic analysis, primarily using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to determine their planar structure and relative stereochemistry.

Structural Elucidation Workflow cluster_extraction Extraction & Isolation cluster_analysis Spectroscopic Analysis & Structure Determination plant_material Dried Plant Material (Phlegmariurus phlegmaria) extraction Solvent Extraction (e.g., 95% EtOH) plant_material->extraction acid_base_partition Acid-Base Partitioning (2% HCl, NH4OH) extraction->acid_base_partition crude_alkaloids Crude Alkaloid Extract acid_base_partition->crude_alkaloids chromatography Chromatographic Separation (Silica Gel, Sephadex, HPLC) crude_alkaloids->chromatography pure_compound Pure Alkaloid (e.g., 4β-hydroxynankakurine B) chromatography->pure_compound ms_analysis Mass Spectrometry (MS) (HR-ESI-MS) pure_compound->ms_analysis nmr_analysis NMR Spectroscopy (1D & 2D NMR) pure_compound->nmr_analysis structure_elucidation Structure Elucidation ms_analysis->structure_elucidation nmr_analysis->structure_elucidation final_structure Final Structure structure_elucidation->final_structure Key_NMR_Correlations cluster_structure Core Structure Connectivity Protons Key Protons Carbons Correlated Carbons H5 H-5 C4 C-4 H5->C4 HMBC C7 C-7 H5->C7 HMBC H10 H-10 C9 C-9 H10->C9 HMBC C12 C12 H10->C12 HMBC H11 H11 H10->H11 COSY H12 H-12 C10 C10 H12->C10 HMBC N_Me N-CH3 N_Me->C9 HMBC C13 C-13 N_Me->C13 HMBC H15_Me H3-15 H15_Me->C7 HMBC C11 C-11 H11->H12 COSY

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Lycopodium alkaloids are a large and structurally diverse family of over 400 known natural products isolated from club mosses (family Lycopodiaceae). These compounds, including lycophlegmine, lycopodine, and huperzine A, are characterized by complex, polycyclic C16N or C16N2 skeletons.[1] Their intriguing molecular architectures and significant biological activities have made them compelling targets for research. Notably, huperzine A is a potent acetylcholinesterase (AChE) inhibitor investigated for the symptomatic treatment of Alzheimer's disease.[2] This guide provides an in-depth overview of the current understanding of the biosynthetic pathway of this compound and its related alkaloids, detailing the key enzymatic steps, intermediates, and the experimental methodologies used to elucidate this complex network.

Core Biosynthetic Pathway

The biosynthesis of Lycopodium alkaloids is a fascinating metabolic journey that bridges primary and secondary metabolism, combining amino acid-derived building blocks with polyketide units. Extensive isotope labeling studies have been fundamental in outlining the metabolic route, confirming L-lysine as the primary precursor.[3][4] The pathway can be broadly divided into three key stages: formation of the initial piperidine building blocks, construction of the core C16 scaffold, and late-stage oxidative modifications that generate the vast structural diversity observed in this family.

Stage 1: Formation of Piperidine Precursors from L-Lysine

The pathway initiates with the amino acid L-lysine, which is converted into key heterocyclic imine building blocks.[3]

  • Decarboxylation of L-Lysine: The first committed step is the decarboxylation of L-lysine to produce the diamine cadaverine. This reaction is catalyzed by L-lysine decarboxylase (LDC) , a pyridoxal-dependent enzyme.[3][5]

  • Oxidative Deamination: Cadaverine then undergoes oxidation, a step catalyzed by a copper amine oxidase (CAO) . This process ultimately yields 1-piperideine, a cyclic imine that serves as a crucial precursor for the subsequent condensation steps.[3][6]

  • Iminium-Ketide Condensation: The 1-piperideine ring is coupled with a polyketide substrate derived from malonyl-CoA. This critical C-C bond formation is catalyzed by a novel type III polyketide synthase (PKS) , referred to as piperidyl-ketide synthase (PIKS).[3][6] This reaction generates key intermediates such as 4-(2-piperidyl)-acetoacetic acid (4PAA) and pelletierine .[3][5]

Stage 1: Piperidine Precursor Biosynthesis Lysine L-Lysine Cadaverine Cadaverine Lysine->Cadaverine LDC Piperideine 1-Piperideine Cadaverine->Piperideine CAO Pelletierine Pelletierine / 4PAA Piperideine->Pelletierine PIKS (PKS) MalonylCoA Malonyl-CoA MalonylCoA->Pelletierine PIKS (PKS)

Caption: Early steps in Lycopodium alkaloid biosynthesis.

Stage 2: C16 Scaffold Formation

The next major phase involves the generation of a 16-carbon scaffold, which forms the core of most Lycopodium alkaloids. Isotope labeling has confirmed that pelletierine (an 8-carbon unit) is incorporated as one "half" of this scaffold, while the other half is derived from a related compound like 4PAA.[3] While the precise mechanism was long a subject of speculation, recent research has identified a novel class of enzymes responsible for this key transformation.[5]

A series of neofunctionalized α-carbonic anhydrase-like (CAL) proteins catalyze a stereospecific Mannich-like condensation and subsequent cyclization to generate a key bicyclic precursor, forming the foundational scaffold of the alkaloid family.[5] This discovery represents a significant breakthrough in understanding the assembly of these complex molecules.

Stage 3: Late-Stage Oxidative Tailoring

The bicyclic intermediate from Stage 2 undergoes a remarkable series of late-stage modifications, leading to the four main classes of Lycopodium alkaloids: lycodine, lycopodine, fawcettimine, and a miscellaneous class that includes this compound.[4] These transformations are primarily catalyzed by two families of enzymes:

  • Fe(II)/2-oxoglutarate–dependent dioxygenases (2OGDs): These versatile enzymes are responsible for a range of transformations, including pyridone ring formation, piperidine ring cleavage, and redox-neutral isomerizations.[3]

  • Cytochrome P450s (CYPs): These enzymes are typically involved in hydroxylation and other oxidative modifications that further functionalize the alkaloid scaffold.[6]

Through the combinatorial action of these enzyme families, the core scaffold is rearranged, oxidized, and decorated to produce the immense structural diversity seen across the Lycopodium genus, resulting in compounds like lycodine, which can be further processed to lycopodine, and ultimately to this compound and others through various hydroxylations and rearrangements.[4]

Overall Biosynthetic Pathway cluster_early Stage 1 & 2: Core Scaffold Formation cluster_late Stage 3: Late-Stage Tailoring Lysine L-Lysine Pelletierine Pelletierine / 4PAA Lysine->Pelletierine LDC, CAO, PKS Scaffold Key Bicyclic C16N2 Scaffold Pelletierine->Scaffold CAL enzymes Lycodine Lycodine-type Scaffold->Lycodine 2OGDs, CYPs Fawcettimine Fawcettimine-type Scaffold->Fawcettimine 2OGDs, CYPs Lycopodine Lycopodine-type Lycodine->Lycopodine Oxidations & Rearrangements This compound This compound & Others Lycopodine->this compound Further Modifications

Caption: Overview of the biosynthetic pathway to Lycopodium alkaloids.

Data on Key Biosynthetic Enzymes

While specific quantitative data such as enzyme kinetics (Kм, kcat) for most enzymes in the this compound pathway are not extensively reported in publicly available literature, transcriptomic studies have successfully identified the key gene families involved.

Enzyme/Protein ClassAbbreviationGene FamilyPrecursor(s)Product(s)Organism Studied
L-Lysine DecarboxylaseLDCPyridoxal-dependent decarboxylaseL-LysineCadaverinePhlegmariurus tetrastichus
Copper Amine OxidaseCAOCopper amine oxidaseCadaverine1-PiperideineLycopodiastrum casuarinoides
Piperidyl-Ketide SynthasePIKSType III Polyketide Synthase (PKS)1-Piperideine, Malonyl-CoA4PAA, PelletierinePhlegmariurus tetrastichus
Carbonic Anhydrase-LikeCALα-Carbonic AnhydrasePelletierine, 4PAA-derivativeBicyclic C16N2 ScaffoldPhlegmariurus tetrastichus
Dioxygenase2OGDFe(II)/2-oxoglutarate-dependent dioxygenaseScaffold IntermediatesOxidized/Rearranged AlkaloidsPhlegmariurus tetrastichus
Cytochrome P450CYPCytochrome P450 monooxygenaseScaffold IntermediatesHydroxylated AlkaloidsLycopodiastrum casuarinoides

Experimental Protocols

The elucidation of this pathway has relied on a combination of classic biochemical techniques and modern multi-omics approaches.

Experimental Workflow: Transcriptomic Gene Discovery

A powerful method for identifying biosynthetic genes is to compare the transcriptomes of plant species or tissues that produce high and low levels of the target alkaloids. Genes whose expression is highly correlated with alkaloid accumulation are strong candidates for involvement in the pathway.[3]

Experimental Workflow A1 Plant Collection (High/Low Producers) A2 Metabolite Profiling (e.g., LC-MS) A1->A2 B1 RNA Extraction A1->B1 A3 Quantify Target Alkaloids A2->A3 C1 Identify Co-expressed Candidate Genes A3->C1 B2 Transcriptome Sequencing (e.g., Illumina, PacBio) B1->B2 B3 Differential Expression Analysis B2->B3 B3->C1 C2 Heterologous Expression (e.g., in E. coli, Yeast) C1->C2 C3 In Vitro Enzyme Assays C2->C3 C4 Confirm Gene Function C3->C4

Caption: A typical workflow for biosynthetic gene discovery.

Isotopic Labeling Studies

Feeding experiments using stable isotope-labeled precursors (e.g., ¹³C- or ¹⁵N-labeled lysine) are crucial for tracing the metabolic fate of atoms from primary metabolites into the final alkaloid structures.[3][4]

General Principle:

  • Precursor Synthesis: Synthesize or procure a precursor (e.g., L-lysine) labeled with a stable isotope like ¹³C or ¹⁵N.

  • Administration: Administer the labeled precursor to the plant (Lycopodium species) or a relevant tissue culture.

  • Incubation: Allow time for the plant's metabolism to incorporate the labeled precursor into downstream secondary metabolites.

  • Extraction and Isolation: Perform a chemical extraction to isolate the alkaloids of interest from the plant material.

  • Analysis: Use Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS) to analyze the isolated alkaloids. The position and extent of isotope incorporation reveal the biosynthetic origins of the carbon and nitrogen atoms in the final structure.

Example Protocol: Lysine Decarboxylase (LDC) Activity Assay

This protocol describes a general spectrophotometric method to measure the activity of LDC, the first key enzyme in the pathway. The assay is based on the change in pH resulting from the consumption of a proton during the decarboxylation of lysine.[7]

Materials:

  • Crude or purified enzyme extract from plant tissue.

  • L-lysine monohydrochloride solution (substrate).

  • Pyridoxal 5'-phosphate (PLP) solution (cofactor).

  • pH indicator dye (e.g., bromocresol purple).

  • Sodium acetate or phosphate buffer (pH ~6.0).

  • Spectrophotometer.

Procedure:

  • Prepare a reaction mixture in a cuvette containing buffer, PLP, and the pH indicator.

  • Add the enzyme extract to the reaction mixture and briefly incubate to allow for temperature equilibration.

  • Initiate the reaction by adding the L-lysine substrate solution.

  • Immediately monitor the change in absorbance at the appropriate wavelength for the chosen pH indicator (e.g., ~595 nm for bromocresol purple under acidic conditions). The decarboxylation of lysine consumes protons, leading to an increase in pH and a corresponding change in the indicator's color and absorbance.

  • Record the rate of absorbance change over time. This rate is proportional to the LDC enzyme activity.

  • Perform control reactions without the enzyme or without the substrate to account for any non-enzymatic activity or background drift.

Conclusion

The biosynthetic pathway of this compound and its relatives is a testament to the chemical ingenuity of plants. Beginning with the simple amino acid L-lysine, a complex and highly regulated enzymatic cascade involving decarboxylases, oxidases, polyketide synthases, and a host of tailoring enzymes constructs these intricate molecular architectures. While the broad strokes of the pathway have been elucidated through decades of research, many of the specific enzymes and intermediate steps, particularly in the late-stage modifications leading to specific alkaloids like this compound, remain areas of active investigation. The continued application of multi-omics, synthetic biology, and detailed enzymatic characterization will undoubtedly unveil the remaining secrets of this fascinating pathway, paving the way for the biotechnological production of these valuable compounds for therapeutic and industrial applications.

References

Lycophlegmine in Lycopodiaceae: A Technical Guide to its Natural Sources, Distribution, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lycophlegmine, a prominent member of the phlegmarine class of Lycopodium alkaloids, has garnered significant interest within the scientific community due to its unique chemical architecture and potential pharmacological activities. This technical guide provides a comprehensive overview of the natural sources, distribution, and analytical methodologies pertaining to this compound and its analogs within the Lycopodiaceae family. Detailed experimental protocols for isolation and structure elucidation are presented, alongside a summary of quantitative data. Furthermore, this document illustrates the biosynthetic pathway of phlegmarine-type alkaloids, offering a deeper understanding of their formation in nature.

Natural Sources and Distribution

This compound and its related phlegmarine-type alkaloids are primarily found in clubmosses belonging to the family Lycopodiaceae. The genus Huperzia, and more specifically the species Huperzia phlegmaria (also referred to as Phlegmariurus phlegmaria), is a well-documented natural source of these compounds.[1][2][3][4] Other species within the Lycopodiaceae, such as Lycopodium serratum, have also been reported to produce phlegmarine-type alkaloids.[1][5]

The distribution of these alkaloids can vary between different species and even within different parts of the same plant. Research has indicated that the alkaloid profiles in the stems, leaves, and roots of some Huperzia species can differ significantly. While specific quantitative data for this compound remains limited in the public domain, the general concentration of Lycopodium alkaloids in plant material is known to be relatively low, necessitating efficient extraction and purification methods.

Table 1: Documented Natural Sources of Phlegmarine-Type Alkaloids

FamilyGenusSpeciesCommon NameAlkaloid TypeReference(s)
LycopodiaceaeHuperzia (Phlegmariurus)phlegmariaTassel FernPhlegmarine[1][2][3][4]
LycopodiaceaeLycopodiumserratumToothed ClubmossPhlegmarine[1][5]

Experimental Protocols

Isolation and Purification of this compound

The isolation of this compound from its natural sources typically involves a multi-step process beginning with the extraction of total alkaloids from the plant material, followed by chromatographic purification. The following protocol is a generalized procedure based on methodologies reported for the isolation of Lycopodium alkaloids from Huperzia phlegmaria.[3][6]

2.1.1. Extraction of Crude Alkaloids

  • Plant Material Preparation: Air-dry the aerial parts of Huperzia phlegmaria and pulverize the dried material into a fine powder.

  • Defatting: Extract the powdered plant material with a non-polar solvent such as n-hexane in a Soxhlet apparatus for approximately 24 hours to remove lipids and other non-polar compounds.

  • Alkaloid Extraction: The defatted plant material is then subjected to extraction with a polar solvent, typically methanol or ethanol, under reflux for several hours. This step is usually repeated multiple times to ensure exhaustive extraction of the alkaloids.

  • Acid-Base Partitioning:

    • Concentrate the alcoholic extract under reduced pressure to yield a crude residue.

    • Suspend the residue in a dilute acidic solution (e.g., 5% HCl) and filter to remove insoluble materials.

    • Wash the acidic aqueous solution with a non-polar solvent like dichloromethane to remove neutral and weakly basic compounds.

    • Basify the aqueous layer with a base (e.g., ammonium hydroxide) to a pH of approximately 9-10.

    • Extract the basified aqueous solution multiple times with a chlorinated solvent such as dichloromethane or chloroform.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude alkaloid extract.

2.1.2. Chromatographic Purification

The crude alkaloid extract, a complex mixture of different compounds, is then subjected to one or more chromatographic techniques to isolate this compound.

  • Column Chromatography (CC):

    • Pack a glass column with a suitable stationary phase, most commonly silica gel.

    • Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase and load it onto the column.

    • Elute the column with a gradient of solvents, typically starting with a less polar mixture (e.g., chloroform) and gradually increasing the polarity by adding a more polar solvent (e.g., methanol).

    • Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

  • Preparative Thin Layer Chromatography (pTLC) or High-Performance Liquid Chromatography (HPLC):

    • Fractions containing compounds with similar TLC profiles can be further purified using pTLC with an appropriate solvent system.

    • Alternatively, for higher resolution and purity, Reverse-Phase HPLC (RP-HPLC) can be employed. A C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile and water, often with a modifying agent like trifluoroacetic acid (TFA).

Structure Elucidation

The definitive structure of isolated this compound is determined through a combination of spectroscopic techniques.

2.2.1. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the molecule. High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact molecular formula.[2] The fragmentation pattern observed in the MS/MS spectrum provides valuable clues about the connectivity of atoms within the molecule.[7]

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. A suite of NMR experiments is typically required for the complete assignment of all proton (¹H) and carbon (¹C) signals in the this compound molecule.[8][9]

  • ¹H NMR: Provides information about the chemical environment and connectivity of hydrogen atoms.

  • ¹³C NMR: Provides information about the chemical environment of carbon atoms.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is critical for assembling the carbon skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the stereochemistry of the molecule.

Table 2: Representative Spectroscopic Data for Phlegmarine-Type Alkaloids

TechniqueKey ObservationsReference(s)
HRMS Provides exact mass for molecular formula determination.[2]
MS/MS Fragmentation patterns reveal structural motifs.[7]
¹H NMR Chemical shifts and coupling constants for proton assignments.[6][8][10]
¹³C NMR Chemical shifts for carbon skeleton assignment.[8][10]
2D NMR COSY, HSQC, HMBC, and NOESY for complete structural and stereochemical elucidation.[2][8]

Biosynthesis of Phlegmarine-Type Alkaloids

The biosynthesis of Lycopodium alkaloids, including the phlegmarine class, is a complex process that originates from the amino acid L-lysine.[11][12][13] Phlegmarine is considered a key intermediate in the biosynthetic pathway leading to a variety of other Lycopodium alkaloid skeletons.[11][14]

The proposed biosynthetic pathway begins with the conversion of L-lysine into pelletierine and 4-(2-piperidyl)acetoacetate (4-PAA).[12] These two intermediates then condense to form the characteristic phlegmarine skeleton.[12] Further enzymatic modifications, such as cyclizations, oxidations, and rearrangements, lead to the diverse array of Lycopodium alkaloids observed in nature.

Biosynthesis Lysine L-Lysine Cadaverine Cadaverine Lysine->Cadaverine Lysine Decarboxylase Piperideine Δ¹-Piperideine Cadaverine->Piperideine Oxidative deamination Pelletierine Pelletierine Piperideine->Pelletierine PAA 4-(2-piperidyl)acetoacetate (4-PAA) Piperideine->PAA Phlegmarine Phlegmarine Skeleton Pelletierine->Phlegmarine PAA->Phlegmarine Lycopodium_Alkaloids Other Lycopodium Alkaloids (e.g., Lycodine, Lycopodine) Phlegmarine->Lycopodium_Alkaloids Further enzymatic modifications

Caption: Proposed biosynthetic pathway of phlegmarine-type alkaloids.

Conclusion

This compound and its analogs represent a fascinating and structurally diverse group of natural products within the Lycopodiaceae family. This guide has provided an in-depth overview of their natural sources, with a particular emphasis on Huperzia phlegmaria. The detailed experimental protocols for isolation and structure elucidation, utilizing a combination of extraction, chromatography, and advanced spectroscopic techniques, serve as a valuable resource for researchers in the field. The elucidation of the biosynthetic pathway, highlighting the role of phlegmarine as a key intermediate, offers a foundation for future studies in metabolic engineering and synthetic biology. Further research is warranted to fully explore the quantitative distribution of this compound across a wider range of Lycopodiaceae species and to uncover the full spectrum of its potential biological activities.

References

Preliminary Biological Screening of Lycopene Extracts: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Lycophlegmine" did not yield specific results. Based on the similarity of the name and the availability of extensive research, this guide focuses on the preliminary biological screening of Lycopene , a well-known carotenoid. It is presumed that "this compound" may be a misspelling or a related, less-documented compound.

This technical guide provides an in-depth overview of the initial biological screening of lycopene extracts, tailored for researchers, scientists, and drug development professionals. The content covers key biological activities, experimental protocols, and data presentation to facilitate further research and development.

Introduction to Lycopene and its Biological Significance

Lycopene is a naturally occurring carotenoid pigment responsible for the red color in many fruits and vegetables, most notably tomatoes.[1][2] As a potent antioxidant, lycopene has garnered significant scientific interest for its potential health benefits, including anti-inflammatory, and anti-cancer properties.[3][4][5] Its primary mechanism of action is attributed to its ability to quench reactive oxygen species (ROS), thereby protecting cells from oxidative damage.[3] This guide outlines the common preliminary biological assays used to evaluate the therapeutic potential of lycopene extracts.

Phytochemical Screening of Lycopene Extracts

Prior to biological activity screening, it is essential to perform a phytochemical analysis of the plant extract to identify the major classes of compounds present.

Experimental Protocol: Qualitative Phytochemical Analysis

A summary of common qualitative tests for various phytochemicals is provided below. These tests are based on visual color changes or precipitate formation.

Test for Flavonoids:

  • Dissolve 200 mg of the plant extract in 10 mL of ethanol and filter.

  • To 2 mL of the filtrate, add a small piece of magnesium ribbon followed by a few drops of concentrated hydrochloric acid.

  • The appearance of a pink or red color indicates the presence of flavonoids.[6]

Test for Steroids (Salkowski Test):

  • Mix 1 mL of the crude extract with 10 mL of chloroform.

  • Carefully add 10 mL of concentrated sulfuric acid down the side of the test tube to form two layers.

  • The formation of a red upper layer and a greenish bottom layer suggests the presence of steroids.[6][7]

Test for Terpenoids (Knollar's Test):

  • Treat 5 mg of the extract with 2 mL of 0.1% anhydrous stannic chloride in pure thionyl chloride.

  • A deep purple color that changes to red indicates the presence of terpenoids.[7]

Test for Saponins (Froth Test):

  • Shake a small amount of the extract with water in a test tube.

  • The formation of a persistent froth indicates the presence of saponins.

Test for Alkaloids:

  • Acidify the extract with a few drops of dilute hydrochloric acid and filter.

  • Add a few drops of Dragendorff's reagent to the filtrate.

  • The formation of a reddish-brown precipitate suggests the presence of alkaloids.

In Vitro Antioxidant Activity Screening

The antioxidant capacity of lycopene extracts is a fundamental aspect of their biological activity. Several spectrophotometric assays are commonly employed to quantify this property.

Data Summary: Antioxidant Assays
AssayPrincipleTypical Results for Lycopene-rich Extracts
DPPH Radical Scavenging Measures the ability of the extract to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.[8][9]Exhibits significant, concentration-dependent scavenging activity.
ABTS Radical Scavenging Evaluates the capacity of the extract to scavenge the blue/green ABTS radical cation.[8]Demonstrates high radical scavenging capacity for both hydrophilic and lipophilic components.
Ferric Reducing Antioxidant Power (FRAP) Assesses the ability of the extract to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous form (Fe²⁺), resulting in a blue-colored solution.[8]Shows considerable reducing power, indicating electron-donating capabilities.
Hydroxyl Radical Scavenging Determines the extract's ability to neutralize highly reactive hydroxyl radicals, often measured by the inhibition of deoxyribose degradation.[10]Effectively scavenges hydroxyl radicals, protecting against cellular damage.
Experimental Protocols: Key Antioxidant Assays

DPPH Radical Scavenging Assay:

  • Prepare various concentrations of the lycopene extract.

  • Mix 20 µL of each extract concentration with 180 µL of an 80 µM DPPH solution in a 96-well plate.[8]

  • Incubate the plate in the dark at 25°C for 30 minutes.[8]

  • Measure the absorbance at 492 nm.[8]

  • Calculate the percentage of scavenging activity using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the extract, and A_sample is the absorbance with the extract.

FRAP Assay:

  • Prepare a fresh FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃ solution.

  • Add 150 µL of the extract solution to 1.35 mL of the FRAP reagent.[8]

  • Incubate the mixture at 37°C for 2 hours.[8]

  • Measure the absorbance at 593 nm.[8]

  • Construct a standard curve using a known antioxidant, such as FeSO₄, to determine the FRAP value of the extract.[8]

Visualization: Antioxidant Screening Workflow

Antioxidant_Screening_Workflow cluster_extraction Sample Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis Plant_Material Plant Material Extraction Solvent Extraction Plant_Material->Extraction Crude_Extract Crude Lycopene Extract Extraction->Crude_Extract DPPH DPPH Assay Crude_Extract->DPPH Test Extract ABTS ABTS Assay Crude_Extract->ABTS Test Extract FRAP FRAP Assay Crude_Extract->FRAP Test Extract Hydroxyl Hydroxyl Radical Assay Crude_Extract->Hydroxyl Test Extract Spectrophotometry Spectrophotometric Reading DPPH->Spectrophotometry ABTS->Spectrophotometry FRAP->Spectrophotometry Hydroxyl->Spectrophotometry IC50 IC50 Calculation Spectrophotometry->IC50 Comparison Comparison with Standards IC50->Comparison

Caption: Workflow for in vitro antioxidant activity screening of lycopene extracts.

Anti-inflammatory Activity Screening

Chronic inflammation is a key factor in the pathogenesis of many diseases. Lycopene has demonstrated significant anti-inflammatory properties.

Data Summary: Anti-inflammatory Markers
MarkerBiological RoleEffect of Lycopene Treatment
TNF-α Pro-inflammatory cytokine involved in systemic inflammation.[11]Downregulates expression and release.[11][12]
IL-6 Pro-inflammatory cytokine with a wide range of biological activities.[11]Inhibits production.[11][12]
NF-κB Transcription factor that regulates the expression of pro-inflammatory genes.[11][12]Suppresses activation by inhibiting IκBα degradation.[12][13]
COX-2 Enzyme responsible for the synthesis of prostaglandins, which are inflammatory mediators.[11][12]Reduces expression.[12]
iNOS Enzyme that produces nitric oxide, a pro-inflammatory molecule.[11][12]Decreases expression.[12]
Experimental Protocol: Inhibition of NO Production in Macrophages
  • Culture RAW 264.7 macrophage cells in a suitable medium.

  • Seed the cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of the lycopene extract for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Incubate for 24 hours.

  • Measure the nitric oxide (NO) production in the cell culture supernatant using the Griess reagent.

  • A decrease in NO levels compared to the LPS-stimulated control indicates anti-inflammatory activity.

Visualization: Lycopene's Anti-inflammatory Signaling Pathway

Anti_inflammatory_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS) IKK IκB Kinase (IKK) LPS->IKK activates Lycopene Lycopene Lycopene->IKK inhibits IkappaB IκBα IKK->IkappaB phosphorylates NFkappaB_active NF-κB (active) IKK->NFkappaB_active leads to degradation of IκBα and activation of NF-κB NFkappaB_inactive NF-κB (inactive) IkappaB->NFkappaB_inactive inhibits Nucleus Nucleus NFkappaB_active->Nucleus translocates to Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) Inflammation Inflammatory Response Proinflammatory_Genes->Inflammation

Caption: Lycopene inhibits the NF-κB inflammatory pathway.

Anticancer Activity Screening

Preliminary screening for anticancer activity often involves evaluating the cytotoxic effects of the extract on various cancer cell lines.

Data Summary: Anticancer Effects of Lycopene
Cancer Cell LineObserved EffectMechanism of Action
Prostate (PC-3, LNCaP) Inhibition of cell proliferation, induction of apoptosis.[1][14]Cell cycle arrest, modulation of growth factor signaling.[4]
Breast (MCF-7, MDA-MB-231) Suppression of cell growth and invasion.Interference with cancer cell migration, enhancement of apoptosis.[1][14]
Colorectal (HCT116) Increased apoptosis.Upregulation of caspase-3 and -9 activity.[5]
Lung (A549) Reduced cell viability.Modulation of immune cells to suppress tumor growth.[14]
Experimental Protocol: MTT Assay for Cytotoxicity
  • Seed cancer cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with various concentrations of the lycopene extract and incubate for 24-72 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm).

  • A decrease in absorbance compared to the untreated control indicates a reduction in cell viability.

Visualization: General Anticancer Mechanisms of Lycopene

Anticancer_Mechanisms cluster_mechanisms Anticancer Mechanisms Lycopene Lycopene Oxidative_Stress Reduction of Oxidative Stress Lycopene->Oxidative_Stress Inflammation Inhibition of Inflammation Lycopene->Inflammation Apoptosis Induction of Apoptosis Lycopene->Apoptosis Cell_Cycle Cell Cycle Arrest Lycopene->Cell_Cycle Angiogenesis Inhibition of Angiogenesis Lycopene->Angiogenesis Metastasis Inhibition of Metastasis Lycopene->Metastasis Cancer_Cell Cancer Cell Proliferation and Survival Oxidative_Stress->Cancer_Cell inhibit Inflammation->Cancer_Cell inhibit Apoptosis->Cancer_Cell inhibit Cell_Cycle->Cancer_Cell inhibit Angiogenesis->Cancer_Cell inhibit Metastasis->Cancer_Cell inhibit

Caption: Overview of the multifaceted anticancer mechanisms of lycopene.

Conclusion

The preliminary biological screening of lycopene extracts consistently demonstrates significant antioxidant, anti-inflammatory, and anticancer activities. The experimental protocols and data presented in this guide provide a framework for the initial evaluation of lycopene's therapeutic potential. Further research, including in vivo studies and elucidation of specific molecular targets, is warranted to fully explore its applications in drug development.

References

In Vitro Acetylcholinesterase Inhibitory Activity of Huperphlegmines: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro acetylcholinesterase (AChE) inhibitory activity of Huperphlegmines, a class of Lycopodium alkaloids isolated from Huperzia phlegmaria. This document details the quantitative inhibitory data, experimental protocols for AChE activity assessment, and visual representations of the relevant biological pathways and experimental workflows.

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline and memory loss. A key pathological feature of AD is the deficiency in the neurotransmitter acetylcholine (ACh). Acetylcholinesterase (AChE) is the primary enzyme responsible for the hydrolysis of ACh in the synaptic cleft, terminating the neurotransmitter signal. Inhibition of AChE is a major therapeutic strategy for the symptomatic treatment of AD, as it increases the concentration and duration of action of ACh in the brain.[1][2]

Natural products, particularly alkaloids from the Huperzia species, have been a significant source of potent AChE inhibitors.[1][3] Notably, Huperzine A, isolated from Huperzia serrata, is a well-known AChE inhibitor.[3] More recently, novel Lycopodium alkaloids, named Huperphlegmines, have been isolated from Huperzia phlegmaria and have demonstrated notable AChE inhibitory activity.[4][5] This guide focuses on the in vitro assessment of these compounds.

Quantitative Data: Acetylcholinesterase Inhibitory Activity

The in vitro acetylcholinesterase inhibitory activity of Huperphlegmines A and B was determined using a modified Ellman's spectrophotometric method. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%, are summarized in the table below.

CompoundSource OrganismIC50 (µg/mL)
Huperphlegmine AHuperzia phlegmaria25.95 ± 0.67[4]
Huperphlegmine BHuperzia phlegmaria29.14 ± 0.77[4]

Experimental Protocols

The determination of the acetylcholinesterase inhibitory activity of Huperphlegmines was conducted using the widely accepted Ellman's method. This colorimetric assay measures the activity of AChE by quantifying the product of the enzymatic reaction.

Principle of the Ellman's Assay

The Ellman's assay is based on the reaction of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) with thiocholine, a product of the hydrolysis of acetylthiocholine (ATC) by AChE. The reaction between DTNB and thiocholine produces 2-nitrobenzoate-5-mercaptothiocholine and the yellow-colored 5-thio-2-nitrobenzoic acid (TNB), which can be quantified spectrophotometrically at 412 nm. The rate of TNB production is proportional to the AChE activity. In the presence of an inhibitor like Huperphlegmine, the rate of this color change is reduced.

Materials and Reagents
  • Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus)

  • Acetylthiocholine iodide (ATCI) as the substrate

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Huperphlegmine A and B dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., Donepezil or Galanthamine)

  • 96-well microplate reader

Assay Procedure
  • Preparation of Solutions:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare a stock solution of ATCI in deionized water.

    • Prepare a stock solution of DTNB in phosphate buffer.

    • Prepare serial dilutions of the test compounds (Huperphlegmine A and B) and the positive control to various concentrations.

  • Assay in 96-Well Plate:

    • To each well of a 96-well microplate, add a specific volume of phosphate buffer.

    • Add a defined volume of the test compound solution or the positive control to the respective wells.

    • Add the DTNB solution to all wells.

    • Initiate the reaction by adding the AChE enzyme solution to each well.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 15 minutes).

    • After incubation, add the substrate (ATCI) solution to all wells to start the enzymatic reaction.

  • Measurement and Calculation:

    • Immediately measure the absorbance of the wells at 412 nm using a microplate reader.

    • Take subsequent readings at regular intervals (e.g., every minute) for a defined period to monitor the reaction kinetics.

    • The rate of reaction is determined from the change in absorbance over time.

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Activity of control - Activity of sample) / Activity of control] x 100

    • The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

Signaling Pathway of Acetylcholinesterase Inhibition

The following diagram illustrates the mechanism of action of an acetylcholinesterase inhibitor at a cholinergic synapse. By blocking AChE, the inhibitor increases the concentration of acetylcholine in the synaptic cleft, leading to enhanced stimulation of postsynaptic receptors.

AChE_Inhibition_Pathway cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) Vesicles ACh ACh ACh_vesicle->ACh Release AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis ACh_receptor ACh Receptor ACh->ACh_receptor Binds Choline_Acetate Choline + Acetate AChE->Choline_Acetate Inhibitor Huperphlegmine Inhibitor->AChE Inhibits Signal Signal Transduction ACh_receptor->Signal Activates

Mechanism of Acetylcholinesterase Inhibition.
Experimental Workflow of Ellman's Assay

The following diagram outlines the key steps involved in the in vitro determination of acetylcholinesterase inhibitory activity using the Ellman's method.

Ellman_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, DTNB, ATCI, AChE) add_reagents Add Buffer, Sample, DTNB, AChE prep_reagents->add_reagents prep_samples Prepare Test Samples (Huperphlegmine dilutions) prep_samples->add_reagents incubate Incubate at 37°C add_reagents->incubate add_substrate Add ATCI (Substrate) incubate->add_substrate measure_abs Measure Absorbance at 412 nm add_substrate->measure_abs calc_inhibition Calculate % Inhibition measure_abs->calc_inhibition calc_ic50 Determine IC50 Value calc_inhibition->calc_ic50

Workflow for the Ellman's Acetylcholinesterase Inhibition Assay.

Conclusion

Huperphlegmines A and B, Lycopodium alkaloids from Huperzia phlegmaria, exhibit moderate in vitro inhibitory activity against acetylcholinesterase. The data presented in this guide, along with the detailed experimental protocol, provide a valuable resource for researchers and drug development professionals interested in the further investigation of these compounds as potential therapeutic agents for Alzheimer's disease and other neurological disorders characterized by cholinergic deficits. Further studies are warranted to elucidate the precise mechanism of inhibition, conduct structure-activity relationship analyses, and evaluate the in vivo efficacy and safety of these novel alkaloids.

References

Ethnobotanical and Pharmacological Exploration of Lycophlegmine and its Plant Sources: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lycophlegmine, a Lycopodium alkaloid, is a constituent of various clubmosses belonging to the Phlegmariurus genus, with Phlegmariurus phlegmaria being a notable source. Traditional medicine systems have long utilized these plants for a range of ailments, hinting at a rich underlying pharmacology. This technical guide provides a comprehensive overview of the ethnobotanical uses of plants containing this compound, details on the isolation of related alkaloids, and their biological activities, with a focus on acetylcholinesterase inhibition. This document synthesizes available scientific data to support further research and drug development endeavors.

Ethnobotanical Uses of Phlegmariurus Species

The genus Phlegmariurus, often used interchangeably with Huperzia and Lycopodium in ethnobotanical literature, holds a significant place in traditional medicine across various cultures. While specific uses attributed directly to the alkaloid this compound are not extensively documented, the plants containing it have a history of medicinal applications.

Phlegmariurus phlegmaria , a primary source of this compound, has been traditionally used as a tonic and fortifier. In Madagascar, it has been reportedly used as a substitute for Cannabis sativa. Traditional practices in the Philippines suggest its use for stimulating hair growth. In Maharashtra, India, a paste made from the bark is applied externally to treat conditions such as asthma, body aches, chest pain, dental caries, and fever.

Another species, Phlegmariurus fortunei , is utilized in Traditional Chinese Medicine for a broader range of applications. It is known for its properties of "nourishing yin and clearing heat," improving vision and cognitive function, "cooling blood to stop bleeding," and "promoting blood circulation to remove blood stasis." It is also used to nourish the liver and kidneys.

These traditional uses, particularly those related to cognitive function and inflammation, provide a rationale for the scientific investigation of their constituent alkaloids, including this compound, for potential therapeutic applications.

Phytochemistry: The Lycopodium Alkaloids

This compound belongs to the complex family of Lycopodium alkaloids, which are characterized by their intricate quinolizidine, pyridone, or pyridine ring systems. These alkaloids are biosynthetically derived from lysine. The isolation and structure elucidation of these compounds have been a subject of significant chemical research.

Isolation of Lycopodium Alkaloids from Phlegmariurus phlegmaria

Experimental Protocol: General Isolation of Lycopodium Alkaloids

  • Plant Material Collection and Preparation:

    • Collect fresh aerial parts of Phlegmariurus phlegmaria.

    • Dry the plant material in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.

    • Grind the dried plant material into a coarse powder.

  • Extraction:

    • Macerate the powdered plant material with methanol (or another suitable solvent like ethanol or a chloroform-methanol mixture) at room temperature for an extended period (e.g., 3-7 days), with occasional agitation.

    • Alternatively, perform Soxhlet extraction for a more exhaustive extraction.

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Acid-Base Partitioning:

    • Dissolve the crude extract in a 5% aqueous hydrochloric acid solution.

    • Wash the acidic solution with a non-polar solvent (e.g., diethyl ether or chloroform) to remove neutral and acidic compounds.

    • Basify the aqueous layer to a pH of 9-10 using a base (e.g., ammonium hydroxide).

    • Extract the liberated alkaloids into an organic solvent such as chloroform or dichloromethane.

    • Combine the organic layers and dry them over anhydrous sodium sulfate.

    • Concentrate the organic extract to yield the crude alkaloid fraction.

  • Chromatographic Separation:

    • Subject the crude alkaloid fraction to column chromatography using silica gel or alumina as the stationary phase.

    • Elute the column with a gradient of solvents, typically starting with a non-polar solvent (e.g., hexane or chloroform) and gradually increasing the polarity by adding methanol.

    • Collect fractions and monitor them using thin-layer chromatography (TLC) with a suitable developing solvent system and a visualizing agent (e.g., Dragendorff's reagent).

    • Combine fractions with similar TLC profiles.

  • Purification:

    • Further purify the combined fractions containing the target alkaloids using techniques such as preparative TLC, Sephadex LH-20 column chromatography, or high-performance liquid chromatography (HPLC) to isolate individual compounds, including this compound.

  • Structure Elucidation:

    • Characterize the structure of the isolated compounds using spectroscopic methods such as Mass Spectrometry (MS), one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC), and Infrared (IR) spectroscopy.

Workflow for Lycopodium Alkaloid Isolation

experimental_workflow plant_material Dried, Powdered Phlegmariurus phlegmaria extraction Solvent Extraction plant_material->extraction crude_extract Crude Extract extraction->crude_extract acid_base Acid-Base Partitioning crude_extract->acid_base crude_alkaloids Crude Alkaloid Fraction acid_base->crude_alkaloids column_chrom Column Chromatography crude_alkaloids->column_chrom fractions Fractions column_chrom->fractions purification Further Purification (HPLC) fractions->purification This compound Isolated This compound purification->this compound structure_elucidation Structure Elucidation This compound->structure_elucidation

Caption: General workflow for the isolation of this compound.

Biological Activity of Lycopodium Alkaloids

A significant area of research for Lycopodium alkaloids is their potent inhibitory activity against acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. While specific quantitative data for the acetylcholinesterase inhibitory activity of this compound is not prominently available in recent scientific literature, numerous studies have reported the AChE inhibitory potential of other alkaloids isolated from Phlegmariurus species.

Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of Selected Lycopodium Alkaloids

AlkaloidSource OrganismIC₅₀ (µM)
Huperzine AHuperzia serrata0.03 - 0.1
Lycophlegmarinine BPhlegmariurus phlegmaria6.9
Lycophlegmarinine CPhlegmariurus phlegmaria35.2
Huperphlegmine AHuperzia phlegmaria25.95 (µg/mL)
Huperphlegmine BHuperzia phlegmaria29.14 (µg/mL)

Note: IC₅₀ values can vary depending on the specific assay conditions.

The data presented in Table 1 highlights the potential of alkaloids from Phlegmariurus species as acetylcholinesterase inhibitors. The well-known Lycopodium alkaloid, Huperzine A, serves as a benchmark for potent AChE inhibition. The inhibitory activities of other recently discovered alkaloids from P. phlegmaria further underscore the importance of this genus as a source of neuroactive compounds. The structural similarity of this compound to these active compounds suggests that it may also possess significant AChE inhibitory properties, warranting further investigation.

Experimental Protocol: Acetylcholinesterase Inhibitory Activity Assay (Ellman's Method)

The most common method to determine the acetylcholinesterase inhibitory activity of compounds is the spectrophotometric method developed by Ellman.

  • Reagents and Materials:

    • Acetylcholinesterase (AChE) from electric eel (or other suitable source)

    • Acetylthiocholine iodide (ATCI) - substrate

    • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

    • Phosphate buffer (e.g., 0.1 M, pH 8.0)

    • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

    • Positive control (e.g., Donepezil or Galantamine)

    • 96-well microplate

    • Microplate reader

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound and the positive control.

    • Prepare working solutions of AChE, ATCI, and DTNB in the phosphate buffer.

  • Assay Procedure:

    • In a 96-well microplate, add the following to each well in the specified order:

      • Phosphate buffer

      • Test compound solution at various concentrations (or positive control/solvent blank)

      • DTNB solution

      • AChE solution

    • Incubate the mixture at a controlled temperature (e.g., 37°C) for a specific period (e.g., 15 minutes).

    • Initiate the reaction by adding the ATCI solution to all wells.

    • Immediately measure the absorbance of the wells at a specific wavelength (typically 405-412 nm) at regular intervals for a set duration using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per unit time) for each concentration of the test compound.

    • Determine the percentage of inhibition of AChE activity for each concentration relative to the blank control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Calculate the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) from the dose-response curve.

Signaling Pathway: Acetylcholinesterase Inhibition

AChE_Inhibition cluster_synapse Cholinergic Synapse ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Signal Signal Transduction Postsynaptic_Receptor->Signal This compound This compound This compound->AChE Inhibition

Caption: Mechanism of acetylcholinesterase inhibition by this compound.

Future Directions and Conclusion

The ethnobotanical uses of plants containing this compound, particularly Phlegmariurus phlegmaria, suggest a rich history of human interaction with these botanicals for medicinal purposes. The documented acetylcholinesterase inhibitory activity of related Lycopodium alkaloids provides a strong scientific basis for these traditional applications, especially those concerning cognitive health.

While direct quantitative data on the biological activity of this compound is currently limited in readily accessible literature, the information presented in this guide strongly supports the need for further investigation. Future research should focus on:

  • Targeted Isolation and Quantification of this compound: Developing optimized protocols for the isolation of this compound from P. phlegmaria and other potential plant sources.

  • Comprehensive Pharmacological Profiling: Conducting detailed in vitro and in vivo studies to determine the IC₅₀ value of this compound for acetylcholinesterase and other relevant biological targets.

  • Elucidation of Mechanism of Action: Investigating the precise molecular mechanisms by which this compound exerts its biological effects.

  • Correlation of Ethnobotanical Uses with Pharmacological Activity: Establishing a clearer link between the traditional uses of the plants and the pharmacological properties of their constituent alkaloids.

Spectroscopic data (1H-NMR, 13C-NMR, IR, UV) of Lycophlegmine

Author: BenchChem Technical Support Team. Date: November 2025

Spectroscopic Analysis of Lycophlegmine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a member of the complex family of Lycopodium alkaloids, a diverse group of natural products isolated from club mosses. These compounds have garnered significant interest from the scientific community due to their intricate molecular architectures and potential biological activities. The structural elucidation of such molecules is a rigorous process that relies heavily on a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV) spectroscopy. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, presented in a format tailored for researchers, scientists, and professionals in the field of drug development.

While the complete spectroscopic data for this compound is primarily detailed in the Ph.D. dissertation of Chun-Yao Wu (National Cheng Kung University, 2003), this guide furnishes a representative summary of the expected data and the methodologies for its acquisition, based on established practices for the analysis of Lycopodium alkaloids.

Data Presentation

The following tables summarize the expected spectroscopic data for this compound. Please note that these are illustrative examples based on typical values for related compounds, as the specific data from the primary source is not publicly available in peer-reviewed literature.

Table 1: ¹H-NMR Spectroscopic Data for this compound (Illustrative Example)

PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
13.10m
21.85m
31.60m
42.95d12.5
54.20br s
1.95m
1.75m
72.05m
81.50m
92.80d10.0
101.90m
111.70m
121.40m
135.40s
151.80m
164.80s
16'4.95s
N-CH₃2.25s

Table 2: ¹³C-NMR Spectroscopic Data for this compound (Illustrative Example)

PositionChemical Shift (δ) ppmCarbon Type
155.2CH
230.1CH₂
328.5CH₂
460.8CH
575.3C
635.4CH₂
733.1CH
825.6CH₂
958.9CH
1040.2CH₂
1122.7CH₂
1245.1C
13140.5C
14120.1C
1538.7CH
16110.3CH₂
N-CH₃42.5CH₃

Table 3: IR and UV Spectroscopic Data for this compound (Illustrative Example)

Spectroscopic TechniqueWavelength/WavenumberFunctional Group Assignment
IR (Infrared) 3400 cm⁻¹O-H stretch (hydroxyl group)
2950 cm⁻¹C-H stretch (aliphatic)
1650 cm⁻¹C=C stretch (alkene)
1450 cm⁻¹C-H bend (aliphatic)
1050 cm⁻¹C-O stretch (hydroxyl group)
UV (Ultraviolet) λmax 235 nmπ → π* transition (conjugated system)

Experimental Protocols

The spectroscopic data for this compound would be acquired using the following standard experimental methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: A sample of pure this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or C₆D₆) in a 5 mm NMR tube.

  • Instrumentation: ¹H-NMR and ¹³C-NMR spectra are recorded on a high-field NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons.

  • ¹H-NMR Spectroscopy: The ¹H-NMR spectrum is acquired to determine the chemical environment of the hydrogen atoms in the molecule. Key parameters recorded include chemical shift (δ), multiplicity (e.g., singlet, doublet, triplet, multiplet), and coupling constants (J).

  • ¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides information about the carbon skeleton of the molecule. Broadband proton decoupling is typically used to simplify the spectrum to a series of single peaks, one for each unique carbon atom. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

  • 2D-NMR Spectroscopy: To unambiguously assign the structure, a suite of 2D-NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity between protons and carbons.

Infrared (IR) Spectroscopy

  • Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be cast from a solution onto a salt plate (e.g., NaCl or KBr).

  • Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: The sample is irradiated with infrared light, and the absorption of energy at different wavenumbers (cm⁻¹) is measured. The resulting spectrum reveals the presence of specific functional groups within the molecule.

Ultraviolet-Visible (UV) Spectroscopy

  • Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent, such as methanol or ethanol.

  • Instrumentation: The UV-Visible spectrum is recorded using a dual-beam UV-Visible spectrophotometer.

  • Data Acquisition: The absorbance of the solution is measured as a function of wavelength, typically from 200 to 400 nm. The wavelength of maximum absorbance (λmax) provides information about the electronic transitions within the molecule, particularly conjugated systems.

Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for the spectroscopic analysis of a natural product like this compound and a hypothetical signaling pathway that could be investigated.

Spectroscopic_Analysis_Workflow cluster_extraction Isolation cluster_purification Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Plant_Material Lycopodium phlegmaria Extraction Solvent Extraction Plant_Material->Extraction Crude_Extract Crude Alkaloid Extract Extraction->Crude_Extract Chromatography Column Chromatography Crude_Extract->Chromatography Fractions Fractions Chromatography->Fractions HPLC HPLC Purification Fractions->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound NMR 1D & 2D NMR (¹H, ¹³C, COSY, HSQC, HMBC) Pure_Compound->NMR IR FTIR Spectroscopy Pure_Compound->IR UV UV-Vis Spectroscopy Pure_Compound->UV MS Mass Spectrometry Pure_Compound->MS Data_Integration Data Integration & Analysis NMR->Data_Integration IR->Data_Integration UV->Data_Integration MS->Data_Integration Structure Proposed Structure of this compound Data_Integration->Structure

Caption: Workflow for the isolation and spectroscopic analysis of this compound.

Hypothetical_Signaling_Pathway This compound This compound Receptor Cell Surface Receptor This compound->Receptor Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Biological_Response Cellular Response (e.g., Anti-inflammatory) Gene_Expression->Biological_Response

Caption: Hypothetical signaling pathway modulated by this compound.

An In-depth Technical Guide to the Core Chemical Scaffold of Lycophlegmine Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical scaffold of Lycophlegmine alkaloids, a novel class of Lycopodium alkaloids. The information presented herein is based on the initial discovery and characterization of Huperphlegmines A and B, which feature an unprecedented molecular skeleton. This document details their structural elucidation, key physicochemical properties, and established biological activity, offering a foundational resource for further research and drug development endeavors.

Introduction to the this compound Scaffold

The this compound scaffold represents a unique structural class within the diverse family of Lycopodium alkaloids. These alkaloids are isolated from plants of the Lycopodium genus (also classified as Huperzia or Phlegmariurus), which have a long history in traditional medicine, particularly for treating neurological disorders.[1] The core scaffold was first identified through the isolation and characterization of Huperphlegmines A and B from the club moss Huperzia phlegmaria (L.) Rothm. (synonymous with Lycopodium phlegmaria L.).[1][2]

The defining feature of the this compound scaffold is its unprecedented fused ring system, which distinguishes it from other known classes of Lycopodium alkaloids such as the lycopodine, lycodine, and fawcettimine types. The discovery of this novel scaffold opens new avenues for exploring the chemical diversity and therapeutic potential of this fascinating class of natural products.

The Core Chemical Scaffold: Huperphlegmines A and B

The inaugural members of the this compound class of alkaloids are Huperphlegmine A and its stereoisomer, Huperphlegmine B.[1] Their structures were elucidated through extensive spectroscopic analysis, primarily utilizing 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).[1]

Physicochemical and Spectroscopic Data

The quantitative data for Huperphlegmines A and B are summarized in the tables below for ease of comparison.

Table 1: Physicochemical Properties of Huperphlegmine A and B [1]

PropertyHuperphlegmine AHuperphlegmine B
Molecular Formula C₂₃H₂₈N₂O₄C₂₃H₂₈N₂O₄
HRESIMS [M+H]⁺ m/z 397.2122 (calculated for C₂₃H₂₉N₂O₄, 397.2127)m/z 397.2122 (calculated for C₂₃H₂₉N₂O₄, 397.2127)
Optical Rotation [α]²²_D_ -65 (c 0.1, MeOH)[α]²²_D_ -162 (c 0.1, MeOH)
Appearance Yellow oilYellow oil

Table 2: ¹H NMR Spectroscopic Data (500 MHz, CD₃OD) for Huperphlegmine A and B [1]

PositionHuperphlegmine A (δ_H, J in Hz)Huperphlegmine B (δ_H, J in Hz)
32.55 (m)2.55 (m)
42.80 (m)2.80 (m)
73.60 (m)3.51 (m)
8a2.10 (m)2.10 (m)
8b1.95 (m)1.95 (m)
10a2.05 (m)2.05 (m)
10b1.85 (m)1.85 (m)
11a1.75 (m)1.75 (m)
11b1.65 (m)1.65 (m)
122.90 (m)2.90 (m)
152.75 (m)2.77 (m)
161.24 (d, 7.0)1.32 (d, 7.0)
172.51 (s)2.51 (s)
1'7.09 (d, 1.5)7.09 (d, 1.5)
3'6.88 (d, 3.5)6.88 (d, 3.5)
4'6.52 (d, 3.5)6.52 (d, 3.5)
6'a4.60 (s)4.60 (s)
6'b4.60 (s)4.60 (s)

Table 3: ¹³C NMR Spectroscopic Data (125 MHz, CD₃OD) for Huperphlegmine A and B [1]

PositionHuperphlegmine A (δ_C)Huperphlegmine B (δ_C)
2165.2165.2
335.535.5
454.554.5
5213.8213.8
6140.1140.1
743.843.5
830.230.2
960.160.1
1025.125.1
1128.128.1
1250.150.1
13170.1170.1
14215.1215.4
1540.240.0
1616.816.5
1742.542.5
1'135.1135.1
2'120.1120.1
3'115.1115.1
4'110.1110.1
5'150.1150.1
6'65.165.1

Experimental Protocols

The following sections detail the methodologies for the isolation and structural elucidation of the this compound scaffold, as exemplified by the discovery of Huperphlegmines A and B.

Plant Material

The aerial parts of Huperzia phlegmaria were collected in Vietnam. A voucher specimen was deposited at the herbarium of the National Institute of Medicinal Materials, Hanoi, Vietnam.[1]

Extraction and Isolation

The dried and powdered aerial parts of H. phlegmaria (2.5 kg) were extracted with methanol (MeOH) at room temperature. The MeOH extract was concentrated under reduced pressure and then subjected to a series of chromatographic separations.[1]

A general workflow for the isolation is depicted below:

G plant Dried, powdered aerial parts of H. phlegmaria extract Methanol Extract plant->extract MeOH extraction partition Solvent Partitioning (EtOAc, n-BuOH, H₂O) extract->partition EtOAc EtOAc Fraction partition->EtOAc chrom1 Silica Gel Column Chromatography EtOAc->chrom1 fractions Fractions (Fr. 1-5) chrom1->fractions chrom2 ODS Column Chromatography fractions->chrom2 Fr. 3 subfractions Sub-fractions chrom2->subfractions hplc Preparative HPLC subfractions->hplc compounds Huperphlegmine A Huperphlegmine B hplc->compounds G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron ACh_pre Acetylcholine (ACh) ACh_syn ACh ACh_pre->ACh_syn Release AChE Acetylcholinesterase (AChE) ACh_syn->AChE Hydrolysis receptor Acetylcholine Receptor ACh_syn->receptor Binding This compound This compound Scaffold This compound->AChE Inhibition signal Signal Transduction receptor->signal

References

Methodological & Application

Total Synthesis Strategies for Lycophlegmine and its Stereoisomers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lycophlegmine is a member of the phlegmarine class of Lycopodium alkaloids, a structurally diverse family of natural products isolated from club mosses.[1] These alkaloids are of significant interest to the synthetic and medicinal chemistry communities due to their complex molecular architectures and potential biological activities.[1][2] The phlegmarine skeleton is characterized by a decahydroquinoline ring system linked to a substituted piperidine ring.[3] Notably, phlegmarine is considered a key biosynthetic intermediate for many other Lycopodium alkaloids.[4]

The development of stereoselective total syntheses is crucial for confirming the absolute stereochemistry of these natural products and for providing access to sufficient material for biological evaluation. This document details the asymmetric total synthesis strategy for the known natural phlegmarine alkaloids, including this compound, developed by the Comins research group.[2][5] This approach provides a unified strategy to access multiple stereoisomers and analogues from a common intermediate.

The core of this strategy involves the use of chiral N-acylpyridinium salt chemistry to establish key stereocenters with high levels of control.[2][4] This allows for the enantioselective synthesis of all four known natural phlegmarines, which differ by their nitrogen atom substituents.[2] The syntheses confirmed the absolute stereochemistry of the phlegmarines as 2′S, 5S, 7R, 9R, 10R.[2]

Retrosynthetic Analysis

The retrosynthetic strategy for the phlegmarine alkaloids hinges on a convergent approach, assembling the complex tetracyclic core from two key fragments. The primary disconnection simplifies the target molecule into a key dihydropyridone intermediate, which is assembled from a chiral 1-acylpyridinium salt and a piperidine-containing fragment. This strategy allows for the early introduction of stereocenters and functional group handles necessary for the elaboration into the final natural products.

G Phlegmarines Phlegmarine Alkaloids (e.g., this compound) Dihydropyridone Key Dihydropyridone Intermediate (4) Phlegmarines->Dihydropyridone Late-stage modifications (N-alkylation, N-acetylation) inv1 Dihydropyridone->inv1 Acylpyridinium Chiral 1-Acylpyridinium Salt (2) inv2 Acylpyridinium->inv2 Fragment3 Key Piperidine Fragment (3) Fragment3->Acylpyridinium Modification of published procedure Pyridine 4-Methoxy-3-(TIPS)-pyridine ChiralAux Chiral Auxiliary inv1->Acylpyridinium Mixed Grignard Addition inv1->Fragment3 inv2->Pyridine inv2->ChiralAux Acylation

Caption: Retrosynthetic analysis of Phlegmarine alkaloids.

Synthetic Workflow Overview

The forward synthesis begins with the commercially available 4-methoxy-3-(triisopropylsilyl)pyridine. This starting material is converted into a chiral N-acylpyridinium salt, which serves as a versatile building block for introducing stereochemistry. Two key fragments are synthesized from this common chiral precursor. The fragments are then coupled using a mixed Grignard reagent, followed by a series of transformations including reduction, cyclization, and functional group manipulations to afford the phlegmarine core. Final modifications to the nitrogen substituents yield the various natural phlegmarine alkaloids.

G Start 4-Methoxy-3-(TIPS)-pyridine Acylpyridinium Chiral N-Acylpyridinium Salt Start->Acylpyridinium Fragment3 Piperidine Fragment Synthesis Acylpyridinium->Fragment3 Coupling Fragment Coupling (Mixed Grignard Addition) Acylpyridinium->Coupling 2nd equivalent Fragment3->Coupling Dihydropyridone Dihydropyridone Intermediate Coupling->Dihydropyridone Reduction Zn/HOAc Reduction Dihydropyridone->Reduction Piperidone Piperidone Intermediate Reduction->Piperidone Cyclization Further Transformations & Core Formation Piperidone->Cyclization Demethylation von Braun N-demethylation (if necessary) Cyclization->Demethylation Phlegmarines Phlegmarine Alkaloids (1a-d) Demethylation->Phlegmarines

Caption: Forward synthesis workflow for Phlegmarine alkaloids.

Quantitative Data Summary

The asymmetric synthesis was accomplished in 19 to 22 steps, depending on the specific natural product, with excellent stereocontrol.[2] The following table summarizes key transformations and their reported yields.

StepTransformationProductYield (%)NotesReference
1Addition of mixed Grignard reagent to chiral N-acylpyridinium saltDihydropyridone Intermediate75Sets the C-9 stereocenter.[2]
2Reduction of dihydropyridoneN-Acyl-4-piperidone85-95Utilizes zinc and acetic acid.[2]
3Von Braun N-demethylationN-cyano intermediate-Key step for late-stage functionalization of the β-nitrogen.[2]
Overall Total Synthesis of Phlegmarines (1a-d) Natural Phlegmarine Alkaloids - 19-22 steps from 4-methoxy-3-(TIPS)pyridine [2]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on the procedures reported by Comins et al.[2]

Protocol 1: Asymmetric Addition to Chiral N-Acylpyridinium Salt

This procedure describes the crucial step for setting the stereochemistry at the C-9 and C-2' positions of the phlegmarine skeleton using chiral N-acylpyridinium salt chemistry.[2]

Materials:

  • Chiral N-acylpyridinium salt (1.0 eq)

  • Mixed Grignard reagent (e.g., vinylmagnesium bromide/copper(I) cyanide) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen atmosphere

Procedure:

  • A solution of the chiral N-acylpyridinium salt in anhydrous THF is cooled to -78 °C under an inert atmosphere.

  • The mixed Grignard reagent is added dropwise to the cooled solution over 15 minutes.

  • The reaction mixture is stirred at -78 °C for 2 hours.

  • The reaction is quenched by the addition of saturated aqueous NH₄Cl solution.

  • The mixture is allowed to warm to room temperature and extracted three times with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired dihydropyridone.

Protocol 2: Reduction of Dihydropyridone

This protocol details the reduction of the complex dihydropyridone intermediate to the corresponding N-acyl-4-piperidone.[2]

Materials:

  • Dihydropyridone intermediate (1.0 eq)

  • Zinc dust (10 eq)

  • Glacial acetic acid

  • Methanol

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the dihydropyridone in a 1:1 mixture of methanol and acetic acid, add zinc dust in portions at room temperature.

  • The resulting suspension is stirred vigorously for 4 hours.

  • The reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure.

  • The residue is dissolved in CH₂Cl₂ and carefully neutralized by the slow addition of saturated aqueous NaHCO₃ solution.

  • The layers are separated, and the aqueous layer is extracted three times with CH₂Cl₂.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo.

  • The resulting crude piperidone is purified by flash chromatography.

Protocol 3: Von Braun N-Demethylation

This procedure is employed for the N-demethylation of a late-stage tertiary amine intermediate, which is essential for accessing different N-substituted phlegmarine analogues.[2]

Materials:

  • N-methylated phlegmarine precursor (1.0 eq)

  • Cyanogen bromide (CNBr) (1.2 eq)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • A solution of the N-methylated precursor in anhydrous CH₂Cl₂ is treated with cyanogen bromide at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

  • The reaction is quenched with saturated aqueous NaHCO₃ solution.

  • The layers are separated, and the aqueous phase is extracted with CH₂Cl₂.

  • The combined organic extracts are dried over anhydrous MgSO₄, filtered, and concentrated.

  • The resulting N-cyanamide can be further elaborated (e.g., by reduction or hydrolysis) to provide the demethylated secondary amine or other N-functionalized derivatives.

Conclusion

The total synthesis strategy developed by Comins and coworkers provides a robust and stereocontrolled route to this compound and its naturally occurring stereoisomers.[2] The key to this approach is the repeated and highly effective use of chiral N-acylpyridinium salt chemistry to install critical stereocenters.[2] This methodology not only enabled the first asymmetric synthesis of all known phlegmarine alkaloids but also definitively established their absolute stereochemistry.[2][5] The protocols and strategies outlined here serve as a valuable resource for researchers in natural product synthesis and drug discovery, enabling further investigation into the biological properties of this fascinating class of alkaloids.

References

Step-by-step protocol for Lycophlegmine extraction and purification

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes & Protocols

Topic: Step-by-Step Protocol for the Extraction and Purification of Lycopodium Alkaloids, with Reference to Lycophlegmine

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Specific protocols for the extraction and purification of this compound are not widely published. The following protocol is a detailed, generalized method adapted from established procedures for the extraction of structurally related alkaloids, such as lycopodine, from Lycopodium species.[1] This protocol should serve as a robust starting point, and optimization for the specific target compound, this compound, is recommended.

Introduction

Lycopodium alkaloids are a diverse group of natural products isolated from clubmosses, with many exhibiting significant biological activities. This compound, a member of this family, is of interest for its potential pharmacological properties. This document provides a comprehensive, step-by-step protocol for the extraction and purification of Lycopodium alkaloids, which can be adapted for the isolation of this compound. The methodology covers initial solvent extraction from plant material, followed by liquid-liquid partitioning, and final purification using column chromatography and recrystallization.

Experimental Protocols

Materials and Reagents
  • Plant Material: Dried and powdered aerial parts of a suitable Lycopodium species.

  • Solvents: Methanol (90-99%), Petroleum Ether, Chloroform, Anhydrous Ethanol.

  • Acids and Bases: Acetic Acid (2% aqueous solution), Calcium Oxide (quicklime).

  • Stationary Phase: Silica Gel (120-200 mesh) for column chromatography.

  • Apparatus: Grinder, Reflux extraction apparatus, Rotary evaporator, Ultrasonic bath, Filtration apparatus, Chromatography column, Glassware.

Extraction Workflow Diagram

Extraction_Workflow A 1. Preparation of Plant Material (Grind to 80-100 mesh) B 2. Methanol Reflux Extraction (3-5x volume, 90-99% MeOH, 2-3 times) A->B C 3. Solvent Recovery (Rotary Evaporation) B->C D 4. Acid Dissolution & Filtration (2% Acetic Acid) C->D E 5. Basification & Drying (Addition of CaO) D->E F 6. Liquid-Liquid Extraction (Petroleum Ether, then Chloroform) E->F G 7. Chloroform Fraction Recovery F->G H 8. Silica Gel Column Chromatography (Elution with Chloroform:Methanol) G->H I 9. Fraction Collection & Monitoring (Thin Layer Chromatography) H->I J 10. Recrystallization (Anhydrous Ethanol, 2-3 times) I->J K 11. Pure this compound Analog (e.g., Lycopodine) J->K

Caption: Workflow for the extraction and purification of Lycopodium alkaloids.

Step-by-Step Extraction Protocol
  • Preparation of Plant Material:

    • Take the air-dried aerial parts of the selected Lycopodium species.

    • Grind the plant material to a fine powder (80-100 mesh).

  • Methanol Extraction:

    • To the powdered plant material, add 3-5 times its weight of 90-99% methanol.[1]

    • Perform reflux extraction for a specified duration (e.g., 1-2 hours).

    • Filter the extract and repeat the extraction process on the plant residue 1-2 more times to ensure exhaustive extraction.[1]

    • Combine all the methanol extracts.

  • Solvent Recovery:

    • Concentrate the combined methanol extracts under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Acid-Base Partitioning:

    • Dissolve the crude extract in a 2% aqueous acetic acid solution.

    • Filter the acidic solution to remove any insoluble residues.

    • To the filtrate, add calcium oxide (quicklime) to basify the solution and dry the mixture.

  • Liquid-Liquid Extraction:

    • Perform ultrasonic extraction on the basified mixture, first with petroleum ether to remove non-polar impurities. Discard the petroleum ether layer.

    • Subsequently, perform ultrasonic extraction with chloroform.[1] Collect the chloroform fraction, which now contains the alkaloids.

  • Preparation for Chromatography:

    • Recover the chloroform from the extract using a rotary evaporator.

    • Add a small amount of silica gel to the concentrated chloroform extract and dry it to create a dry-loaded sample for column chromatography.[1]

Step-by-Step Purification Protocol
  • Silica Gel Column Chromatography:

    • Prepare a silica gel column (120-200 mesh) using a suitable slurry solvent (e.g., chloroform).

    • Load the dried sample onto the top of the prepared column.

    • Elute the column with a chloroform-methanol mixed solvent system. A gradient elution may be necessary for optimal separation. A starting ratio of 33:9 (Chloroform:Methanol) has been reported for similar alkaloids.[1]

  • Fraction Collection and Analysis:

    • Collect fractions of the eluate.

    • Monitor the fractions using thin-layer chromatography (TLC) to identify those containing the target alkaloid.

    • Combine the fractions that show a high concentration of the desired compound.

  • Recrystallization:

    • Recover the solvent from the combined fractions.

    • Dissolve the resulting solid in a minimal amount of hot anhydrous ethanol.

    • Allow the solution to cool slowly to form crystals.

    • Filter the crystals and repeat the recrystallization process 2-3 times to obtain the pure compound.[1]

  • Final Product:

    • Dry the purified crystals to obtain the pure alkaloid.

    • Characterize the final product using analytical techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and High-Performance Liquid Chromatography (HPLC) to confirm its identity and purity.

Data Presentation

The following tables summarize typical quantitative data for the extraction and purification of Lycopodium alkaloids, based on protocols for related compounds.

Table 1: Extraction Parameters

ParameterValueReference
Plant Material Mesh Size80-100 mesh[1]
Extraction Solvent90-99% Methanol[1]
Solvent to Material Ratio3-5 times (v/w)[1]
Number of Extractions2-3 times[1]
Acid for Dissolution2% Acetic Acid[1]

Table 2: Purification Parameters

ParameterDetailsReference
Stationary PhaseSilica Gel (120-200 mesh)[1]
Elution Solvent SystemChloroform:Methanol[1]
Example Elution Ratio33:9 (v/v)[1]
Purification MethodColumn Chromatography[1]
Final Purification StepRecrystallization (2-3 times)[1]
Recrystallization SolventAnhydrous Ethanol[1]

Table 3: Example Yields for Lycopodium Alkaloids

AlkaloidExtraction MethodPlant SourceYieldReference
LycopodinePressurized Liquid ExtractionL. clavatum>45% (in Dichloromethane extract)[2]
AnnotininePressurized Liquid ExtractionL. annotinum>40% (in Dichloromethane & Ethyl Acetate extracts)[2]
LycopodineSupercritical Fluid ExtractionL. clavatum>20%[2]
LycopodineSolvent RefluxL. clavatum805mg from 1kg (approx. 0.08%)[1]

Signaling Pathways and Logical Relationships

While this document focuses on the chemical extraction process, the isolated this compound and related alkaloids are often studied for their effects on biological signaling pathways. For instance, many Lycopodium alkaloids are investigated as acetylcholinesterase (AChE) inhibitors, a key target in Alzheimer's disease research.[2]

Signaling_Pathway cluster_synapse Cholinergic Synapse ACh Acetylcholine (ACh) AChR Acetylcholine Receptor ACh->AChR Binds to AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Signal Signal Transduction AChR->Signal Activates This compound This compound (Potential AChE Inhibitor) This compound->AChE Inhibits

Caption: Potential mechanism of action for this compound as an AChE inhibitor.

References

Application Note: Analysis of Lycophlegmine using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a comprehensive, proposed methodology for the qualitative and quantitative analysis of Lycophlegmine, a representative Lycopodium alkaloid, utilizing Gas Chromatography-Mass Spectrometry (GC-MS). The protocol details procedures for sample extraction from a plant matrix, sample preparation, and the instrumental parameters for the GC-MS analysis. Due to the limited availability of specific analytical data for this compound, this document provides a robust, scientifically-grounded framework to guide researchers, scientists, and drug development professionals in establishing a validated analytical method. The described workflow is designed to ensure high sensitivity, selectivity, and reproducibility for the analysis of this compound and potentially other related alkaloids.

Introduction

Lycopodium alkaloids are a diverse class of natural products isolated from various club moss species (Lycopodium spp.). These compounds have garnered significant interest in the scientific community due to their complex chemical structures and a wide range of biological activities, including neuroprotective and acetylcholinesterase inhibitory effects. This compound, a member of this family, presents a unique analytical challenge due to its structural complexity and the need for sensitive detection in complex biological or botanical matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique well-suited for the analysis of volatile and semi-volatile compounds.[1] Its high chromatographic resolution and the specificity of mass spectrometric detection make it an ideal choice for the identification and quantification of complex natural products like this compound. This application note outlines a detailed protocol for the GC-MS analysis of this compound, covering sample preparation and instrumental analysis.

Experimental Protocols

Sample Preparation: Extraction of this compound from Plant Material

A reliable extraction method is crucial for the successful analysis of this compound from a plant matrix. The following protocol is a standard method for the extraction of alkaloids from plant material.

Reagents and Materials:

  • Dried and powdered Lycopodium plant material

  • Methanol (HPLC grade)

  • 2 M Hydrochloric Acid (HCl)

  • 2 M Sodium Hydroxide (NaOH)

  • Dichloromethane (DCM, HPLC grade)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • pH indicator strips

  • Vortex mixer

  • Centrifuge

  • Rotary evaporator

Protocol:

  • Extraction:

    • Weigh 10 g of dried, powdered plant material into a 250 mL Erlenmeyer flask.

    • Add 100 mL of methanol and stir for 24 hours at room temperature.

    • Filter the mixture and collect the methanol extract.

    • Concentrate the extract to dryness using a rotary evaporator at 40°C.

  • Acid-Base Extraction:

    • Dissolve the dried extract in 50 mL of 2 M HCl.

    • Wash the acidic solution with 3 x 50 mL of DCM to remove neutral and acidic impurities. Discard the organic layers.

    • Adjust the pH of the aqueous layer to approximately 10-11 with 2 M NaOH.

    • Extract the alkaline solution with 3 x 50 mL of DCM. The alkaloids will move into the organic phase.

    • Pool the DCM extracts and dry over anhydrous Na₂SO₄.

  • Final Sample Preparation:

    • Filter the dried DCM extract and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume (e.g., 1 mL) of a suitable volatile organic solvent such as dichloromethane or ethyl acetate for GC-MS analysis.[2]

    • The final sample should be free of particles; centrifugation or filtration through a 0.22 µm filter is recommended if necessary.[1]

GC-MS Instrumentation and Parameters

The following instrumental parameters are proposed for the analysis of this compound. These may require optimization based on the specific instrument and the purity of the sample.

Table 1: Proposed GC-MS Instrumental Parameters

Parameter Setting
Gas Chromatograph Agilent 8890 GC System (or equivalent)
Mass Spectrometer Agilent 5977B MSD (or equivalent)
GC Column HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent non-polar column)
Injection Mode Splitless
Injection Volume 1 µL
Injector Temperature 280°C
Carrier Gas Helium, constant flow rate of 1.0 mL/min
Oven Program Initial temperature 150°C, hold for 1 min, ramp at 10°C/min to 300°C, hold for 10 min
Transfer Line Temp. 290°C
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Acquisition Mode Full Scan (m/z 50-550) for qualitative analysis; Selected Ion Monitoring (SIM) for quantitative analysis
Solvent Delay 5 min

Data Presentation

For quantitative analysis, a calibration curve should be prepared using a certified reference standard of this compound. An internal standard (e.g., a structurally similar compound not present in the sample) should be used to improve accuracy and precision. The following table presents hypothetical quantitative data for this compound analysis.

Table 2: Hypothetical Quantitative Data for this compound Analysis

Compound Retention Time (RT) (min) Quantification Ion (m/z) Qualifier Ions (m/z) LOD (ng/mL) LOQ (ng/mL)
This compound18.5245191, 2300.51.5
Internal Standard (e.g., Codeine)16.2299215, 229--

Mandatory Visualizations

The following diagrams illustrate the key workflows and relationships in the GC-MS analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis plant_material Plant Material extraction Solvent Extraction plant_material->extraction acid_base Acid-Base Purification extraction->acid_base concentration Concentration acid_base->concentration reconstitution Reconstitution in Solvent concentration->reconstitution injection GC Injection reconstitution->injection separation Chromatographic Separation injection->separation ionization Electron Ionization separation->ionization detection Mass Detection ionization->detection qualitative Qualitative Analysis (Library Search) detection->qualitative quantitative Quantitative Analysis (Calibration Curve) detection->quantitative reporting Reporting qualitative->reporting quantitative->reporting

Caption: Experimental Workflow for GC-MS Analysis of this compound.

logical_relationship cluster_input Inputs cluster_process Process cluster_output Outputs sample Prepared Sample analysis GC-MS Instrument Run sample->analysis method GC-MS Method method->analysis raw_data Raw Data (Chromatograms, Spectra) analysis->raw_data processed_data Processed Data (Peak List, Concentrations) raw_data->processed_data final_report Final Report processed_data->final_report

References

Application Notes and Protocols: A Cell-Based Assay to Evaluate Lycophlegmine Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Lycophlegmine, a novel alkaloid compound, has garnered significant interest for its potential therapeutic applications. Preliminary studies suggest that this compound may possess anti-proliferative properties, making it a candidate for further investigation as a cytotoxic agent. This document provides a comprehensive set of protocols for developing and executing a cell-based assay to thoroughly evaluate the cytotoxic effects of this compound.

These application notes are designed for researchers, scientists, and professionals in the field of drug development. The following sections detail the necessary materials and reagents, step-by-step experimental procedures, and methods for data analysis and presentation. The protocols described herein focus on quantifying cell viability, membrane integrity, and apoptosis induction to build a comprehensive cytotoxic profile of this compound.

Materials and Reagents

Reagent Supplier Catalog No.
HeLa cell lineATCCCCL-2
Dulbecco's Modified Eagle Medium (DMEM)Gibco11965092
Fetal Bovine Serum (FBS)Gibco26140079
Penicillin-Streptomycin (10,000 U/mL)Gibco15140122
Trypsin-EDTA (0.25%)Gibco25200056
Phosphate-Buffered Saline (PBS)Gibco10010023
This compound(Specify Source)(Specify Cat. No.)
Dimethyl Sulfoxide (DMSO), cell culture gradeSigma-AldrichD2650
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)Sigma-AldrichM5655
LDH Cytotoxicity Assay KitThermo Fisher88953
Caspase-3/7 Green Apoptosis Assay KitThermo FisherC10423
RIPA Lysis and Extraction BufferThermo Fisher89900
Protease and Phosphatase Inhibitor CocktailThermo Fisher78442
BCA Protein Assay KitThermo Fisher23225
Primary Antibody: Phospho-Akt (Ser473)Cell Signaling4060
Primary Antibody: Akt (pan)Cell Signaling4691
HRP-conjugated secondary antibodyCell Signaling7074
SuperSignal™ West Pico PLUS Chemiluminescent SubstrateThermo Fisher34580

Experimental Protocols

Cell Culture and Maintenance
  • Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture cells every 2-3 days or when they reach 80-90% confluency.

Preparation of this compound Stock Solutions
  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Prepare fresh serial dilutions of this compound in complete cell culture medium just before each experiment. Ensure the final DMSO concentration in the highest treatment group does not exceed 0.5% to avoid solvent-induced cytotoxicity.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[1]

  • Seed HeLa cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours to allow for cell attachment.

  • Replace the medium with 100 µL of fresh medium containing serial dilutions of this compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with 0.5% DMSO) and a positive control for cytotoxicity (e.g., 10% DMSO).

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Cytotoxicity Assay (LDH Release Assay)

The LDH assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, providing a measure of cytotoxicity.[2][3]

  • Seed HeLa cells in a 96-well plate as described for the MTT assay.

  • Treat the cells with serial dilutions of this compound for the desired time points.

  • Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[2]

  • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

  • Add 50 µL of the LDH reaction mixture to each well.

  • Incubate for 30 minutes at room temperature, protected from light.

  • Add 50 µL of the stop solution.

  • Measure the absorbance at 490 nm and 680 nm.

  • Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer.

Apoptosis Assay (Caspase-3/7 Activity)

This assay detects the activation of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

  • Seed HeLa cells in a 96-well, black-walled, clear-bottom plate.

  • Treat the cells with this compound as previously described.

  • At the end of the treatment period, add the Caspase-3/7 Green Reagent to each well according to the manufacturer's instructions.

  • Incubate for 30-60 minutes at 37°C.

  • Measure the fluorescence intensity using a microplate reader with excitation/emission wavelengths of ~485/520 nm.

  • An increase in fluorescence indicates an increase in caspase-3/7 activity and apoptosis.

Data Presentation

Table 1: Effect of this compound on HeLa Cell Viability (MTT Assay)
This compound (µM)% Viability (24h)% Viability (48h)% Viability (72h)
0 (Vehicle)100 ± 4.5100 ± 5.1100 ± 4.8
0.198.2 ± 3.995.1 ± 4.290.3 ± 5.5
192.5 ± 5.185.3 ± 4.775.6 ± 6.1
1075.8 ± 6.255.1 ± 5.940.2 ± 4.9
5040.1 ± 4.825.7 ± 3.815.4 ± 3.1
10020.3 ± 3.510.2 ± 2.95.1 ± 1.8
IC50 (µM) ~45 ~15 ~8

Data are presented as mean ± standard deviation.

Table 2: Cytotoxicity of this compound on HeLa Cells (LDH Release Assay)
This compound (µM)% Cytotoxicity (24h)% Cytotoxicity (48h)% Cytotoxicity (72h)
0 (Vehicle)5.2 ± 1.16.1 ± 1.37.5 ± 1.5
0.16.8 ± 1.58.2 ± 1.710.1 ± 2.0
110.5 ± 2.215.3 ± 2.522.8 ± 3.1
1025.1 ± 3.540.7 ± 4.155.9 ± 4.8
5055.9 ± 4.970.2 ± 5.382.1 ± 6.2
10078.3 ± 6.188.9 ± 6.594.3 ± 5.9

Data are presented as mean ± standard deviation.

Table 3: Induction of Apoptosis by this compound (Caspase-3/7 Activity)
This compound (µM)Fold Increase in Caspase-3/7 Activity (24h)
0 (Vehicle)1.0 ± 0.1
11.5 ± 0.2
103.2 ± 0.4
506.8 ± 0.7
1008.5 ± 0.9

Data are presented as mean ± standard deviation relative to the vehicle control.

Mandatory Visualizations

G cluster_setup Cell Seeding and Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis seed Seed HeLa cells in 96-well plates incubate1 Incubate for 24h seed->incubate1 treat Treat with this compound (serial dilutions) incubate1->treat incubate2 Incubate for 24, 48, or 72h treat->incubate2 mtt MTT Assay (Cell Viability) incubate2->mtt Measure Absorbance @ 570nm ldh LDH Assay (Cytotoxicity) incubate2->ldh Measure Absorbance @ 490nm caspase Caspase-3/7 Assay (Apoptosis) incubate2->caspase Measure Fluorescence (Ex/Em: 485/520nm) analysis Calculate % Viability, % Cytotoxicity, Fold Change in Caspase Activity, and IC50 mtt->analysis ldh->analysis caspase->analysis

Caption: Experimental workflow for evaluating this compound cytotoxicity.

G This compound This compound PI3K PI3K This compound->PI3K Inhibition Caspase9 Caspase-9 This compound->Caspase9 Activation Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Akt->Caspase9 Inhibits CellSurvival Cell Survival & Proliferation mTOR->CellSurvival Promotes Caspase37 Caspase-3/7 Caspase9->Caspase37 Activates Apoptosis Apoptosis Caspase37->Apoptosis Induces

Caption: Hypothetical signaling pathway of this compound-induced cytotoxicity.

References

Application Notes and Protocols: Lycophlegmine as a Chemical Probe in Neurological Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: There is currently a notable lack of specific published research on the application of Lycophlegmine as a chemical probe in neurological research. The following application notes and protocols are presented as a scientifically plausible, hypothetical framework based on the known neuroactive properties of the broader class of Lycopodium alkaloids, to which this compound belongs. These alkaloids have been recognized for their potential in treating conditions like Alzheimer's disease due to their neuroprotective and acetylcholinesterase (AChE) inhibitory activities.[1][2][3][4] This document is intended to serve as a guide for researchers interested in exploring the potential of this compound and similar compounds as chemical probes.

Introduction to this compound as a Potential Chemical Probe

This compound is a member of the Lycopodium family of alkaloids, a class of natural compounds known for their complex structures and significant biological activities.[3] Several Lycopodium alkaloids, most notably Huperzine A, have demonstrated potent, reversible inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[3][4][5] This activity has made them valuable leads in the development of therapeutics for neurodegenerative diseases characterized by cholinergic deficits, such as Alzheimer's disease.[2][4]

Given its structural relation to other neuroactive Lycopodium alkaloids, this compound is a compelling candidate for investigation as a chemical probe to explore cholinergic neurotransmission and neuroinflammation. A chemical probe is a small molecule used to study and manipulate a biological system, and this compound's potential to selectively interact with specific targets in the brain makes it a promising tool for neurological research.

This document outlines hypothetical applications of this compound as a chemical probe, focusing on two key areas:

  • Probing Acetylcholinesterase Activity: Investigating the kinetics and functional consequences of AChE inhibition.

  • Investigating Neuroinflammatory Pathways: Exploring the modulation of inflammatory responses in glial cells.

Hypothetical Application I: this compound as a Probe for Acetylcholinesterase (AChE) Activity

Application Note

This compound can be hypothetically employed as a selective chemical probe to investigate the role of AChE in various neurological processes. By inhibiting AChE, this compound would increase the synaptic concentration of acetylcholine, allowing for the study of downstream signaling events and the physiological consequences of enhanced cholinergic tone. This can be particularly useful in models of neurodegenerative diseases where cholinergic signaling is impaired.

Experimental Protocol: In Vitro AChE Inhibition Assay

This protocol describes the use of a modified Ellman's assay to determine the inhibitory potency of this compound on AChE.

Materials:

  • Purified human recombinant AChE

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • This compound (stock solution in DMSO)

  • 96-well microplate reader

Procedure:

  • Prepare a series of dilutions of this compound in phosphate buffer. The final DMSO concentration should be kept below 1%.

  • In a 96-well plate, add 25 µL of each this compound dilution. Include a positive control (e.g., Huperzine A) and a negative control (buffer with DMSO).

  • Add 50 µL of 1.5 mM DTNB solution to each well.

  • Add 25 µL of 0.1 U/mL AChE solution to each well and incubate for 15 minutes at 25°C.

  • Initiate the reaction by adding 25 µL of 15 mM ATCI solution to each well.

  • Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

  • Calculate the rate of reaction for each concentration of this compound.

  • Determine the IC50 value of this compound by plotting the percentage of AChE inhibition against the logarithm of this compound concentration.

Hypothetical Quantitative Data

Table 1: Hypothetical Inhibitory Activity of this compound against Acetylcholinesterase

CompoundIC50 (µM)
This compound5.2 ± 0.7
Huperzine A (Control)0.15 ± 0.03

This data is illustrative and not based on published experimental results for this compound.

Visualization: AChE Inhibition Workflow

G Workflow for AChE Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_lyco Prepare this compound Dilutions add_lyco Add this compound to 96-well Plate prep_lyco->add_lyco prep_reagents Prepare Assay Reagents (DTNB, AChE, ATCI) add_dtnb Add DTNB Solution prep_reagents->add_dtnb add_lyco->add_dtnb add_ache Add AChE and Incubate add_dtnb->add_ache add_atci Initiate Reaction with ATCI add_ache->add_atci read_plate Measure Absorbance at 412 nm add_atci->read_plate calc_rate Calculate Reaction Rates read_plate->calc_rate calc_ic50 Determine IC50 Value calc_rate->calc_ic50

Caption: Workflow for determining the IC50 of this compound on AChE.

Hypothetical Application II: this compound as a Probe for Neuroinflammation

Application Note

Chronic neuroinflammation is a key feature of many neurodegenerative diseases.[6][7] Lycopodium alkaloids have been suggested to possess anti-inflammatory properties.[8] this compound could therefore be used as a chemical probe to investigate the molecular mechanisms underlying neuroinflammation, particularly in microglia, the resident immune cells of the brain. This could involve studying its effects on the production of pro-inflammatory cytokines and the activation of key signaling pathways.

Experimental Protocol: Modulation of Lipopolysaccharide (LPS)-Induced Neuroinflammation in Microglia

This protocol details how to assess the anti-inflammatory effects of this compound on LPS-stimulated microglial cells.

Materials:

  • BV-2 microglial cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (stock solution in DMSO)

  • Griess Reagent for nitric oxide (NO) measurement

  • ELISA kits for TNF-α and IL-6

  • Reagents for Western blotting (antibodies against p-NF-κB, Iba1, and β-actin)

Procedure:

  • Cell Culture and Treatment:

    • Plate BV-2 cells in 96-well plates (for NO and cytokine assays) or 6-well plates (for Western blotting).

    • Pre-treat cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with 100 ng/mL LPS for 24 hours. Include a vehicle control (DMSO) and an LPS-only control.

  • Nitric Oxide (NO) Assay:

    • Collect the cell culture supernatant.

    • Measure NO production using the Griess reagent according to the manufacturer's instructions.

  • Cytokine Measurement (ELISA):

    • Use the collected supernatant to measure the levels of TNF-α and IL-6 using specific ELISA kits, following the manufacturer's protocols.

  • Western Blotting for NF-κB Activation:

    • Lyse the cells from the 6-well plates and extract total protein.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against phosphorylated NF-κB (p-NF-κB) and a loading control (e.g., β-actin).

    • Incubate with HRP-conjugated secondary antibodies and visualize the bands using a chemiluminescence detection system.

    • Quantify band intensities to determine the relative levels of p-NF-κB.

Hypothetical Quantitative Data

Table 2: Hypothetical Effect of this compound on Pro-inflammatory Markers in LPS-Stimulated BV-2 Cells

TreatmentNO Production (% of LPS control)TNF-α Release (pg/mL)IL-6 Release (pg/mL)
Vehicle Control5.2 ± 1.115.7 ± 3.28.9 ± 2.1
LPS (100 ng/mL)1001250.4 ± 85.6850.2 ± 65.3
LPS + this compound (1 µM)85.3 ± 7.91025.1 ± 70.1720.5 ± 50.8
LPS + this compound (10 µM)42.1 ± 5.3550.8 ± 45.9380.1 ± 30.2
LPS + this compound (50 µM)15.8 ± 3.1150.2 ± 20.495.6 ± 15.7

This data is illustrative and not based on published experimental results for this compound.

Visualization: Hypothesized Anti-Neuroinflammatory Signaling Pathway of this compound

G Hypothesized Anti-Neuroinflammatory Pathway of this compound cluster_stimulus Inflammatory Stimulus cluster_cell Microglial Cell cluster_intervention Intervention LPS LPS TLR4 TLR4 LPS->TLR4 binds NFkB NF-κB Activation TLR4->NFkB activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines promotes transcription of NO Nitric Oxide (NO) NFkB->NO promotes production of This compound This compound This compound->NFkB inhibits

Caption: Hypothesized mechanism of this compound in reducing neuroinflammation.

Conclusion and Future Directions

While the direct study of this compound in neurological research is currently absent from the scientific literature, its classification as a Lycopodium alkaloid suggests a strong potential for neuroactivity. The hypothetical applications and protocols provided here offer a roadmap for researchers to begin characterizing the properties of this compound as a chemical probe. Future studies should focus on:

  • Target Identification and Validation: Determining the specific molecular targets of this compound in the brain.

  • In Vivo Efficacy: Evaluating the effects of this compound in animal models of neurological disorders.

  • Structure-Activity Relationship Studies: Synthesizing and testing analogs of this compound to optimize its potency and selectivity.

The exploration of novel Lycopodium alkaloids like this compound holds promise for the development of new tools to understand the complexities of the nervous system and for the discovery of potential therapeutic agents for a range of neurological conditions.

References

Application Notes and Protocols for the Derivatization of Lycophlegmine to Enhance Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lycophlegmine, a member of the diverse family of Lycopodium alkaloids, presents a compelling scaffold for chemical modification to enhance its inherent biological activities. These alkaloids, notably Huperzine A, have garnered significant attention for their potent acetylcholinesterase (AChE) inhibitory effects, a key therapeutic strategy in the management of Alzheimer's disease and other neurological disorders. This document provides detailed methods for the derivatization of this compound at its key functional groups—a secondary amine and a ketone—with the objective of improving its bioactivity as an acetylcholinesterase inhibitor. The protocols outlined below are intended to guide researchers in synthesizing a focused library of this compound derivatives for structure-activity relationship (SAR) studies.

Structural Features of this compound and Derivatization Rationale

The chemical structure of this compound features two key reactive sites amenable to derivatization: a secondary amine within a piperidine ring and a ketone group.

  • Secondary Amine: This functional group is a prime target for modifications such as N-acylation and N-alkylation. Altering the steric and electronic properties at this position can significantly influence the molecule's interaction with the active site of target enzymes.

  • Ketone: The carbonyl group offers a site for reduction to a secondary alcohol or conversion to various derivatives, including oximes and hydrazones. These modifications can introduce new hydrogen bonding capabilities and alter the overall shape and polarity of the molecule, potentially leading to enhanced binding affinity.

The following diagram illustrates the chemical structure of this compound and highlights the primary sites for derivatization.

Caption: Chemical structure of this compound with key derivatization sites.

Experimental Protocols

The following are detailed protocols for the synthesis of this compound derivatives.

General Considerations
  • All reactions should be carried out in a well-ventilated fume hood.

  • Anhydrous solvents and reagents should be used where specified.

  • Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.

  • Purification of products should be performed using column chromatography on silica gel.

  • The structure of all synthesized compounds should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Derivatization of the Secondary Amine

This protocol describes the synthesis of an N-acetyl derivative of this compound.

Workflow for N-Acylation:

G start Dissolve this compound in DCM reagents Add Triethylamine and Acetyl Chloride start->reagents reaction Stir at Room Temperature (2-4 h) reagents->reaction monitoring Monitor by TLC reaction->monitoring workup Quench with sat. NaHCO3 Extract with DCM monitoring->workup purification Dry (Na2SO4), Concentrate Purify by Column Chromatography workup->purification product N-Acetyl this compound purification->product

Caption: Experimental workflow for the N-acylation of this compound.

Materials:

  • This compound (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (Et₃N) (1.5 eq)

  • Acetyl chloride (1.2 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

  • Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine to the solution, followed by the dropwise addition of acetyl chloride.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system to afford the N-acetyl this compound derivative.

Derivatization of the Ketone Group

This protocol describes the reduction of the ketone group to a secondary alcohol.

Materials:

  • This compound (1.0 eq)

  • Anhydrous Methanol (MeOH)

  • Sodium borohydride (NaBH₄) (2.0 eq)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound in anhydrous MeOH in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride portion-wise to the stirred solution.

  • Stir the reaction mixture at 0 °C for 1-2 hours.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, carefully quench the reaction by the dropwise addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with EtOAc (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the resulting diastereomeric alcohols by column chromatography.

This protocol describes the conversion of the ketone to an oxime derivative.

Workflow for Oxime Formation:

G start Dissolve this compound in Ethanol reagents Add Hydroxylamine Hydrochloride and Sodium Acetate start->reagents reaction Reflux for 4-6 hours reagents->reaction monitoring Monitor by TLC reaction->monitoring workup Cool to RT, Concentrate Add Water, Extract with EtOAc monitoring->workup purification Dry (Na2SO4), Concentrate Purify by Column Chromatography workup->purification product This compound Oxime purification->product G cluster_pathway Acetylcholinesterase (AChE) Catalytic Cycle and Inhibition ACh Acetylcholine (ACh) AChE AChE Active Site ACh->AChE Binds to Choline Choline AChE->Choline Hydrolyzes to Acetate Acetate AChE->Acetate Thiocholine Thiocholine AChE->Thiocholine Hydrolyzes Acetylthiocholine (Substrate) DTNB DTNB (Ellman's Reagent) Thiocholine->DTNB Reacts with Yellow Yellow Product (Absorbance at 412 nm) DTNB->Yellow Inhibitor This compound Derivative (Inhibitor) Inhibitor->AChE Binds and Blocks

Application Notes and Protocols for In Vivo Efficacy Testing of Lycophlegmine in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lycophlegmine, a natural compound, has garnered interest for its potential therapeutic properties. While its exact mechanism of action is still under investigation, preliminary evidence suggests potential anti-inflammatory and analgesic effects. These application notes provide a comprehensive framework for the in vivo experimental design to rigorously evaluate the efficacy of this compound in relevant animal models. The following protocols are designed to be adaptable and serve as a foundation for researchers to build upon based on emerging data on this compound's pharmacological profile.

Given the current lack of specific data on this compound's molecular targets, a tiered screening approach is recommended. This will involve a series of well-established in vivo models to elucidate its potential as an anti-inflammatory and analgesic agent.

I. Preclinical In Vivo Efficacy Testing Strategy

A phased approach is proposed to systematically evaluate the therapeutic potential of this compound.

Phase 1: Acute Toxicity and Dose-Range Finding Studies Prior to efficacy testing, it is crucial to determine the safety profile and appropriate dose range of this compound.

Phase 2: Analgesic Efficacy Screening This phase aims to identify and characterize the analgesic properties of this compound using models of nociceptive, inflammatory, and neuropathic pain.

Phase 3: Anti-inflammatory Efficacy Screening This phase will assess the anti-inflammatory activity of this compound in established models of acute and chronic inflammation.

Phase 4: Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies Upon demonstration of efficacy, PK/PD studies will be conducted to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound and to correlate its concentration with its pharmacological effects.

II. Experimental Protocols

Protocol 1: Acute Toxicity Study

Objective: To determine the maximum tolerated dose (MTD) and identify potential acute toxicities of this compound.

Animal Model: Male and female Swiss albino mice (6-8 weeks old).

Experimental Groups:

  • Group 1: Vehicle control (e.g., saline, DMSO, or appropriate vehicle).

  • Groups 2-6: this compound at increasing doses (e.g., 10, 50, 100, 500, 1000 mg/kg).

  • A minimum of 5 animals per sex per group is recommended.

Procedure:

  • Administer a single dose of this compound or vehicle via the intended clinical route (e.g., oral gavage, intraperitoneal injection).

  • Observe animals continuously for the first 4 hours and then periodically for 14 days for signs of toxicity (e.g., changes in behavior, posture, grooming, and mortality).

  • Record body weight on days 0, 7, and 14.

  • At the end of the observation period, perform gross necropsy and collect major organs for histopathological analysis.

Protocol 2: Carrageenan-Induced Paw Edema (Anti-inflammatory)

Objective: To evaluate the acute anti-inflammatory activity of this compound.

Animal Model: Male Wistar rats (150-200 g).

Experimental Groups:

  • Group 1: Vehicle control.

  • Group 2: Positive control (e.g., Indomethacin, 10 mg/kg).

  • Groups 3-5: this compound at three different doses (determined from acute toxicity studies).

Procedure:

  • Administer this compound, positive control, or vehicle orally 60 minutes before carrageenan injection.

  • Measure the initial paw volume of the right hind paw using a plethysmometer.

  • Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

  • Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Calculate the percentage inhibition of edema for each group.

Protocol 3: Formalin Test (Analgesic)

Objective: To assess the analgesic effects of this compound on both nociceptive and inflammatory pain.

Animal Model: Male Swiss albino mice (20-25 g).

Experimental Groups:

  • Group 1: Vehicle control.

  • Group 2: Positive control (e.g., Morphine, 5 mg/kg for neurogenic phase; Indomethacin, 10 mg/kg for inflammatory phase).

  • Groups 3-5: this compound at three different doses.

Procedure:

  • Administer this compound, positive control, or vehicle 30 minutes (for morphine) or 60 minutes (for indomethacin and this compound) before the formalin injection.

  • Inject 20 µL of 2.5% formalin solution subcutaneously into the plantar surface of the right hind paw.

  • Immediately place the mouse in an observation chamber.

  • Record the total time spent licking or biting the injected paw during the first 5 minutes (early phase, neurogenic pain) and from 15 to 30 minutes (late phase, inflammatory pain).

Protocol 4: Hot Plate Test (Analgesic)

Objective: To evaluate the central analgesic activity of this compound.

Animal Model: Male Swiss albino mice (20-25 g).

Experimental Groups:

  • Group 1: Vehicle control.

  • Group 2: Positive control (e.g., Morphine, 10 mg/kg).

  • Groups 3-5: this compound at three different doses.

Procedure:

  • Measure the baseline latency to a painful stimulus by placing each mouse on a hot plate maintained at 55 ± 0.5°C and recording the time until the mouse licks its hind paw or jumps. A cut-off time of 30 seconds is set to prevent tissue damage.

  • Administer this compound, positive control, or vehicle.

  • Measure the reaction time at 30, 60, 90, and 120 minutes post-administration.

  • Calculate the percentage of maximum possible effect (%MPE).

III. Data Presentation

Quantitative data from the proposed experiments should be summarized in clear and concise tables to facilitate comparison between treatment groups.

Table 1: Acute Toxicity of this compound in Mice

Dose (mg/kg) Sex Number of Animals Mortality (%) Clinical Signs of Toxicity
Vehicle M/F 5/5 0 None observed
10 M/F 5/5 0 [Describe observations]
50 M/F 5/5 0 [Describe observations]
100 M/F 5/5 [Value] [Describe observations]
500 M/F 5/5 [Value] [Describe observations]

| 1000 | M/F | 5/5 | [Value] | [Describe observations] |

Table 2: Effect of this compound on Carrageenan-Induced Paw Edema in Rats | Treatment | Dose (mg/kg) | Paw Volume (mL) at Time (hours) | % Inhibition of Edema at 4h | | :--- | :--- | :--- | :--- | | | | 0 | 1 | 2 | 3 | 4 | | | Vehicle | - | [Value] | [Value] | [Value] | [Value] | [Value] | 0 | | Indomethacin | 10 | [Value] | [Value] | [Value] | [Value] | [Value] | [Value] | | this compound | Dose 1 | [Value] | [Value] | [Value] | [Value] | [Value] | [Value] | | this compound | Dose 2 | [Value] | [Value] | [Value] | [Value] | [Value] | [Value] | | this compound | Dose 3 | [Value] | [Value] | [Value] | [Value] | [Value] | [Value] |

Table 3: Effect of this compound on Formalin-Induced Nociception in Mice | Treatment | Dose (mg/kg) | Licking/Biting Time (seconds) | % Inhibition | | :--- | :--- | :--- | :--- | | | | Early Phase (0-5 min) | Late Phase (15-30 min) | Early Phase | Late Phase | | Vehicle | - | [Value] | [Value] | 0 | 0 | | Morphine | 5 | [Value] | [Value] | [Value] | [Value] | | Indomethacin | 10 | [Value] | [Value] | [Value] | [Value] | | this compound | Dose 1 | [Value] | [Value] | [Value] | [Value] | | this compound | Dose 2 | [Value] | [Value] | [Value] | [Value] | | this compound | Dose 3 | [Value] | [Value] | [Value] | [Value] |

Table 4: Effect of this compound on Reaction Time in the Hot Plate Test in Mice | Treatment | Dose (mg/kg) | Reaction Time (seconds) at Time (minutes) | % MPE at 60 min | | :--- | :--- | :--- | :--- | | | | 0 | 30 | 60 | 90 | 120 | | | Vehicle | - | [Value] | [Value] | [Value] | [Value] | [Value] | 0 | | Morphine | 10 | [Value] | [Value] | [Value] | [Value] | [Value] | [Value] | | this compound | Dose 1 | [Value] | [Value] | [Value] | [Value] | [Value] | [Value] | | this compound | Dose 2 | [Value] | [Value] | [Value] | [Value] | [Value] | [Value] | | this compound | Dose 3 | [Value] | [Value] | [Value] | [Value] | [Value] | [Value] |

IV. Visualization of Workflows and Pathways

Experimental Workflow for In Vivo Efficacy Testing

G cluster_0 Phase 1: Safety Assessment cluster_1 Phase 2: Efficacy Screening cluster_2 Phase 3: PK/PD Studies Tox Acute Toxicity Study MTD Determine MTD Tox->MTD Analgesic Analgesic Models (Formalin, Hot Plate) MTD->Analgesic AntiInflam Anti-inflammatory Models (Carrageenan Paw Edema) MTD->AntiInflam PK Pharmacokinetic Profiling Analgesic->PK AntiInflam->PK PD Pharmacodynamic Analysis PK->PD

Caption: Workflow for the in vivo evaluation of this compound.

Hypothesized Anti-inflammatory Signaling Pathway

The following diagram illustrates a common inflammatory signaling pathway that may be modulated by anti-inflammatory compounds.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor TLR4 MyD88 MyD88 Receptor->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB NFkB NF-κB IkB->NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB_nuc->Genes LPS LPS LPS->Receptor This compound This compound This compound->IKK Inhibition? This compound->NFkB Inhibition?

Caption: Potential inhibition of the NF-κB signaling pathway.

Logical Flow for Analgesic Model Selection

This diagram illustrates the decision-making process for selecting appropriate analgesic models based on the observed effects of this compound.

G cluster_0 Pain Type cluster_1 Mechanism Start Initial Screening (Formalin Test) Neurogenic Neurogenic Pain (Early Phase) Start->Neurogenic Effective in Early Phase Inflammatory Inflammatory Pain (Late Phase) Start->Inflammatory Effective in Late Phase Central Central Analgesia (Hot Plate Test) Neurogenic->Central Peripheral Peripheral Analgesia (Further Studies) Inflammatory->Peripheral

Caption: Decision tree for characterizing analgesic activity.

Troubleshooting & Optimization

Navigating the Labyrinth of Lycophlegmine Synthesis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals embarking on the ambitious journey of synthesizing Lycophlegmine and its congeners, the path can be fraught with challenges, particularly concerning reaction yields. This technical support center provides a comprehensive resource of troubleshooting guides and frequently asked questions (FAQs) to address common low-yield steps encountered during the total synthesis of these complex Lycopodium alkaloids.

Troubleshooting Guides: Overcoming Low-Yield Hurdles

The synthesis of the phlegmarine alkaloid core, central to this compound, involves several critical transformations that can be prone to low yields. Below are detailed troubleshooting guides for some of the most challenging steps.

Problem 1: Low Yield in Grignard Reaction for Dihydropyridone Formation

The addition of a Grignard reagent to a chiral N-acylpyridinium salt is a pivotal step in establishing key stereocenters. Yields can be compromised by side reactions and incomplete conversion. A reported synthesis of a key phlegmarine intermediate achieved a 53% yield in this step, indicating room for optimization.[1]

Possible Causes & Solutions:

CauseRecommended Action
Grignard Reagent Quality: Ensure the Grignard reagent is freshly prepared and titrated. Old or poorly prepared reagents can lead to lower reactivity and the formation of byproducts.
Reaction Temperature: Maintain a strictly controlled low temperature (e.g., -78 °C) during the addition of the Grignard reagent to minimize side reactions such as enolization or decomposition of the pyridinium salt.
Solvent Purity: Use anhydrous solvents to prevent quenching of the Grignard reagent. Ensure all glassware is thoroughly dried.
Rate of Addition: Add the Grignard reagent dropwise to the solution of the N-acylpyridinium salt to maintain a low concentration of the nucleophile and control the reaction exotherm.
Stoichiometry: Experiment with a slight excess of the Grignard reagent (1.1-1.5 equivalents) to drive the reaction to completion, but be mindful that a large excess can lead to byproduct formation.

Experimental Protocol: Grignard Addition to Chiral N-Acylpyridinium Salt

  • A solution of the chiral N-acylpyridinium salt (1.0 equiv) in anhydrous THF is cooled to -78 °C under an inert atmosphere (argon or nitrogen).

  • The freshly prepared Grignard reagent (1.2 equiv) in THF is added dropwise to the cooled solution over 30 minutes.

  • The reaction mixture is stirred at -78 °C for 2 hours.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Problem 2: Variable and Low Yields in Late-Stage C-C Bond Formation via Nitrogen Deletion

Late-stage coupling of complex fragments is a common strategy in total synthesis. However, reactions like nitrogen deletion for C-C bond formation can be unpredictable and result in low yields.

Possible Causes & Solutions:

CauseRecommended Action
Steric Hindrance: The coupling partners may be sterically demanding, hindering the approach of the reagents. Consider using smaller, more reactive reagents or optimizing the reaction geometry.
Reaction Conditions: The reaction outcome can be highly sensitive to temperature, solvent, and the specific reagents used. A thorough optimization screen is recommended.
Substrate Purity: Impurities in the coupling partners can interfere with the reaction. Ensure all starting materials are of the highest purity.
Protecting Group Strategy: The protecting groups on the coupling fragments can influence their reactivity and stability. Consider alternative protecting groups that may be more compatible with the reaction conditions.

Experimental Protocol: Optimization of a Late-Stage Nitrogen Deletion Reaction

A systematic approach to optimizing this reaction is crucial.

  • Reagent Screening: Evaluate a panel of nitrogen deletion reagents (e.g., different hypervalent iodine reagents, photoredox catalysts).

  • Solvent Screening: Test a range of solvents with varying polarities and coordinating abilities (e.g., trifluoroethanol, dichloromethane, acetonitrile).

  • Temperature Profile: Investigate the effect of temperature, starting from low temperatures and gradually increasing to find the optimal balance between reaction rate and byproduct formation.

  • Additive Effects: Explore the impact of additives such as radical initiators or terminators, depending on the proposed mechanism.

Frequently Asked Questions (FAQs)

Q1: My zinc/acetic acid reduction of the dihydropyridone is sluggish and gives a complex mixture of products. What can I do?

A1: This reduction is crucial for setting up the subsequent cyclization.[1] Incomplete reactions can lead to a mixture of starting material, desired product, and over-reduced byproducts.

  • Activation of Zinc: Ensure the zinc dust is activated prior to use. This can be done by washing with dilute HCl, water, ethanol, and ether, followed by drying under vacuum.

  • Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS. If the reaction is slow at room temperature, gentle heating (40-50 °C) may be beneficial. However, be cautious of potential side reactions at higher temperatures.

  • Purity of Acetic Acid: Use glacial acetic acid to avoid introducing excess water, which can affect the reaction.

Q2: The overall yield of my multi-step synthesis is very low. How can I identify the bottleneck steps?

A2: A systematic analysis of each step is necessary.

  • Yield Calculation per Step: Calculate the yield for each individual reaction and purification. This will immediately highlight the steps with the lowest efficiency.

  • Impurity Profiling: Analyze the crude product of each step by NMR, LC-MS, or other appropriate analytical techniques to identify major byproducts. Understanding the side reactions is key to mitigating them.

  • "Pot-Economy" Strategy: For sequences of compatible reactions, consider a "pot-economy" approach where multiple transformations are performed in a single reaction vessel without intermediate purification. This can significantly improve overall throughput.

Quantitative Data Summary

The following table summarizes reported yields for key transformations in the synthesis of phlegmarine alkaloids, providing a benchmark for researchers.

ReactionSubstrateProductReported Yield (%)Reference
Grignard AdditionChiral N-acylpyridinium saltDihydropyridone intermediate53[1]
Zinc/Acetic Acid ReductionDihydropyridonePiperidinone derivative93[1]
Acid-mediated CyclizationAldehyde intermediateBicyclic enoneHigh Yield[1]

Visualizing the Synthetic Pathway and Troubleshooting Logic

To aid in understanding the synthetic workflow and troubleshooting process, the following diagrams have been generated.

experimental_workflow cluster_synthesis Key Synthetic Steps cluster_troubleshooting Troubleshooting Points A Grignard Reaction B Reduction A->B Dihydropyridone T1 Low Yield in A A->T1 C Cyclization B->C Piperidinone T2 Incomplete Reaction in B B->T2 D Fragment Coupling C->D Bicyclic Core T3 Variable Yield in D D->T3 troubleshooting_logic Start Low Yield Observed Reagent Check Reagent Quality Start->Reagent Conditions Optimize Reaction Conditions (Temp, Solvent, Time) Start->Conditions Purity Verify Starting Material Purity Start->Purity Stoichiometry Adjust Stoichiometry Start->Stoichiometry Result Improved Yield? Reagent->Result Conditions->Result Purity->Result Stoichiometry->Result End Proceed with Synthesis Result->End Yes Revisit Re-evaluate Synthetic Strategy Result->Revisit No

References

Technical Support Center: Chromatography of Lycophlegmine and Related Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the chromatographic separation of Lycophlegmine and other Lycopodium alkaloids.

Troubleshooting Guide

Poor separation in chromatography can manifest in various ways, including peak broadening, tailing, fronting, or complete co-elution of components. This guide addresses common issues encountered during the analysis of this compound and related alkaloids.

Question: My this compound peak is tailing. What are the potential causes and how can I fix it?

Answer:

Peak tailing is a common issue when analyzing alkaloids like this compound, which are basic in nature. It is often caused by strong interactions between the analyte and active sites on the stationary phase.

Potential Causes and Solutions:

CauseRecommended Solution
Secondary Interactions with Silanol Groups Add a competitive base, such as triethylamine (TEA) or a volatile amine like diethylamine, to the mobile phase at a low concentration (e.g., 0.1-0.5%). This will mask the active silanol groups on the silica-based stationary phase.
Inappropriate Mobile Phase pH Adjust the mobile phase pH to be at least 2 pH units above or below the pKa of this compound to ensure it is in a single ionic form. For basic compounds, a higher pH (e.g., using a phosphate or borate buffer) can improve peak shape.
Column Overload Reduce the sample concentration or injection volume. Overloading the column can lead to peak distortion.
Contamination at the Column Inlet Reverse-flush the column with a strong solvent. If the problem persists, replace the column inlet frit.
Column Degradation If the column has been used extensively, especially at extreme pH values, it may need to be replaced.

Question: I am observing peak fronting for my this compound standard. What could be the reason?

Answer:

Peak fronting is less common than tailing but can occur under specific conditions.

Potential Causes and Solutions:

CauseRecommended Solution
High Sample Concentration/Overload Dilute the sample or decrease the injection volume.[1]
Sample Solvent Stronger than Mobile Phase Dissolve the sample in the initial mobile phase or a weaker solvent. Injecting a sample in a solvent significantly stronger than the mobile phase can cause the analyte to travel too quickly at the beginning of the column.
Column Temperature Fluctuations Use a column oven to maintain a stable temperature throughout the analysis.

Question: My this compound peak is very broad, leading to poor resolution. How can I improve it?

Answer:

Broad peaks can result from several factors related to the chromatographic system and method parameters.

Potential Causes and Solutions:

CauseRecommended Solution
Extra-Column Volume Minimize the length and internal diameter of tubing between the injector, column, and detector. Ensure all fittings are properly connected to avoid dead volume.
Low Flow Rate While a slower flow rate can sometimes improve separation, an excessively low flow rate can lead to band broadening due to diffusion. Optimize the flow rate for your column dimensions and particle size.
Poor Mass Transfer Increase the column temperature to reduce mobile phase viscosity and improve mass transfer kinetics.
Incompatible Mobile Phase Ensure the mobile phase is well-mixed and degassed. Use high-purity solvents.[2]
Column Contamination or Void Clean the column by flushing with a series of strong solvents. If a void has formed at the column inlet, it may need to be repacked or replaced.

Frequently Asked Questions (FAQs)

Q1: What is the best type of stationary phase for this compound separation?

A1: The choice of stationary phase depends on the specific separation goals. For the analysis of Lycopodium alkaloids, including this compound, several types of stationary phases have been successfully employed:

  • Reversed-Phase (C18, C8): C18 columns are commonly used for the analysis of alkaloids.[3][4] They separate compounds based on hydrophobicity. To mitigate peak tailing of basic alkaloids on silica-based C18 columns, end-capped columns or the use of mobile phase additives is recommended.

  • Normal-Phase (Silica, Alumina): Silica gel and alumina are used in column chromatography for the isolation and purification of Lycopodium alkaloids.[3] Basic alumina can be particularly useful for basic compounds.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns can be a good alternative for polar alkaloids that are not well-retained on reversed-phase columns.[4]

  • Mixed-Mode Chromatography: Columns with both reversed-phase and ion-exchange characteristics can offer unique selectivity for alkaloids.

Q2: How do I choose and optimize the mobile phase for this compound analysis?

A2: Mobile phase optimization is critical for achieving good separation. Here are key considerations:

  • Solvent Selection: For reversed-phase chromatography, a mixture of water or an aqueous buffer and an organic solvent like acetonitrile or methanol is typically used. Acetonitrile often provides better peak shapes and lower backpressure.

  • pH Control: The pH of the mobile phase is a crucial parameter for ionizable compounds like alkaloids. Using a buffer to control the pH is highly recommended. For basic alkaloids, a mobile phase pH in the range of 3-5 (to ensure protonation) or >8 (to keep them in the free base form) can be effective.

  • Additives: To improve peak shape and reduce tailing, consider adding:

    • Acidic modifiers: Formic acid or acetic acid (0.1%) are commonly used to protonate the alkaloids and minimize interactions with silanols.

    • Basic modifiers: Triethylamine (TEA) or ammonia can be added to the mobile phase to compete with the alkaloids for active sites on the stationary phase.

  • Gradient Elution: For complex samples containing multiple alkaloids with a wide range of polarities, a gradient elution, where the organic solvent concentration is increased over time, is often necessary to achieve optimal separation.

Q3: What are the recommended sample preparation techniques for this compound from natural product extracts?

A3: Proper sample preparation is essential to protect the column and obtain reliable results. For Lycopodium alkaloids from plant material, the following steps are common:

  • Extraction: Pressurized Liquid Extraction (PLE) using methanol or dichloromethane has been shown to be efficient.[5][6] Maceration with organic solvents is also a common method.

  • Clean-up: The crude extract often requires a clean-up step to remove interfering matrix components. Solid-Phase Extraction (SPE) is a widely used technique for this purpose.[6]

  • Filtration: Before injection into the HPLC system, the final sample solution should be filtered through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the column.

Experimental Protocols

Protocol 1: General HPLC-MS Method for the Analysis of Lycopodium Alkaloids

This protocol provides a starting point for the analysis of this compound and related alkaloids. Optimization will be required based on the specific sample and instrumentation.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    Time (min) % B
    0 10
    20 60
    25 90
    30 90
    31 10

    | 40 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: ESI-QTOF-MS in positive ion mode.

Visualizations

Troubleshooting_Poor_Separation cluster_symptoms Observed Problem cluster_causes Potential Causes cluster_solutions Solutions Poor_Separation Poor Separation of this compound Stationary_Phase_Issues Stationary Phase Issues (e.g., secondary interactions, degradation) Poor_Separation->Stationary_Phase_Issues Could be Mobile_Phase_Issues Mobile Phase Issues (e.g., wrong pH, improper solvent strength) Poor_Separation->Mobile_Phase_Issues Could be System_Issues System/Hardware Issues (e.g., extra-column volume, leaks) Poor_Separation->System_Issues Could be Sample_Issues Sample-Related Issues (e.g., overload, strong solvent) Poor_Separation->Sample_Issues Could be Optimize_Stationary_Phase Select appropriate stationary phase (e.g., end-capped C18, HILIC) Stationary_Phase_Issues->Optimize_Stationary_Phase Leads to Optimize_Mobile_Phase Adjust mobile phase (add modifiers, change pH, optimize gradient) Mobile_Phase_Issues->Optimize_Mobile_Phase Leads to Check_System Inspect and maintain HPLC system (check fittings, tubing, pump) System_Issues->Check_System Leads to Optimize_Sample Adjust sample conditions (dilute sample, use weaker solvent) Sample_Issues->Optimize_Sample Leads to

Caption: Troubleshooting workflow for poor separation of this compound.

Experimental_Workflow Start Start: Plant Material Extraction Extraction (e.g., PLE with Methanol) Start->Extraction Crude_Extract Crude Alkaloid Extract Extraction->Crude_Extract Cleanup Clean-up (e.g., Solid-Phase Extraction) Crude_Extract->Cleanup Purified_Extract Purified Alkaloid Fraction Cleanup->Purified_Extract Filtration Filtration (0.22 µm) Purified_Extract->Filtration Final_Sample Final Sample for Injection Filtration->Final_Sample HPLC_Analysis HPLC-MS Analysis Final_Sample->HPLC_Analysis Data_Analysis Data Analysis and Troubleshooting HPLC_Analysis->Data_Analysis End End: Results Data_Analysis->End

Caption: General experimental workflow for this compound analysis.

References

Optimizing extraction parameters to increase Lycophlegmine yield

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of Lycophlegmine, a member of the Lycopodium alkaloid family. While specific quantitative data for this compound extraction is limited in publicly available literature, this guide leverages data from closely related alkaloids and established extraction principles to provide practical guidance.

Frequently Asked Questions (FAQs)

Q1: What is the most effective type of solvent for extracting this compound?

A1: The choice of solvent is critical for maximizing the yield of Lycopodium alkaloids. Generally, polar solvents are more effective. Studies on related alkaloids like lycopodine and annotinine have shown that methanol is a highly effective solvent.[1][2] Dichloromethane and ethyl acetate have also demonstrated high recovery rates for certain Lycopodium alkaloids.[1] For instance, in Pressurized Liquid Extraction (PLE), methanol has been used to achieve high extraction percentages of major alkaloids.[2]

Q2: What are the recommended starting parameters for Pressurized Liquid Extraction (PLE) of Lycopodium alkaloids?

A2: Based on studies of related compounds, a good starting point for PLE is a pressure of 100 bar and a temperature of 80°C using methanol as the solvent.[2] These conditions have been shown to effectively extract a high percentage of Lycopodium alkaloids.[2] Further optimization of temperature and pressure may be necessary depending on the specific laboratory setup and the plant material.

Q3: How can I purify the crude extract to isolate this compound?

A3: After the initial extraction, a purification step is essential. Solid-Phase Extraction (SPE) is a commonly used and effective method for purifying crude alkaloid extracts.[1] Additionally, traditional methods such as multi-step column chromatography using media like Sephadex LH-20 or silica gel can be employed, although these techniques can be more time-consuming.

Q4: What is the expected yield of this compound?

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low this compound Yield 1. Inappropriate Solvent: The solvent may not be optimal for this compound. 2. Insufficient Extraction Time/Temperature: The extraction conditions may not be sufficient to release the alkaloid from the plant matrix. 3. Improper Plant Material Preparation: The plant material may not be ground finely enough, limiting solvent penetration. 4. Degradation of this compound: The extraction conditions (e.g., high temperature, prolonged exposure to certain solvents) may be causing the alkaloid to degrade.1. Solvent Optimization: Experiment with different solvents of varying polarity, such as methanol, ethanol, dichloromethane, or ethyl acetate.[1] 2. Parameter Optimization: If using PLE, systematically vary the temperature and pressure. For other methods like maceration, increase the extraction time. 3. Proper Grinding: Ensure the plant material is finely powdered to maximize the surface area for extraction. 4. Stability Assessment: Analyze samples at different stages of the extraction process to check for degradation. Consider using milder extraction conditions if degradation is suspected.
Emulsion Formation During Liquid-Liquid Extraction 1. Presence of Surfactant-like Compounds: The crude extract may contain compounds that stabilize emulsions. 2. Vigorous Shaking: Excessive agitation during the partitioning step can lead to stable emulsions.1. Addition of Salt: Add a small amount of a neutral salt, such as sodium chloride, to the aqueous phase to break the emulsion. 2. Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times. 3. Centrifugation: If the emulsion persists, centrifugation can help to separate the layers.
Co-extraction of Impurities 1. Non-selective Solvent: The chosen solvent may be extracting a wide range of compounds in addition to this compound. 2. Lack of a Defatting Step: For plant materials rich in lipids, failure to remove fats can lead to a highly impure extract.1. Solvent Selectivity: Test solvents with different polarities to find one that is more selective for this compound. 2. Defatting: Include a preliminary extraction step with a non-polar solvent like n-hexane to remove lipids before the main alkaloid extraction.
Difficulty in Isolating this compound by Chromatography 1. Inappropriate Stationary/Mobile Phase: The chosen chromatographic conditions may not be suitable for separating this compound from other closely related alkaloids. 2. Overloading the Column: Applying too much crude extract to the column can result in poor separation.1. Method Development: Systematically screen different combinations of stationary phases (e.g., silica gel, alumina, reversed-phase) and mobile phase gradients. 2. Optimize Loading: Determine the optimal loading capacity of the column for your crude extract to ensure good resolution.

Data on Extraction Parameters for Lycopodium Alkaloids

The following table summarizes quantitative data from a study on the Pressurized Liquid Extraction (PLE) of major alkaloids from Lycopodium clavatum. While this data does not include this compound, it provides a valuable reference for optimizing the extraction of related alkaloids.

Solvent Lycopodine Yield (%) Annofoline Yield (%) Dihydrolycopodine Yield (%) Deacetylfawcettiine Yield (%) 8-β,11-α Dihydroxylycopodine Yield (%) Sum of Isolated Alkaloids (%)
Methanol29.5 ± 2.116.2 ± 1.318.9 ± 1.510.3 ± 0.95.1 ± 0.480.0
1% Methanolic Tartaric Acid31.2 ± 2.515.8 ± 1.220.1 ± 1.811.5 ± 1.04.8 ± 0.383.4
Dichloromethane45.3 ± 3.610.5 ± 0.812.4 ± 1.18.7 ± 0.73.1 ± 0.280.0
Ethyl Acetate25.8 ± 2.018.1 ± 1.415.3 ± 1.29.8 ± 0.86.2 ± 0.575.2
Cyclohexane000000

Data adapted from a study on Pressurized Liquid Extraction of Lycopodium clavatum L.[1]

Experimental Protocols

Recommended Protocol for this compound Extraction (General Approach)

This protocol is a generalized procedure based on common methods for extracting Lycopodium alkaloids. Optimization will be required for specific applications.

1. Plant Material Preparation:

  • Dry the aerial parts of the Lycopodium species of interest at room temperature or in an oven at a low temperature (e.g., 40-50°C) to a constant weight.
  • Grind the dried plant material into a fine powder using a mechanical grinder.

2. Extraction (Acid-Base Method):

  • Macerate the powdered plant material in methanol for 24-48 hours at room temperature with occasional stirring.
  • Filter the extract and repeat the maceration with fresh methanol two more times to ensure complete extraction.
  • Combine the methanolic extracts and evaporate the solvent under reduced pressure to obtain a concentrated crude extract.
  • Acidify the crude extract with a dilute acid (e.g., 2% HCl) to a pH of approximately 2.
  • Perform a liquid-liquid extraction with a non-polar solvent (e.g., n-hexane or diethyl ether) to remove fats and other non-polar impurities. Discard the organic layer.
  • Basify the aqueous layer with a base (e.g., ammonium hydroxide or sodium carbonate) to a pH of approximately 9-10. This will precipitate the free alkaloids.
  • Perform a liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane or chloroform) to extract the alkaloids. Repeat this step multiple times.
  • Combine the organic layers and dry over anhydrous sodium sulfate.
  • Evaporate the solvent to yield the crude alkaloid extract.

3. Purification (Solid-Phase Extraction):

  • Dissolve the crude alkaloid extract in a minimal amount of the appropriate solvent.
  • Load the solution onto a pre-conditioned SPE cartridge (e.g., C18).
  • Wash the cartridge with a weak solvent to remove less polar impurities.
  • Elute the desired alkaloid fraction with a stronger solvent or a gradient of solvents.
  • Collect the fractions and analyze them for the presence of this compound using techniques like TLC or HPLC.
  • Combine the fractions containing pure this compound and evaporate the solvent.

Visualizations

Experimental Workflow for this compound Extraction and Purification

Extraction_Workflow PlantMaterial Dried & Powdered Lycopodium Plant Material Extraction Extraction (e.g., Maceration with Methanol) PlantMaterial->Extraction Filtration Filtration Extraction->Filtration Evaporation1 Solvent Evaporation (Crude Extract) Filtration->Evaporation1 Acidification Acidification (pH 2) Evaporation1->Acidification LiquidLiquid1 Liquid-Liquid Extraction (with non-polar solvent) Acidification->LiquidLiquid1 AqueousLayer1 Aqueous Layer (Alkaloid Salts) LiquidLiquid1->AqueousLayer1 Separate OrganicLayer1 Organic Layer (Lipids & Impurities) - Discard LiquidLiquid1->OrganicLayer1 Separate Basification Basification (pH 9-10) AqueousLayer1->Basification LiquidLiquid2 Liquid-Liquid Extraction (with Dichloromethane) Basification->LiquidLiquid2 OrganicLayer2 Organic Layer (Crude Alkaloids) LiquidLiquid2->OrganicLayer2 Separate AqueousLayer2 Aqueous Layer - Discard LiquidLiquid2->AqueousLayer2 Separate Drying Drying (with Anhydrous Na2SO4) OrganicLayer2->Drying Evaporation2 Solvent Evaporation (Crude Alkaloid Extract) Drying->Evaporation2 Purification Purification (e.g., Solid-Phase Extraction) Evaporation2->Purification Purethis compound Pure this compound Purification->Purethis compound

Caption: General workflow for the extraction and purification of this compound.

Putative Biosynthetic Relationship of Phlegmarine Alkaloids

While a detailed biosynthetic pathway for this compound is not fully elucidated, it is understood to belong to the phlegmarine class of Lycopodium alkaloids. Phlegmarine itself is considered a key intermediate in the biosynthesis of other more complex Lycopodium alkaloids.

Biosynthesis_Relationship Lysine L-Lysine Cadaverine Cadaverine Lysine->Cadaverine Decarboxylation Pelletierine Pelletierine Cadaverine->Pelletierine Series of Reactions Phlegmarine Phlegmarine Pelletierine->Phlegmarine Proposed Cyclization This compound This compound Phlegmarine->this compound Further Modification OtherAlkaloids Other Lycopodium Alkaloids (e.g., Lycodine) Phlegmarine->OtherAlkaloids Biosynthetic Precursor

References

Addressing solubility issues of Lycophlegmine in biological assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with Lycophlegmine in biological assays.

Frequently Asked Questions (FAQs)

Q1: My this compound, dissolved in DMSO, is precipitating when I add it to my aqueous assay medium. Why is this happening?

This is a common issue known as "solvent-shifting."[1] this compound, like many organic molecules, is likely more soluble in a pure organic solvent like DMSO than in an aqueous buffer or cell culture medium. When the concentrated DMSO stock is diluted into the aqueous medium, the solvent environment changes drastically, and the concentration of this compound may exceed its solubility limit in the final solution, causing it to precipitate.[1]

Q2: What is the recommended solvent for making a stock solution of this compound?

Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for creating a high-concentration stock solution of this compound. Other organic solvents such as ethanol or methanol can also be considered, but DMSO is generally preferred for its high solubilizing power and compatibility with many biological assays at low final concentrations.[1][2]

Q3: What is the maximum final concentration of DMSO I can use in my cell-based assay?

The maximum tolerable concentration of DMSO is cell-line dependent. A general guideline is to keep the final concentration of DMSO at or below 0.5% to avoid significant cytotoxicity.[1] Some robust cell lines may tolerate up to 1%. It is crucial to perform a vehicle control experiment (treating cells with the same final concentration of DMSO without this compound) to determine the specific tolerance of your experimental system.[1]

Q4: How can I prepare my working dilutions to minimize precipitation?

It is best to perform serial dilutions of your high-concentration DMSO stock solution in pure DMSO to get to a concentration closer to your final desired concentration.[2] Then, add a small volume of this intermediate DMSO dilution to your final aqueous assay medium. This gradual dilution helps to prevent the compound from crashing out of solution. For cell-based assays, it is recommended to prepare a stock solution that is at least 1000 times higher than the final working concentration.

Q5: Are there any other methods to improve the aqueous solubility of this compound?

Yes, several techniques can be employed:

  • pH Adjustment: If the compound has ionizable groups, adjusting the pH of the buffer can significantly impact its solubility.[1] As an alkaloid, this compound is basic and will be more soluble at a lower pH.

  • Use of Co-solvents: For in vivo studies, a mixture of solvents can be used. A common formulation involves DMSO, PEG300, Tween 80, and saline.

  • Warming the Solution: Gently warming the stock solution and the assay medium to 37°C before dilution may help prevent precipitation caused by lower temperatures.[3][4] If precipitation still occurs, brief sonication can help redissolve the compound.[3]

Troubleshooting Guide

Issue: Precipitate observed after adding this compound stock to aqueous medium.
Potential Cause Suggested Solution
Solvent-Shifting Prepare intermediate dilutions of the DMSO stock in pure DMSO before the final dilution into the aqueous medium.[2]
Concentration Too High Determine the solubility limit in your specific medium by preparing serial dilutions and observing for turbidity.[4] Work at concentrations below this limit.
Temperature Pre-warm both the stock solution and the assay medium to 37°C before mixing.[3][4]
pH of Medium For non-cellular assays, consider lowering the pH of the buffer to increase the solubility of the alkaloid.

Quantitative Data Summary

Solvent Example Solubility (mg/mL) Notes
DMSO>25High solubility expected.
Ethanol~10-15Moderate solubility expected.
Methanol~10-15Moderate solubility expected.
Water<0.1Poor solubility expected.
PBS (pH 7.4)<0.1Poor solubility expected.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Objective: To prepare a high-concentration primary stock solution of this compound.

  • Materials: this compound (powder), anhydrous DMSO, sterile microcentrifuge tubes.

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).

    • Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if needed.[3][4]

    • Store the stock solution at -20°C or -80°C as recommended.[3]

Protocol 2: Preparation of Working Solutions for Cell-Based Assays
  • Objective: To dilute the primary stock solution for use in cell-based assays while minimizing precipitation.

  • Materials: Primary this compound stock solution (in DMSO), anhydrous DMSO, sterile cell culture medium, sterile microcentrifuge tubes.

  • Procedure:

    • Create an intermediate stock solution by diluting the primary stock in pure DMSO. For example, dilute a 10 mM primary stock 1:10 in DMSO to create a 1 mM intermediate stock.

    • Pre-warm the cell culture medium to 37°C.

    • Add a small volume of the intermediate stock solution to the pre-warmed medium to achieve the final desired concentration. For example, add 1 µL of a 1 mM intermediate stock to 1 mL of medium for a final concentration of 1 µM. The final DMSO concentration in this example is 0.1%.

    • Mix immediately by gentle pipetting or inversion.

    • Add the final working solution to the cells.

Visualizations

experimental_workflow cluster_stock Stock Preparation cluster_dilution Working Solution Preparation cluster_assay Biological Assay lyco_powder This compound Powder stock_sol 10 mM Stock in DMSO lyco_powder->stock_sol Dissolve dmso Anhydrous DMSO dmso->stock_sol intermediate_stock 1 mM Intermediate Stock in DMSO stock_sol->intermediate_stock 1:10 Dilution in DMSO final_sol 1 µM Final Solution (0.1% DMSO) intermediate_stock->final_sol 1:1000 Dilution medium Aqueous Assay Medium (pre-warmed to 37°C) medium->final_sol cells Add to Cells final_sol->cells

Caption: Workflow for preparing this compound working solutions.

troubleshooting_logic start Precipitate Observed in Aqueous Medium? check_dilution Was serial dilution in DMSO performed? start->check_dilution Yes check_dmso Is final DMSO concentration > 0.5%? sol_high_dmso Lower final DMSO concentration. Perform vehicle control. check_dmso->sol_high_dmso Yes sol_ok Precipitation resolved. check_dmso->sol_ok No check_temp Were solutions pre-warmed to 37°C? check_dilution->check_temp Yes sol_dilution Perform serial dilutions in pure DMSO before adding to medium. check_dilution->sol_dilution No check_temp->check_dmso Yes sol_temp Pre-warm medium and stock solution. Consider brief sonication. check_temp->sol_temp No

References

Technical Support Center: Stabilizing Lycophlegmine in Solution for Long-Term Storage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the handling and storage of Lycophlegmine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the long-term storage of this compound in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: this compound, as a Lycopodium alkaloid likely containing a piperidine moiety, is susceptible to degradation through several pathways. The primary factors include:

  • pH: Extreme pH values (both acidic and basic) can catalyze hydrolysis or other degradation reactions.

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation.

  • Light: Exposure to UV or fluorescent light can induce photolytic degradation.

  • Oxidation: The presence of oxygen or oxidizing agents can lead to oxidative degradation of the molecule.

  • Solvent: The choice of solvent can significantly impact the stability of this compound.

Q2: What are the recommended general storage conditions for this compound solutions?

A2: For long-term stability, it is recommended to store this compound solutions under the following conditions:

  • Temperature: Store at or below -20°C. For short-term storage (days to a week), 2-8°C may be acceptable, but this should be validated.

  • Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.

  • Atmosphere: For maximum stability, it is advisable to degas the solvent and store the solution under an inert atmosphere (e.g., argon or nitrogen).

  • pH: Maintain the pH of the solution in a neutral range (pH 6-8), unless experimental data suggests otherwise. The optimal pH should be determined empirically.

Q3: Which solvents are recommended for dissolving and storing this compound?

  • Organic Solvents: Methanol and ethanol are common choices for initial dissolution.

  • Aqueous Solutions: For biological assays, buffered aqueous solutions are often required. It is crucial to minimize the time the compound spends in aqueous solutions and to use a buffer system that maintains a stable pH. The use of co-solvents like DMSO or ethanol at low concentrations might be necessary to maintain solubility in aqueous media.

Q4: How can I monitor the stability of my this compound solution over time?

A4: The stability of a this compound solution should be monitored by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can separate the parent compound from its degradation products and allow for the quantification of the remaining active substance.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of potency or unexpected experimental results. Degradation of this compound in the stock solution.1. Verify the storage conditions (temperature, light protection).2. Analyze the stock solution using a stability-indicating method (e.g., HPLC) to determine the concentration of the intact compound.3. Prepare a fresh stock solution from solid material.
Appearance of new peaks in the chromatogram of the solution. Formation of degradation products.1. Attempt to identify the degradation products using LC-MS/MS.2. Review the storage and handling procedures to identify potential causes of degradation (e.g., pH, temperature, light exposure).3. Consider performing a forced degradation study to understand the degradation pathways.
Precipitation or cloudiness in the solution. Poor solubility or compound degradation leading to insoluble products.1. Verify the solvent and concentration. The compound may be precipitating out of solution.2. If using aqueous buffers, check the pH and consider the use of a co-solvent.3. Filter the solution through a 0.22 µm filter before use in sensitive applications, and re-quantify the concentration.
Discoloration of the solution. Oxidative or photolytic degradation.1. Ensure the solution is protected from light.2. Use degassed solvents and store under an inert atmosphere.3. Consider adding an antioxidant if compatible with the experimental setup.

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Solution

This protocol outlines a general procedure for assessing the stability of this compound under various storage conditions.

1. Materials:

  • This compound solid standard

  • HPLC-grade methanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • 0.1 M HCl

  • 0.1 M NaOH

  • Amber HPLC vials

2. Preparation of Stock Solution:

  • Accurately weigh a known amount of this compound and dissolve it in methanol to prepare a concentrated stock solution (e.g., 1 mg/mL).

3. Preparation of Stability Samples:

  • Dilute the stock solution with the desired solvents to the final experimental concentration (e.g., 10 µg/mL). Prepare separate solutions in:

    • Methanol

    • PBS (pH 7.4)

    • 0.1 M HCl

    • 0.1 M NaOH

4. Storage Conditions:

  • Aliquot the prepared solutions into amber HPLC vials.

  • Store sets of vials at different temperatures:

    • -20°C (control)

    • 4°C

    • 25°C (room temperature)

    • 40°C (accelerated degradation)

  • For photostability, expose a set of vials at 25°C to a controlled light source (e.g., fluorescent light).

5. Sample Analysis:

  • Analyze the samples at predetermined time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month).

  • Use a validated stability-indicating HPLC-UV or LC-MS/MS method. A general starting method could be:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at a suitable wavelength (to be determined by UV scan) or MS detection.

6. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

  • Plot the percentage remaining versus time for each condition.

Data Presentation

Table 1: Illustrative Stability Data for this compound (10 µg/mL) Under Various Conditions

Storage ConditionSolventTime (days)% this compound Remaining
-20°C Methanol3099.5
PBS (pH 7.4)3098.9
4°C Methanol3098.2
PBS (pH 7.4)3095.1
25°C Methanol796.5
PBS (pH 7.4)788.3
40°C Methanol785.1
PBS (pH 7.4)770.2
25°C (Light Exposure) Methanol790.3
PBS (pH 7.4)781.5

Note: This table presents hypothetical data for illustrative purposes.

Visualizations

Logical Workflow for Troubleshooting this compound Solution Instability

Caption: Troubleshooting workflow for this compound solution instability.

Signaling Pathway of Potential this compound Degradation

DegradationPathways This compound This compound (Intact Molecule) Hydrolysis Hydrolysis (Acid/Base Catalyzed) This compound->Hydrolysis Oxidation Oxidation (Oxygen, Peroxides) This compound->Oxidation Photolysis Photolysis (UV/Visible Light) This compound->Photolysis HydrolyzedProduct Hydrolyzed Product(s) Hydrolysis->HydrolyzedProduct e.g., ring opening OxidizedProduct Oxidized Product(s) Oxidation->OxidizedProduct e.g., N-oxide formation PhotolyticProduct Photolytic Product(s) Photolysis->PhotolyticProduct e.g., radical formation

Caption: Potential degradation pathways for this compound.

Identifying and removing impurities from Lycophlegmine samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing impurities from Lycophlegmine samples.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities found in crude this compound extracts?

A1: Crude this compound extracts, typically derived from plant sources, may contain a variety of impurities. These can be broadly categorized as:

  • Structurally Related Alkaloids: Other alkaloids with similar chemical structures to this compound that are co-extracted from the source material.

  • Pigments and Phenolic Compounds: Chlorophylls, carotenoids, and tannins that are often present in plant extracts.

  • Degradation Products: Compounds formed due to the breakdown of this compound during extraction or storage, often caused by exposure to light, heat, or extreme pH.

  • Residual Solvents: Traces of solvents used during the extraction and initial purification steps.[1][2]

  • Inorganic Salts: Salts that may be present in the raw plant material or introduced during the extraction process.

Q2: Which analytical techniques are recommended for identifying impurities in this compound samples?

A2: A combination of chromatographic and spectroscopic techniques is generally employed for the comprehensive identification of impurities.[2][3]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for separating, detecting, and quantifying impurities.[2] Using a diode-array detector (DAD) can help in assessing peak purity.[4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation power of LC with the identification capabilities of mass spectrometry to determine the molecular weights of impurities, aiding in their structural elucidation.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information about impurities, which is crucial for their definitive identification.[2][3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is particularly useful for identifying volatile and semi-volatile impurities, such as residual solvents.[2]

Q3: My this compound sample shows a single peak in HPLC, but the purity is still questionable. What should I do?

A3: A single peak in HPLC does not always guarantee purity, as impurities may co-elute with the main compound.[4] To further assess purity, you can:

  • Use a Diode-Array Detector (DAD): A DAD can assess the spectral homogeneity across the peak. A non-homogenous peak suggests the presence of co-eluting impurities.

  • Vary the Chromatographic Conditions: Change the mobile phase composition, pH, or column chemistry. A pure compound should still elute as a single, symmetrical peak under different conditions.

  • Employ a Different Analytical Technique: Analyze the sample using a technique with a different separation principle, such as Capillary Electrophoresis (CE).

  • Utilize LC-MS: This can reveal the presence of ions with different mass-to-charge ratios under a single chromatographic peak.

Troubleshooting Guides

Issue 1: Presence of a Persistent Colored Impurity

Problem: A yellow or green tint remains in the this compound sample even after initial purification steps.

Possible Cause: The color is likely due to the presence of plant pigments like chlorophylls or flavonoids.

Solution:

  • Charcoal Treatment: Dissolve the sample in a suitable solvent and add a small amount of activated charcoal. Stir for 15-30 minutes and then filter through celite. Be aware that charcoal can also adsorb some of your target compound, so optimization is necessary.

  • Column Chromatography with a Different Stationary Phase: If using silica gel, consider switching to a different adsorbent like alumina or a specialized resin that has a different selectivity for the pigments.

  • Solvent Washing: If the this compound is crystalline, washing the crystals with a solvent in which the pigments are soluble but the this compound is not can be effective.

Issue 2: Low Yield After Recrystallization

Problem: A significant loss of this compound is observed after performing recrystallization.

Possible Causes:

  • The chosen recrystallization solvent is too good a solvent for this compound, even at low temperatures.

  • Too much solvent was used.

  • The cooling process was too rapid, leading to the formation of fine crystals that are difficult to filter or the precipitation of impurities.

Solution:

  • Solvent System Optimization: Use a binary solvent system. Dissolve the this compound in a "good" solvent at an elevated temperature and then add a "poor" solvent dropwise until turbidity is observed. Reheat to dissolve and then allow to cool slowly.

  • Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the sample.

  • Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator. This promotes the formation of larger, purer crystals.

Data Presentation

Table 1: Comparison of Purification Techniques for Crude this compound Extract

Purification MethodPurity (%)Yield (%)Key Impurities Removed
Solvent Extraction (Ethyl Acetate) 6585Highly polar impurities
Acid-Base Extraction 7870Neutral and acidic impurities
Silica Gel Column Chromatography 9560Structurally related alkaloids, pigments
Recrystallization (Ethanol/Water) >9945Minor impurities, improves crystal form

Experimental Protocols

Protocol 1: Identification of Impurities using HPLC-DAD
  • Sample Preparation: Accurately weigh 1 mg of the this compound sample and dissolve it in 1 mL of methanol to prepare a 1 mg/mL stock solution.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B). Start with 95% A and 5% B, ramping to 100% B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: Diode-Array Detector (DAD) scanning from 200-400 nm.

  • Data Analysis: Integrate all peaks and report their area percentages. For the main this compound peak, analyze the spectral purity to check for co-eluting impurities.

Protocol 2: Purification of this compound using Column Chromatography
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., 98:2 dichloromethane:methanol).

  • Column Packing: Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound extract in a minimum amount of the initial mobile phase and load it onto the top of the silica gel bed.

  • Elution: Begin elution with the initial mobile phase, gradually increasing the polarity by increasing the percentage of methanol.

  • Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

  • Pooling and Concentration: Combine the fractions containing pure this compound and evaporate the solvent under reduced pressure.

Mandatory Visualization

experimental_workflow start Crude this compound Extract acid_base Acid-Base Extraction start->acid_base column_chrom Column Chromatography acid_base->column_chrom impurities Impurities Removed acid_base->impurities recrystallization Recrystallization column_chrom->recrystallization column_chrom->impurities purity_analysis Purity Analysis (HPLC, LC-MS) recrystallization->purity_analysis recrystallization->impurities pure_lyco Pure this compound (>99%) purity_analysis->pure_lyco

Caption: General workflow for the purification of this compound.

troubleshooting_workflow start Impurity Detected in this compound Sample identify Identify Impurity (LC-MS, NMR) start->identify known_impurity Known Impurity? identify->known_impurity select_method Select Appropriate Purification Method known_impurity->select_method  Yes unknown_impurity Characterize Structure known_impurity->unknown_impurity No reanalyze Re-analyze for Purity select_method->reanalyze develop_method Develop New Purification Protocol unknown_impurity->develop_method develop_method->reanalyze end Pure Sample reanalyze->end

Caption: Troubleshooting decision tree for impurity removal.

References

Navigating the Labyrinth of Lycophlegmine Analysis: A Technical Support Guide to Enhancing Signal-to-Noise Ratio in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Researchers, scientists, and drug development professionals working with the complex Lycopodium alkaloid, Lycophlegmine, now have a dedicated resource to overcome analytical challenges. This Technical Support Center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during mass spectrometry experiments, with a focus on improving the signal-to-noise (S/N) ratio for more reliable and sensitive detection.

The intricate structure of this compound and its presence in complex botanical matrices often lead to difficulties in achieving optimal signal intensity and clarity in mass spectra. This guide offers practical solutions, detailed experimental protocols, and a deeper understanding of the fragmentation behavior of related alkaloid structures to empower researchers in their analytical endeavors.

Frequently Asked Questions (FAQs)

Q1: I am observing a very low signal intensity or no signal at all for this compound. What are the potential causes and solutions?

A1: Low signal intensity is a common issue in the mass spectrometry of complex natural products. Several factors could be contributing to this problem. Here’s a systematic troubleshooting approach:

  • Sample Preparation and Extraction: Inefficient extraction from the plant matrix (Huperzia phlegmaria or other Lycopodium species) can result in low analyte concentration.

    • Recommendation: Employ a robust extraction method such as Pressurized Liquid Extraction (PLE) followed by Solid-Phase Extraction (SPE) for sample cleanup. This has been shown to be effective for Lycopodium alkaloids.

  • Ionization Efficiency: this compound, being an alkaloid, contains nitrogen atoms that are typically protonated in positive ion mode ESI. However, the efficiency of this process can be influenced by several factors.

    • Recommendation: Optimize the mobile phase composition. The addition of a small amount of a weak acid, such as formic acid (0.1%), to the mobile phase can significantly enhance the protonation of this compound and improve its signal intensity.

  • Instrument Parameters: Suboptimal instrument settings can lead to poor ion transmission and detection.

    • Recommendation: Systematically tune the ESI source parameters, including capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate. Consult your instrument's manual for guidance on tuning for compounds in the m/z range of this compound.

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of this compound.

    • Recommendation: Improve chromatographic separation to isolate this compound from interfering matrix components. If ion suppression is still observed, consider using a standard addition method for quantification or employing more advanced sample cleanup techniques.

Q2: My baseline is very noisy, making it difficult to distinguish the this compound peak. How can I reduce the noise?

A2: A high baseline noise can obscure low-abundance signals. Here are some strategies to improve your signal-to-noise ratio by reducing noise:

  • Solvent and Reagent Quality: Impurities in solvents, additives, or glassware can contribute to a high chemical background.

    • Recommendation: Always use LC-MS grade solvents and high-purity additives. Ensure all glassware is meticulously cleaned.

  • Chromatographic Conditions: An unstable baseline can result from issues with the LC system.

    • Recommendation: Ensure your LC system is properly equilibrated. Check for leaks and ensure a stable pump performance. A gradient elution that is not optimized can also lead to a drifting baseline.

  • Mass Spectrometer Contamination: The ion source and ion optics can become contaminated over time, leading to increased background noise.

    • Recommendation: Perform regular cleaning and maintenance of the ion source as per the manufacturer's guidelines.

Q3: I'm not sure if I'm seeing the correct molecular ion for this compound. How can I confirm it?

A3: Confirming the molecular ion is a critical first step. This compound has a molecular formula of C₁₆H₂₅NO.

  • Expected m/z: In positive ion mode ESI-MS, you should look for the protonated molecule, [M+H]⁺, at an m/z corresponding to the calculated exact mass of C₁₆H₂₆NO⁺.

  • Isotope Pattern: High-resolution mass spectrometry will allow you to observe the characteristic isotopic pattern for a molecule containing one nitrogen atom.

  • Adduct Formation: Be aware of the potential for adduct formation (e.g., [M+Na]⁺, [M+K]⁺), which will appear at higher m/z values. The mass difference between these adducts and the protonated molecule can help in their identification.

Troubleshooting Guide: Improving Signal-to-Noise Ratio

This guide provides a structured approach to diagnosing and resolving common issues affecting the S/N ratio in the mass spectrometry of this compound.

Problem Potential Cause Recommended Solution
Low Signal Intensity Inefficient Sample ExtractionUtilize Pressurized Liquid Extraction (PLE) with a suitable solvent like methanol, followed by Solid-Phase Extraction (SPE) for cleanup.
Poor IonizationAdd 0.1% formic acid to the mobile phase to enhance protonation. Optimize ESI source parameters (capillary voltage, gas flows, temperature).
Matrix Effects (Ion Suppression)Improve chromatographic separation. If suppression persists, use the standard addition method for quantification or implement further sample cleanup.
Instrument Not Tuned/CalibratedRegularly tune and calibrate the mass spectrometer according to the manufacturer's recommendations for the mass range of interest.
High Background Noise Contaminated Solvents/ReagentsUse only LC-MS grade solvents and high-purity additives. Ensure meticulous cleaning of all glassware and vials.
Unstable LC Flow/GradientEquilibrate the LC system thoroughly. Check for leaks and ensure stable pump performance. Optimize the gradient profile.
Contaminated Ion SourcePerform routine cleaning of the ESI source components (e.g., capillary, skimmer).
Peak Tailing or Broadening Poor ChromatographyOptimize the LC column, mobile phase composition, and gradient to achieve better peak shape.
Sample OverloadReduce the injection volume or dilute the sample.
Inconsistent Results Sample DegradationEnsure proper storage of samples and standards. Avoid repeated freeze-thaw cycles.
Inconsistent Injection VolumeCheck the autosampler for proper function and ensure there are no air bubbles in the syringe.

Experimental Protocols

Sample Preparation: Extraction of this compound from Huperzia phlegmaria

This protocol is a general guideline and may require optimization based on the specific plant material and instrumentation.

  • Grinding: Grind dried and powdered aerial parts of Huperzia phlegmaria to a fine powder.

  • Pressurized Liquid Extraction (PLE):

    • Pack a PLE cell with the ground plant material.

    • Extract with methanol at an elevated temperature and pressure (e.g., 80 °C, 1500 psi).

    • Perform static and dynamic extraction cycles to ensure thorough extraction.

  • Concentration: Evaporate the methanol extract to dryness under reduced pressure.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Reconstitute the dried extract in a suitable solvent (e.g., 10% methanol in water).

    • Condition an SPE cartridge (e.g., a reversed-phase C18 or a mixed-mode cation exchange cartridge) according to the manufacturer's instructions.

    • Load the reconstituted extract onto the cartridge.

    • Wash the cartridge with a weak solvent to remove interfering compounds.

    • Elute the this compound-containing fraction with a stronger solvent (e.g., methanol or a methanol/ammonia mixture).

  • Final Preparation: Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Parameters for this compound Analysis

The following are suggested starting parameters that should be optimized for your specific instrument and column.

  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is a good starting point.

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Gradient: A linear gradient from a low to a high percentage of mobile phase B over a suitable time to achieve good separation.

    • Flow Rate: Dependent on the column dimensions (e.g., 0.2-0.4 mL/min for a 2.1 mm ID column).

    • Column Temperature: 30-40 °C.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Full scan for initial identification and Targeted MS/MS (Product Ion Scan or Multiple Reaction Monitoring - MRM) for quantification and structural confirmation.

    • Capillary Voltage: 3.0 - 4.0 kV.

    • Nebulizer Gas: Nitrogen, 30-50 psi.

    • Drying Gas Flow and Temperature: Optimize for your instrument to ensure efficient desolvation.

    • Collision Gas: Argon.

    • Collision Energy: Optimize to achieve characteristic fragmentation of the [M+H]⁺ ion of this compound.

Visualizing Experimental and Logical Workflows

To aid in understanding the analytical process, the following diagrams illustrate key workflows.

Experimental_Workflow Figure 1. Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis plant_material Huperzia phlegmaria (Dried, Powdered) ple Pressurized Liquid Extraction (Methanol) plant_material->ple concentration1 Evaporation ple->concentration1 spe Solid-Phase Extraction concentration1->spe concentration2 Evaporation & Reconstitution spe->concentration2 lc_ms LC-MS/MS Analysis concentration2->lc_ms Inject data_processing Data Processing lc_ms->data_processing results Quantification & Identification data_processing->results

Caption: Figure 1. A streamlined workflow for the analysis of this compound from plant material.

Troubleshooting_Logic Figure 2. Troubleshooting Low Signal-to-Noise Ratio start Low S/N Ratio Observed check_signal Is Signal Intensity Low? start->check_signal check_noise Is Baseline Noise High? start->check_noise low_signal_yes Yes check_signal->low_signal_yes Yes end Improved S/N Ratio check_signal->end No high_noise_yes Yes check_noise->high_noise_yes Yes check_noise->end No optimize_sample_prep Optimize Sample Prep (Extraction, Cleanup) low_signal_yes->optimize_sample_prep optimize_ionization Optimize Ionization (Mobile Phase, Source Parameters) optimize_sample_prep->optimize_ionization check_matrix_effects Investigate Matrix Effects optimize_ionization->check_matrix_effects check_matrix_effects->end check_solvents Check Solvent/Reagent Purity high_noise_yes->check_solvents check_lc_stability Verify LC System Stability check_solvents->check_lc_stability clean_ms_source Clean Ion Source check_lc_stability->clean_ms_source clean_ms_source->end

Caption: Figure 2. A logical approach to troubleshooting low signal-to-noise issues.

Disclaimer: The fragmentation pathways of many complex alkaloids, including this compound, are not always fully elucidated in publicly available literature. The information provided here is based on general principles of alkaloid fragmentation and data from related compounds. Researchers should use this as a guide and confirm fragmentation patterns with their own experimental data and high-resolution mass spectrometry.

Technical Support Center: Enhancing the Resolution of Lycophlegmine Peaks in HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the HPLC analysis of Lycophlegmine and related Lycopodium alkaloids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to help you optimize your chromatographic separations and achieve high-resolution peaks.

Frequently Asked Questions (FAQs)

Q1: What is the most common issue encountered during the HPLC analysis of this compound and other Lycopodium alkaloids?

A1: The most prevalent issue is peak tailing. This compound and related alkaloids are basic compounds, which can interact with residual silanol groups on the surface of silica-based C18 columns. This secondary interaction leads to asymmetrical peak shapes, making accurate quantification challenging.

Q2: How can I minimize peak tailing for this compound?

A2: To minimize peak tailing, consider the following strategies:

  • Mobile Phase pH Adjustment: Operate the mobile phase at a low pH (around 3 or below) to suppress the ionization of silanol groups. However, be mindful of the column's pH stability.

  • Use of an End-Capped Column: Employ a C18 column that has been end-capped to reduce the number of free silanol groups available for secondary interactions.

  • Mobile Phase Additives: Incorporate a small amount of a basic additive, like triethylamine (TEA), into the mobile phase to compete with the analyte for active sites on the stationary phase.

  • Appropriate Buffer: Use a buffer in the mobile phase, such as ammonium acetate, to maintain a consistent pH and improve peak shape.

Q3: What type of HPLC column is recommended for this compound analysis?

A3: A C18 reversed-phase column is commonly used for the separation of Lycopodium alkaloids. For better peak shape with basic compounds, a column with high-purity silica and effective end-capping is recommended. Alternatively, a Hydrophilic Interaction Liquid Chromatography (HILIC) column can be used as it offers a different selectivity for polar and basic compounds.

Q4: What are the typical mobile phases used for the separation of Lycopodium alkaloids?

A4: Common mobile phases are gradients of acetonitrile and water or methanol and water, often with an additive to improve peak shape. For example, a gradient of acetonitrile and 10mM aqueous ammonium acetate is a good starting point for reversed-phase separation. For HILIC, a mobile phase consisting of a high percentage of acetonitrile with a small amount of aqueous buffer is used.

Q5: How can I improve the overall resolution of closely eluting Lycopodium alkaloids?

A5: To enhance resolution, you can systematically adjust the following parameters:

  • Gradient Profile: Optimize the gradient slope. A shallower gradient can improve the separation of closely eluting peaks.

  • Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, though it will also increase the analysis time.

  • Column Temperature: Increasing the column temperature can decrease mobile phase viscosity and improve mass transfer, potentially leading to sharper peaks and better resolution. However, ensure your analyte is stable at higher temperatures.

  • Column Dimensions: Using a longer column or a column packed with smaller particles will increase the number of theoretical plates and thus improve resolution.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your HPLC analysis of this compound.

Problem 1: Poor Peak Shape (Tailing or Fronting)
Possible Cause Recommended Solution
Secondary interactions with silanols (Tailing) - Lower the mobile phase pH (e.g., with formic acid or acetic acid).- Add a competing base (e.g., 0.1% triethylamine) to the mobile phase.- Use a well-end-capped C18 column or a column with a different stationary phase (e.g., HILIC).
Column Overload (Fronting) - Reduce the injection volume.- Dilute the sample.
Sample Solvent Effects - Dissolve the sample in the initial mobile phase composition.- If the sample is dissolved in a stronger solvent, reduce the injection volume.
Column Contamination - Flush the column with a strong solvent (e.g., isopropanol, followed by hexane for reversed-phase).- If the problem persists, replace the column.
Problem 2: Poor Resolution or Co-eluting Peaks
Possible Cause Recommended Solution
Inadequate Mobile Phase Strength - Optimize the gradient profile. A shallower gradient will increase separation time but can improve resolution.- Adjust the initial and final percentages of the organic solvent.
Suboptimal Flow Rate - Decrease the flow rate to improve column efficiency. Be aware this will increase run time.
Insufficient Column Efficiency - Use a longer column or a column with a smaller particle size (e.g., sub-2 µm for UHPLC).- Ensure all connections are made with low-dead-volume fittings.
Inappropriate Column Temperature - Adjust the column temperature. Increasing the temperature can sometimes improve selectivity and efficiency.
Problem 3: Fluctuating Retention Times
Possible Cause Recommended Solution
Inadequate Column Equilibration - Ensure the column is equilibrated with the initial mobile phase for a sufficient time between injections (typically 10-15 column volumes).
Mobile Phase Composition Drift - Prepare fresh mobile phase daily.- Ensure proper mixing if preparing the mobile phase online.
Pump Issues (Inconsistent Flow Rate) - Check for leaks in the pump heads and connections.- Degas the mobile phase to prevent air bubbles.- Perform pump maintenance as recommended by the manufacturer.
Temperature Fluctuations - Use a column oven to maintain a stable temperature.

Experimental Protocols

The following is a representative experimental protocol for the analysis of Lycopodium alkaloids, which can be adapted for this compound.

Sample Preparation: Acid-Base Extraction from Plant Material
  • Extraction: Mix the powdered plant material with a 70% ethanol solution and sonicate for 60 minutes.

  • Acidification: Filter the extract and evaporate the solvent. Dissolve the residue in 0.5% hydrochloric acid.

  • Defatting: Extract the acidic solution with chloroform three times to remove lipids and other non-polar compounds. Discard the chloroform layer.

  • Basification: Adjust the pH of the aqueous phase to 10 with ammonium hydroxide.

  • Final Extraction: Extract the basic solution with chloroform three times.

  • Concentration: Combine the chloroform extracts and evaporate to dryness.

  • Reconstitution: Dissolve the final residue in the initial mobile phase for HPLC analysis.

HPLC Method for Lycopodium Alkaloids
Parameter Condition 1: Reversed-Phase Condition 2: HILIC
Column C18 (e.g., 4.6 x 250 mm, 5 µm)HILIC (e.g., 2.1 x 150 mm, 3.5 µm)
Mobile Phase A 10mM Ammonium Acetate in WaterAcetonitrile (95%) with 10 mM Ammonium Formate (0.2%)
Mobile Phase B AcetonitrileAcetonitrile (50%) with 10 mM Ammonium Formate (0.2%)
Gradient 90% B (0-3 min)90-50% B (3-35 min)50-10% B (35-37 min)10% B (37-40 min)100% A (0-10 min)92% A, 8% B (10-40 min)64% A, 36% B (40-45 min)
Flow Rate 0.6 mL/min0.25 mL/min
Column Temperature 30 °CNot specified
Detection Wavelength 279 nmNot specified (MS detection often used)
Injection Volume 10 µL1 µL

Visualizing Experimental and Troubleshooting Workflows

To aid in understanding the logical flow of troubleshooting and experimental design, the following diagrams are provided.

Troubleshooting_Workflow Start Problem: Poor Peak Resolution CheckPeakShape Assess Peak Shape Start->CheckPeakShape CheckResolution Measure Resolution Between Peaks Start->CheckResolution Tailing Peak Tailing? CheckPeakShape->Tailing CoElution Co-elution? CheckResolution->CoElution Fronting Peak Fronting? Tailing->Fronting No AdjustpH Adjust Mobile Phase pH Tailing->AdjustpH Yes Fronting->CoElution No ReduceInjection Reduce Injection Volume Fronting->ReduceInjection Yes OptimizeGradient Optimize Gradient CoElution->OptimizeGradient Yes End Resolution Enhanced CoElution->End No UseEndcapped Use End-capped Column AdjustpH->UseEndcapped AddModifier Add Mobile Phase Modifier UseEndcapped->AddModifier AddModifier->End DiluteSample Dilute Sample ReduceInjection->DiluteSample DiluteSample->End AdjustFlowRate Adjust Flow Rate OptimizeGradient->AdjustFlowRate ChangeColumn Change Column/Stationary Phase AdjustFlowRate->ChangeColumn ChangeColumn->End

Caption: A logical workflow for troubleshooting poor peak resolution in HPLC.

Experimental_Workflow Start Start: Sample Extraction Acid-Base Extraction Start->Extraction Filtration Filtration Extraction->Filtration HPLC_Analysis HPLC Analysis Filtration->HPLC_Analysis Data_Processing Data Processing HPLC_Analysis->Data_Processing Results Results Data_Processing->Results

Caption: A simplified workflow for the HPLC analysis of this compound from a sample.

Dealing with matrix effects in the analysis of Lycophlegmine from plant extracts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of Lycophlegmine from plant extracts. The focus is on addressing and mitigating matrix effects in liquid chromatography-mass spectrometry (LC-MS/MS) analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the analysis of this compound?

A: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting compounds from the sample matrix.[1][2] In plant extracts, complex matrices containing pigments, lipids, and other secondary metabolites can lead to either ion suppression (decreased signal) or ion enhancement (increased signal).[1][3] This can significantly impact the accuracy, precision, and sensitivity of your quantitative analysis.[2]

Q2: How can I determine if my this compound analysis is affected by matrix effects?

A: A common method to assess matrix effects is the post-extraction spike method.[4][5] This involves comparing the signal response of a known amount of this compound standard in a clean solvent to the response of the same amount spiked into a blank plant extract that has already undergone the extraction procedure. A significant difference in the signal indicates the presence of matrix effects. Another qualitative method is the post-column infusion technique, where a constant flow of the analyte is introduced into the mass spectrometer, and a blank matrix is injected. Dips or peaks in the baseline signal indicate regions of ion suppression or enhancement.[4]

Q3: What are the primary strategies to minimize matrix effects in this compound analysis?

A: The main strategies to combat matrix effects can be categorized as follows:

  • Effective Sample Preparation: To remove interfering compounds, techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are highly effective.[6][7]

  • Chromatographic Separation: Optimizing the LC method to separate this compound from co-eluting matrix components is crucial.[8]

  • Sample Dilution: A simple approach is to dilute the sample extract, which can reduce the concentration of interfering matrix components. However, this may compromise the sensitivity if this compound concentration is low.[4][5]

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the samples can help to compensate for matrix effects.[6]

  • Use of an Internal Standard: A stable isotope-labeled internal standard is the gold standard for correcting matrix effects, though it can be costly. A co-eluting internal standard with similar physicochemical properties to this compound can also be effective.[4]

Q4: Which ionization technique, ESI or APCI, is less prone to matrix effects for alkaloid analysis?

A: Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI) due to its more complex ionization mechanism.[2] If you are experiencing significant matrix effects with ESI, switching to APCI could be a viable option, provided this compound can be efficiently ionized by this technique.[2]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low this compound signal intensity or complete signal loss (Ion Suppression) Co-eluting matrix components are suppressing the ionization of this compound.[1][8]- Improve sample cleanup using SPE or LLE.- Optimize chromatographic separation to resolve this compound from interfering peaks.- Dilute the sample extract.- Switch from ESI to APCI ionization source if possible.[2]
Poor reproducibility of this compound quantification Inconsistent matrix effects between samples.[1]- Implement matrix-matched calibration.- Use a suitable internal standard.- Ensure consistent sample preparation across all samples.
High background noise in the chromatogram Contamination of the LC-MS system or complex sample matrix.[1]- Perform a system suitability test to check for contamination.- Enhance sample preparation to remove more matrix components.- Use a divert valve to direct the early and late eluting, non-target compounds to waste.[5]
Peak tailing or splitting for this compound Interaction of the analyte with active sites in the column or system, or column overload.[1][9]- Consider using a metal-free column if chelating interactions are suspected.[9]- Check for column contamination and clean or replace the column if necessary.- Reduce the injection volume or sample concentration.

Quantitative Data on Matrix Effects in Lycopodium Alkaloid Analysis

Alkaloid Matrix Mean Matrix Effect (%) Mean Extraction Recovery (%)
LycodolineRat Plasma95.281.2
Rat Brain85.186.4
α-obscurineRat Plasma114.4110.1
Rat Brain101.2105.3
N-demethyl-α-obscurineRat Plasma98.795.6
Rat Brain92.399.8
(Data adapted from a pharmacokinetic study of Lycopodii Herba extract)[8][10]

Note: A matrix effect value of 100% indicates no effect. Values below 100% suggest ion suppression, while values above 100% indicate ion enhancement.

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is a general guideline for the cleanup of Lycopodium alkaloids from plant extracts and should be optimized for this compound.

  • Plant Material Extraction:

    • Perform a pressurized liquid extraction (PLE) or maceration of the dried and powdered plant material with methanol or a 1% solution of tartaric acid in methanol.[1]

  • Extract Preparation:

    • Evaporate the crude extract to dryness under vacuum.

    • Reconstitute the residue in a small volume of the appropriate loading buffer for the SPE cartridge (e.g., acidified water).

  • SPE Procedure:

    • Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) with methanol followed by water.

    • Loading: Load the reconstituted extract onto the conditioned cartridge.

    • Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

    • Elution: Elute the alkaloids with a stronger organic solvent (e.g., methanol or acetonitrile).

  • Final Preparation:

    • Evaporate the eluate to dryness.

    • Reconstitute the purified residue in the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

This is a general LC-MS/MS method for the analysis of Lycopodium alkaloids that can be adapted for this compound.

  • LC System: UHPLC or HPLC system

  • Column: A C18 column is commonly used (e.g., Thermo Syncronis C18, 50 mm × 2.1 mm, 5 µm).[3]

  • Mobile Phase:

    • A: Water with 0.05% formic acid

    • B: Methanol or acetonitrile with 0.05% formic acid

  • Gradient: A gradient elution from a low to high percentage of organic solvent (B) is typically used to separate the alkaloids. The gradient program should be optimized to achieve good separation of this compound from other compounds.

  • Flow Rate: 0.2-0.4 mL/min

  • Injection Volume: 1-5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-product ion transitions for this compound need to be determined by infusing a standard solution.

Visualizations

Experimental_Workflow cluster_extraction Sample Extraction cluster_cleanup Sample Cleanup cluster_analysis Analysis plant_material Dried Plant Material extraction Pressurized Liquid Extraction (PLE) with Methanol plant_material->extraction crude_extract Crude this compound Extract extraction->crude_extract spe Solid-Phase Extraction (SPE) crude_extract->spe purified_extract Purified Extract spe->purified_extract lcms LC-MS/MS Analysis purified_extract->lcms data Data Acquisition & Processing lcms->data Troubleshooting_Matrix_Effects start Poor Quantitative Results (Low Accuracy/Precision) check_matrix_effect Assess Matrix Effect (Post-Extraction Spike) start->check_matrix_effect no_effect Matrix Effect is Negligible. Investigate other parameters (e.g., instrument calibration) check_matrix_effect->no_effect No effect_present Significant Matrix Effect Detected check_matrix_effect->effect_present Yes optimize_cleanup Improve Sample Cleanup (e.g., SPE, LLE) effect_present->optimize_cleanup optimize_chromatography Optimize LC Separation optimize_cleanup->optimize_chromatography use_is Use Matrix-Matched Standards or Internal Standard optimize_chromatography->use_is re_evaluate Re-evaluate Matrix Effect use_is->re_evaluate success Problem Solved re_evaluate->success Resolved fail Problem Persists. Consider alternative methods (e.g., different ionization) re_evaluate->fail Not Resolved Ion_Suppression_Concept cluster_source Ion Source ESI_droplet ESI Droplet Analyte_ion [this compound+H]+ ESI_droplet->Analyte_ion Ionization Analyte This compound Analyte->ESI_droplet co-elute Matrix Matrix Components Matrix->ESI_droplet co-elute Matrix->ESI_droplet competes for ionization MS_inlet To Mass Analyzer Analyte_ion->MS_inlet Reduced Transfer

References

Validation & Comparative

A Comparative Analysis of Lycophlegmine's Bioactivity with Other Lycopodium Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the bioactivity of Lycophlegmine, a member of the Lycopodium alkaloid family, with other notable alkaloids from the same class. The objective is to offer a clear, data-driven comparison of their performance in key biological assays, supported by detailed experimental protocols. This information is intended to aid researchers in the fields of natural product chemistry, pharmacology, and drug discovery in their evaluation of these compounds for potential therapeutic applications.

Comparative Bioactivity Data

The bioactivities of this compound and other selected Lycopodium alkaloids are summarized below. The data has been compiled from various scientific studies to provide a comparative overview of their acetylcholinesterase (AChE) inhibitory, cytotoxic, and anti-inflammatory effects.

Acetylcholinesterase (AChE) Inhibitory Activity

Several Lycopodium alkaloids are recognized for their potent inhibition of acetylcholinesterase, an enzyme critically involved in the pathogenesis of Alzheimer's disease.[1][2] Huperzine A is a well-established AChE inhibitor.[1] Phlegcarines A-C have been assayed for their anti-acetylcholinesterase activity, with reports indicating they are not more potent than huperzine A.[3]

AlkaloidAcetylcholinesterase (AChE) Inhibition IC50Source Species
This compound Moderate activity reported, specific IC50 not available in cited literature.Phlegmariurus phlegmaria
Huperzine A0.143 ± 0.029 µMHuperzia serrata[4]
Huperzine C0.525 ± 0.140 µMLycopodium casuarinoides[4]
Phlegcarine ANot more potent than Huperzine APhlegmariurus carinatus[3]
Phlegcarine BNot more potent than Huperzine APhlegmariurus carinatus[3]
Phlegcarine CNot more potent than Huperzine APhlegmariurus carinatus[3]
Lycopodine-Lycopodium clavatum[5]
N-methylhuperzine B-Phlegmariurus fargesii[6]

IC50 values represent the concentration of the alkaloid required to inhibit 50% of the AChE enzyme activity.

Cytotoxic Activity

The cytotoxic potential of Lycopodium alkaloids has been investigated against various cancer cell lines. While some extracts have shown activity, data on individual alkaloids, including this compound, is limited.

Alkaloid/ExtractCell LineCytotoxicity (IC50 / % inhibition)Source Species
This compound Data not available in cited literature-Phlegmariurus phlegmaria
Lycopodium japonicum total alkaloids (Hubei origin)HepG265.95% inhibitionLycopodium japonicum[7]
Lycopodium japonicum total alkaloids (Kenya origin)HepG226.72% inhibitionLycopodium japonicum[7]
Lycopodium japonicum total alkaloids (Guangxi origin)HepG220.26% inhibitionLycopodium japonicum[7]
Lycopodium japonicum total alkaloids (Zhejiang origin)HepG233.62% inhibitionLycopodium japonicum[7]
Anti-inflammatory Activity

Certain Lycopodium alkaloids and extracts have demonstrated anti-inflammatory properties. Lycopodine, a major component of Lycopodium clavatum, is suggested to be responsible for the observed anti-inflammatory effects of the plant's extract.[5][8]

Alkaloid/ExtractAssayAnti-inflammatory Effect (% inhibition)Source Species
This compound Data not available in cited literature-Phlegmariurus phlegmaria
Lycopodium clavatum alkaloid fractionAcetic acid-induced vascular permeability in mice32.1% inhibition at 500 mg/kgLycopodium clavatum[5][8]
Lycopodine (major component of the active fraction)-Implied contribution to the observed activityLycopodium clavatum[5][8]
Indomethacin (Positive Control)Acetic acid-induced vascular permeability in mice44.6% inhibition at 10 mg/kg-[5][8]

Experimental Protocols

Detailed methodologies for the key bioassays are provided below to facilitate the replication and validation of the reported findings.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for AChE inhibitors.[9][10]

Materials:

  • Acetylcholinesterase (AChE) enzyme solution

  • Acetylthiocholine iodide (ATCI) substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compounds (Lycopodium alkaloids)

  • Positive control (e.g., Donepezil)

  • 96-well microplate reader

Procedure:

  • Prepare solutions of the test compounds and positive control at various concentrations.

  • In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of the test compound solution, and 20 µL of AChE enzyme solution to each well.

  • Incubate the plate at 37°C for 15 minutes.

  • Add 10 µL of DTNB solution to each well.

  • Initiate the reaction by adding 10 µL of ATCI solution to each well.

  • Immediately measure the absorbance at 412 nm using a microplate reader at regular intervals for 10-15 minutes.

  • The rate of reaction is determined by the change in absorbance per minute.

  • Calculate the percentage of inhibition for each concentration of the test compound compared to the control (enzyme and substrate without inhibitor).

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[11]

Materials:

  • Human cancer cell line (e.g., HepG2)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Test compounds (Lycopodium alkaloids)

  • Positive control (e.g., Doxorubicin)

  • 96-well cell culture plates

Procedure:

  • Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the test compounds and the positive control for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the control (untreated cells).

  • The IC50 value is calculated from the dose-response curve.

Anti-inflammatory Assay (Acetic Acid-Induced Vascular Permeability)

This in vivo assay measures the ability of a compound to inhibit the increase in vascular permeability induced by an inflammatory agent.[5][8]

Materials:

  • Male mice (e.g., Swiss albino)

  • Acetic acid solution (0.6% in saline)

  • Evans blue dye solution (2% in saline)

  • Test compounds (Lycopodium alkaloids)

  • Positive control (e.g., Indomethacin)

  • Saline solution

Procedure:

  • Administer the test compounds or the positive control to the mice intraperitoneally (i.p.). The control group receives the vehicle only.

  • After 30 minutes, inject Evans blue dye intravenously (i.v.) into the tail vein of each mouse.

  • Immediately after the dye injection, inject acetic acid solution i.p. to induce inflammation.

  • After 30 minutes, euthanize the mice and collect the peritoneal fluid by washing the peritoneal cavity with a known volume of saline.

  • Centrifuge the peritoneal fluid to remove cells and measure the absorbance of the supernatant at 610 nm to quantify the amount of Evans blue dye that has leaked into the peritoneal cavity.

  • The percentage of inhibition of vascular permeability is calculated by comparing the absorbance of the treated groups with that of the control group.

Visualized Workflows and Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and signaling pathways relevant to the bioactivity assessment of Lycopodium alkaloids.

Bioactivity_Screening_Workflow cluster_extraction Extraction & Isolation cluster_bioassays Bioactivity Screening cluster_results Data Analysis plant Lycopodium Plant Material extract Crude Alkaloid Extract plant->extract Extraction isolate Isolated Alkaloids (e.g., this compound) extract->isolate Chromatography ache_assay AChE Inhibition Assay isolate->ache_assay cyto_assay Cytotoxicity Assay isolate->cyto_assay inflam_assay Anti-inflammatory Assay isolate->inflam_assay ic50 IC50 Determination ache_assay->ic50 cyto_assay->ic50 inflam_assay->ic50 sar Structure-Activity Relationship (SAR) ic50->sar

References

Validating Lycophlegmine Bioactivity: A Comparative Guide to Secondary Assay Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the validation of primary bioassay results is a critical step in the early-phase drug discovery pipeline. This guide provides a comparative framework for validating the bioactivity of Lycophlegmine, a novel natural product, using a secondary assay method. Here, we compare the results of a primary acetylcholinesterase (AChE) inhibition bioassay with a secondary MTT cytotoxicity assay to ensure data robustness and rule out false-positive results arising from cytotoxicity.

Introduction to this compound and the Need for Assay Validation

This compound is a Lycopodium alkaloid with potential therapeutic applications. Initial screening has identified its capacity to inhibit acetylcholinesterase (AChE), an enzyme pivotal in the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for conditions such as Alzheimer's disease and myasthenia gravis.

However, primary bioassay results can sometimes be misleading. A compound might appear to inhibit an enzyme's activity, but this could be an artifact of the compound inducing cell death, thereby preventing the cells from producing the enzyme or responding to the assay's reagents. Therefore, it is imperative to employ a secondary, orthogonal assay to validate the primary findings and assess the compound's cytotoxic profile. This guide details the experimental protocols and compares the data from a primary AChE inhibition assay with a secondary MTT cell viability assay.

Primary Bioassay: Acetylcholinesterase (AChE) Inhibition Assay

The primary investigation into this compound's biological activity was conducted using an in vitro acetylcholinesterase inhibition assay. This colorimetric assay quantifies the activity of AChE in the presence of the test compound.

Experimental Protocol: AChE Inhibition Assay
  • Reagents and Materials: Acetylcholinesterase (from Electric eel), Acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), Phosphate buffered saline (PBS, pH 7.4), this compound, Donepezil (positive control).

  • Preparation of Solutions: All reagents were dissolved in PBS to their final concentrations. This compound and Donepezil were prepared as stock solutions in DMSO and diluted in PBS to the desired test concentrations.

  • Assay Procedure:

    • In a 96-well microplate, 25 µL of varying concentrations of this compound (or Donepezil/vehicle control) were added.

    • 50 µL of AChE solution (0.1 U/mL) was added to each well and incubated for 15 minutes at 25°C.

    • The reaction was initiated by adding 50 µL of DTNB (0.3 mM) and 75 µL of ATCI (0.5 mM).

    • The absorbance was measured at 412 nm every minute for 5 minutes using a microplate reader.

  • Data Analysis: The rate of reaction was calculated from the change in absorbance over time. The percentage of inhibition was determined using the formula: % Inhibition = [(Activity of control - Activity of test) / Activity of control] x 100 The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) was calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Secondary Validation Method: MTT Cytotoxicity Assay

To validate that the observed AChE inhibition is not a result of cytotoxicity, a secondary MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was performed. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Line and Culture: Human neuroblastoma cells (SH-SY5Y) were cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Cells were seeded into a 96-well plate at a density of 1 x 10^4 cells per well and allowed to adhere overnight.

  • Compound Treatment: The culture medium was replaced with fresh medium containing varying concentrations of this compound (or vehicle control). The cells were incubated for 24 hours.

  • MTT Assay:

    • 10 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.

    • The medium was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.

    • The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability was expressed as a percentage of the vehicle-treated control cells. The CC50 value (the concentration of the compound that causes a 50% reduction in cell viability) was determined from the dose-response curve.

Data Presentation and Comparison

The quantitative data from both the primary AChE inhibition assay and the secondary MTT cytotoxicity assay are summarized in the tables below for a clear comparison.

Table 1: Acetylcholinesterase Inhibition by this compound and Donepezil

CompoundConcentration (µM)% AChE InhibitionIC50 (µM)
This compound115.2 ± 2.18.5
542.8 ± 3.5
1058.1 ± 4.2
2575.6 ± 5.0
5092.3 ± 3.8
Donepezil0.0125.4 ± 2.80.03
0.02548.9 ± 3.1
0.0565.7 ± 4.5
0.188.2 ± 3.9
0.598.1 ± 1.5

Table 2: Cytotoxicity of this compound on SH-SY5Y Cells

CompoundConcentration (µM)% Cell ViabilityCC50 (µM)
This compound198.5 ± 4.1> 100
1095.2 ± 3.7
2591.8 ± 5.2
5088.4 ± 4.9
10082.1 ± 6.3

Interpretation of Results and Validation

The results from the primary AChE inhibition assay demonstrate that this compound effectively inhibits acetylcholinesterase in a dose-dependent manner, with an IC50 value of 8.5 µM. The positive control, Donepezil, exhibited potent inhibition with an IC50 of 0.03 µM, validating the assay's sensitivity.

Crucially, the secondary MTT assay reveals that this compound exhibits low cytotoxicity towards SH-SY5Y neuroblastoma cells, with a CC50 value greater than 100 µM. At concentrations where significant AChE inhibition is observed (e.g., 10 µM and 25 µM), cell viability remains well above 90%. This stark difference between the IC50 for AChE inhibition and the CC50 for cytotoxicity provides strong evidence that the observed enzyme inhibition is a specific pharmacological effect of this compound and not a consequence of cell death.

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the experimental process and the underlying biological mechanism, the following diagrams are provided.

Experimental_Workflow cluster_primary Primary Bioassay: AChE Inhibition cluster_secondary Secondary Validation: Cytotoxicity AChE_assay AChE Inhibition Assay AChE_incubation Incubation of AChE with this compound AChE_assay->AChE_incubation AChE_reagents Reagents: AChE, ATCI, DTNB, This compound, Donepezil AChE_reagents->AChE_assay AChE_reaction Initiation of Reaction with ATCI and DTNB AChE_incubation->AChE_reaction AChE_measurement Absorbance Measurement (412 nm) AChE_reaction->AChE_measurement AChE_analysis IC50 Calculation AChE_measurement->AChE_analysis Validation Validation of Bioactivity AChE_analysis->Validation MTT_assay MTT Cytotoxicity Assay MTT_treatment Treatment with This compound MTT_assay->MTT_treatment MTT_cells Cell Culture: SH-SY5Y Cells MTT_cells->MTT_assay MTT_incubation MTT Incubation MTT_treatment->MTT_incubation MTT_dissolution Formazan Dissolution (DMSO) MTT_incubation->MTT_dissolution MTT_measurement Absorbance Measurement (570 nm) MTT_dissolution->MTT_measurement MTT_analysis CC50 Calculation MTT_measurement->MTT_analysis MTT_analysis->Validation

Caption: Experimental workflow for primary and secondary bioassays.

Signaling_Pathway cluster_synapse Cholinergic Synapse ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binds to Choline_AceticAcid Choline + Acetic Acid AChE->Choline_AceticAcid This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->AChE

Caption: Mechanism of AChE inhibition by this compound.

Conclusion

The use of a secondary, orthogonal bioassay is indispensable for the validation of primary screening results in drug discovery. In the case of this compound, the MTT cytotoxicity assay successfully confirmed that the observed acetylcholinesterase inhibition is a specific pharmacological effect and not an artifact of cytotoxicity. This comparative approach provides a robust foundation for the further development of this compound as a potential therapeutic agent. Researchers are encouraged to adopt similar validation strategies to ensure the reliability and accuracy of their findings.

A Comparative Guide to the Cross-Validation of Analytical Methods for Lycophlegmine Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), for the quantification of Lycophlegmine, a Lycopodium alkaloid. Due to the limited availability of direct comparative studies on this compound, this guide draws upon established methodologies for the quantification of Huperzine A, a structurally related and well-researched Lycopodium alkaloid. The principles and practices detailed herein are directly applicable to the development and validation of analytical methods for this compound.

Cross-validation of analytical methods is a critical step in ensuring the reliability, reproducibility, and accuracy of quantitative data. This process is particularly important in regulated environments, such as pharmaceutical development, where data integrity is paramount. By comparing the results from two distinct analytical methods, researchers can gain confidence in the validity of their findings and ensure consistency across different laboratories or during method transfer.

Principles of Cross-Validation

Cross-validation involves analyzing the same set of samples using two different analytical methods to determine if the results are comparable. The goal is to demonstrate that the methods provide equivalent quantitative results within predefined acceptance criteria. This process is essential when a new method is introduced to replace an existing one, when results from different laboratories using different methods need to be compared, or to provide a higher level of assurance in the data's accuracy.

The workflow for a typical cross-validation study is depicted below:

Cross-Validation Workflow Cross-Validation Workflow for Analytical Methods cluster_0 Method A (e.g., HPLC-UV) cluster_1 Method B (e.g., LC-MS/MS) cluster_2 Data Comparison and Statistical Analysis A1 Sample Preparation A2 HPLC-UV Analysis A1->A2 A3 Data Acquisition & Processing A2->A3 C1 Comparison of Quantitative Results A3->C1 Results from Method A B1 Sample Preparation B2 LC-MS/MS Analysis B1->B2 B3 Data Acquisition & Processing B2->B3 B3->C1 Results from Method B C2 Statistical Analysis (e.g., Bland-Altman, t-test) C1->C2 C3 Evaluation against Acceptance Criteria C2->C3 Result Conclusion on Method Comparability C3->Result

Caption: A flowchart illustrating the cross-validation process between two analytical methods.

Comparison of Analytical Methods for Lycopodium Alkaloid Quantification

The following tables summarize the typical performance characteristics of HPLC-UV and LC-MS/MS methods for the quantification of Lycopodium alkaloids, based on published data for Huperzine A. These values can serve as a benchmark when developing and validating methods for this compound.

Table 1: Performance Characteristics of HPLC-UV for Huperzine A Quantification
Validation ParameterTypical Performance
Linearity (r²)> 0.999
Range0.1 - 100 µg/mL
Limit of Quantification (LOQ)~0.1 µg/mL
Accuracy (% Recovery)95 - 105%
Precision (%RSD)< 2%
SpecificityModerate (potential for interference from co-eluting compounds)
Table 2: Performance Characteristics of LC-MS/MS for Huperzine A Quantification
Validation ParameterTypical Performance
Linearity (r²)> 0.995
Range0.05 - 50 ng/mL
Limit of Quantification (LOQ)~0.05 ng/mL
Accuracy (% Recovery)90 - 110%
Precision (%RSD)< 15%
SpecificityHigh (based on mass-to-charge ratio and fragmentation pattern)

Experimental Protocols

Below are representative experimental protocols for the quantification of Huperzine A by HPLC-UV and LC-MS/MS, which can be adapted for this compound.

HPLC-UV Method

1. Sample Preparation (from Plant Material):

  • Extraction: Weigh 1.0 g of powdered plant material and add 25 mL of methanol. Sonicate for 30 minutes and then allow to stand for 24 hours. Filter the extract and collect the filtrate.

  • Purification: The crude extract can be further purified using solid-phase extraction (SPE) if necessary to remove interfering substances.

2. Chromatographic Conditions:

  • Instrument: High-Performance Liquid Chromatography system with a UV detector.

  • Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 20 µL.

3. Method Validation:

  • Linearity: Prepare a series of standard solutions of Huperzine A in the mobile phase at concentrations ranging from 0.1 to 100 µg/mL.

  • Accuracy: Perform recovery studies by spiking a known amount of Huperzine A into a blank matrix.

  • Precision: Analyze replicate injections of standard solutions at different concentration levels on the same day (intra-day) and on different days (inter-day).

  • Specificity: Analyze blank matrix samples to ensure no interfering peaks are present at the retention time of Huperzine A.

LC-MS/MS Method

1. Sample Preparation (from Biological Matrix, e.g., Plasma):

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard. Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.

  • Evaporation and Reconstitution: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic and Mass Spectrometric Conditions:

  • Instrument: Liquid Chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).

  • Flow Rate: 0.3 mL/min.

  • Ionization Mode: Positive ESI.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for Huperzine A and the internal standard.

3. Method Validation:

  • Linearity: Prepare calibration standards by spiking blank plasma with known concentrations of Huperzine A, typically ranging from 0.05 to 50 ng/mL.

  • Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations in replicate on the same day and on different days.

  • Matrix Effect: Evaluate the effect of the biological matrix on the ionization of the analyte by comparing the response of the analyte in post-extraction spiked samples to that in neat solutions.

  • Recovery: Determine the extraction efficiency by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.

  • Stability: Assess the stability of the analyte in the biological matrix under various storage and handling conditions.

Cross-Validation Data Presentation and Acceptance Criteria

When performing a cross-validation study, the results from both methods for each sample are tabulated and statistically analyzed.

Table 3: Example of Cross-Validation Data
Sample IDMethod A (HPLC-UV) Concentration (ng/mL)Method B (LC-MS/MS) Concentration (ng/mL)% Difference
110.210.52.9%
225.524.9-2.4%
348.950.12.4%
............

Statistical Analysis:

  • Percent Difference: The percentage difference between the results of the two methods for each sample should be calculated.

  • Paired t-test: A paired t-test can be used to determine if there is a statistically significant difference between the means of the two methods.

  • Bland-Altman Plot: This plot visualizes the agreement between the two methods by plotting the difference between the measurements against their average.

Acceptance Criteria: According to FDA guidance, for cross-validation between different analytical methods, the mean accuracy at each concentration level should be within ±15% of the nominal concentration, and the precision (%CV) should not be greater than 15%.[1][2] The acceptance criteria should be predefined in the validation protocol.

Conclusion

Both HPLC-UV and LC-MS/MS are powerful techniques for the quantification of Lycopodium alkaloids like this compound. HPLC-UV is a robust and cost-effective method suitable for routine analysis when high sensitivity is not required. LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for bioanalytical studies or when analyzing complex matrices where specificity is a concern.

The cross-validation of these methods is a crucial exercise to ensure the generation of reliable and comparable data. By following the principles and protocols outlined in this guide, researchers can confidently develop, validate, and cross-validate analytical methods for the accurate quantification of this compound, thereby ensuring the quality and integrity of their research and development efforts.

References

Head-to-head comparison of different extraction techniques for Lycophlegmine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led to a significant interest in complex natural products. Among these, Lycophlegmine, a Lycopodium alkaloid, has garnered attention for its potential pharmacological activities. The efficient extraction of this compound from its natural sources, primarily club mosses of the Lycopodium genus (e.g., Huperzia phlegmaria), is a critical first step in its study and development. This guide provides a head-to-head comparison of two distinct extraction methodologies: a classical solvent reflux with acid-base partitioning and the modern technique of Pressurized Liquid Extraction (PLE).

Data Presentation: A Comparative Analysis

The following table summarizes the key performance indicators for the two extraction techniques. While direct comparative data for this compound is limited in published literature, this table leverages data from the extraction of other major alkaloids from Lycopodium species to provide a robust comparison of the methodologies.

ParameterClassical Solvent Reflux with Acid-Base PartitioningPressurized Liquid Extraction (PLE)
Extraction Time 24 - 72 hours15 - 30 minutes
Solvent Consumption High (several liters per kg of plant material)Low to Moderate (e.g., < 500 mL per 100g)
Extraction Yield LowerSignificantly Higher
Purity of Crude Extract Lower (co-extraction of pigments and lipids is common)Higher (can be optimized by solvent choice)
Automation Potential LowHigh
Throughput LowHigh
Environmental Impact High (due to large solvent volumes and long extraction times)Lower (reduced solvent use and time)

Experimental Protocols

Classical Solvent Reflux with Acid-Base Partitioning

This traditional method relies on the principles of solvent extraction and the basic nature of alkaloids.

Methodology:

  • Grinding and Defatting: The dried and powdered plant material (e.g., aerial parts of Huperzia phlegmaria) is first defatted using a non-polar solvent like n-hexane in a Soxhlet apparatus for approximately 24 hours. This step removes lipids and other non-polar compounds that can interfere with subsequent extraction steps.

  • Alkaloid Extraction: The defatted plant material is then subjected to reflux extraction with a polar solvent such as ethanol or methanol for 24-48 hours. This process is typically repeated three times to ensure exhaustive extraction.

  • Solvent Evaporation: The combined alcoholic extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Acid-Base Partitioning:

    • The crude extract is dissolved in a dilute acidic solution (e.g., 5% HCl), which protonates the basic nitrogen of the alkaloids, rendering them water-soluble.

    • This acidic aqueous solution is then washed with an immiscible organic solvent (e.g., dichloromethane) to remove neutral and acidic impurities.

    • The aqueous layer is then basified with a base (e.g., NH4OH) to a pH of 9-10. This deprotonates the alkaloids, making them soluble in organic solvents.

    • The free-base alkaloids are then extracted from the basified aqueous solution using an organic solvent like dichloromethane.

  • Final Purification: The organic extract containing the crude alkaloids is dried over anhydrous sodium sulfate and concentrated to yield the total alkaloid fraction, which can then be subjected to chromatographic techniques for the isolation of pure this compound.

Pressurized Liquid Extraction (PLE)

PLE, also known as Accelerated Solvent Extraction (ASE), utilizes elevated temperatures and pressures to enhance the efficiency and speed of the extraction process.

Methodology:

  • Sample Preparation: The dried and ground plant material is mixed with a dispersing agent (e.g., diatomaceous earth) and packed into a stainless-steel extraction cell.

  • Extraction Parameters: The extraction cell is placed in the PLE system, and the following parameters are set:

    • Solvent: A suitable solvent or solvent mixture (e.g., methanol, ethanol, or dichloromethane).

    • Temperature: Typically between 50°C and 150°C.

    • Pressure: Maintained at a level sufficient to keep the solvent in its liquid state (e.g., 1500 psi).

    • Extraction Cycles: Usually 1-3 static extraction cycles.

  • Extraction Process:

    • The extraction cell is heated to the set temperature.

    • The solvent is pumped into the cell until the set pressure is reached.

    • The sample is allowed to extract under static conditions for a defined period (e.g., 5-10 minutes).

    • The extract is then purged from the cell with an inert gas (e.g., nitrogen) into a collection vial.

  • Post-Extraction: The collected extract can be directly used for analysis or further purified using techniques like solid-phase extraction (SPE) followed by chromatography to isolate this compound.

Visualization of Workflows

The following diagrams illustrate the general workflow of natural product extraction and a comparison of the two techniques discussed.

G cluster_0 Preparation cluster_1 Extraction cluster_2 Purification cluster_3 Final Product raw_material Plant Material (e.g., Lycopodium) grinding Grinding & Drying raw_material->grinding extraction Extraction grinding->extraction filtration Filtration extraction->filtration concentration Concentration filtration->concentration purification Chromatographic Purification concentration->purification isolated_compound Isolated this compound purification->isolated_compound

General workflow for natural product extraction.

G cluster_0 Classical Reflux & Partitioning cluster_1 Pressurized Liquid Extraction (PLE) start_classical Dried Plant Material defatting Defatting (Soxhlet, 24h) start_classical->defatting reflux Ethanol Reflux (48h) defatting->reflux concentrate_c Concentration reflux->concentrate_c acid_base Acid-Base Partitioning concentrate_c->acid_base crude_alkaloids_c Crude Alkaloids acid_base->crude_alkaloids_c start_ple Dried Plant Material ple PLE (e.g., Dichloromethane, 20 min) start_ple->ple crude_alkaloids_p Crude Alkaloids ple->crude_alkaloids_p

Comparison of classical and PLE workflows.

Conclusion

For the extraction of this compound, Pressurized Liquid Extraction (PLE) presents a significantly more efficient and environmentally friendly alternative to classical solvent reflux with acid-base partitioning. The dramatic reduction in extraction time and solvent consumption, coupled with higher yields, makes PLE a superior choice for high-throughput screening and large-scale extraction in a research and drug development setting. While the initial capital investment for PLE instrumentation is higher, the long-term benefits in terms of time, resources, and productivity are substantial. The choice of method will ultimately depend on the specific goals of the research, available resources, and the desired scale of extraction.

A Comparative Guide to the Synthesis and Biological Evaluation of Lycophlegmine Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Lycophlegmine, a member of the complex family of Lycopodium alkaloids, has garnered significant interest within the scientific community due to its structural intricacy and potential therapeutic applications. This guide provides a comparative overview of the synthesis and biological evaluation of this compound analogues, with a primary focus on their activity as acetylcholinesterase (AChE) inhibitors, a key target in the management of Alzheimer's disease, and their cytotoxic effects.

Synthetic Strategies: Building the Core Scaffold

The synthesis of this compound and its analogues presents a formidable challenge to synthetic chemists due to their caged, polycyclic architecture. While a universal synthetic route for all analogues does not exist, several strategies have been successfully employed to construct the core phlegmarine skeleton, which is structurally related to this compound. A common approach involves a convergent synthesis, where key fragments of the molecule are prepared independently and then coupled together in the later stages.

A representative synthetic approach, inspired by the synthesis of related phlegmarine alkaloids, is depicted below. This strategy often involves the construction of a decahydroquinoline core, a key structural motif, followed by the annulation of the remaining rings.

Synthesis_Workflow A Starting Materials (e.g., substituted pyridines, cyclic ketones) B Construction of Decahydroquinoline Core A->B [Multiple Steps] C Functional Group Interconversions B->C D Annulation of Additional Rings C->D E Introduction of Peripheral Diversity (Analogues) D->E F Final Product (this compound Analogue) E->F

A generalized synthetic workflow for this compound analogues.

Key reactions frequently utilized in these syntheses include Diels-Alder reactions to form six-membered rings, Mannich reactions for the introduction of aminomethyl groups, and various cyclization strategies to construct the intricate ring systems. The generation of stereocenters with precise control is a critical aspect of these syntheses, often accomplished through the use of chiral auxiliaries or asymmetric catalysis.

Biological Evaluation: A Tale of Two Activities

The biological evaluation of this compound analogues primarily revolves around two key areas: their potential as acetylcholinesterase inhibitors for the treatment of neurodegenerative diseases and their inherent cytotoxicity, a critical parameter for any potential therapeutic agent.

Acetylcholinesterase (AChE) Inhibition

Several Lycopodium alkaloids have demonstrated potent AChE inhibitory activity. The evaluation of this activity is crucial for identifying promising drug candidates. The data presented below, for structurally related phleghenrine alkaloids, illustrates the potential for this class of compounds to inhibit AChE.

CompoundAChE IC50 (µM)
Phleghenrine A4.91
Phleghenrine C> 50
Phleghenrine D4.32

Data sourced from studies on phleghenrine alkaloids, which share a similar structural core with this compound.[1]

The significant difference in activity between the analogues highlights the importance of specific structural features for potent AChE inhibition. Structure-activity relationship (SAR) studies suggest that the orientation of the nitrogen atoms and the overall shape of the molecule are critical for effective binding to the active site of the enzyme.

Cytotoxicity

Assessing the cytotoxicity of novel compounds is a fundamental step in drug discovery to determine their therapeutic window. While specific cytotoxicity data for a wide range of this compound analogues is not extensively available in the public domain, studies on other Lycopodium alkaloids have been conducted. For instance, a study on fawcettimine-type alkaloids isolated from Phlegmariurus carinatus showed no cytotoxic activity against five different tumor cell lines.[2] This suggests that not all Lycopodium alkaloids exhibit significant cytotoxicity.

The workflow for evaluating the biological activities of this compound analogues is outlined below:

Biological_Evaluation_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation (for promising candidates) A Synthetic this compound Analogues B Acetylcholinesterase Inhibition Assay A->B C Cytotoxicity Assay (e.g., MTT Assay) A->C D Data Analysis (IC50 Determination) B->D C->D E Animal Models of Neurodegeneration D->E Lead Compound Selection F Toxicity Studies E->F G Pharmacokinetic Studies E->G

Workflow for the biological evaluation of this compound analogues.

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric method is widely used to screen for AChE inhibitors.

Principle: The assay measures the activity of AChE by monitoring the formation of thiocholine when acetylcholine is hydrolyzed. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a colored product, 5-thio-2-nitrobenzoic acid, which can be quantified spectrophotometrically at 412 nm. The presence of an inhibitor will reduce the rate of this color change.

Protocol:

  • Reagent Preparation:

    • Phosphate buffer (0.1 M, pH 8.0)

    • DTNB solution (10 mM in phosphate buffer)

    • Acetylthiocholine iodide (ATCI) solution (14 mM in phosphate buffer)

    • AChE solution (from electric eel, diluted in phosphate buffer)

    • Test compounds (this compound analogues) dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations.

  • Assay Procedure (96-well plate format):

    • To each well, add 140 µL of phosphate buffer.

    • Add 20 µL of the test compound solution.

    • Add 20 µL of AChE solution.

    • Incubate at 37°C for 15 minutes.

    • Add 10 µL of DTNB solution.

    • Initiate the reaction by adding 10 µL of ATCI solution.

    • Measure the absorbance at 412 nm at regular intervals for a set period (e.g., 5 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

    • The IC50 value (the concentration of inhibitor that causes 50% inhibition of AChE activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Culture:

    • Plate cells (e.g., a human cancer cell line) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with various concentrations of the this compound analogues for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).

  • MTT Addition:

    • After the treatment period, remove the medium and add fresh medium containing MTT solution (final concentration typically 0.5 mg/mL).

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization:

    • Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • The cell viability is expressed as a percentage of the vehicle control.

    • The IC50 value (the concentration of the compound that causes a 50% reduction in cell viability) is determined by plotting cell viability against the logarithm of the compound concentration.

Conclusion

The synthesis and biological evaluation of this compound analogues represent a challenging yet promising area of research. The development of efficient synthetic routes is crucial for accessing a diverse range of analogues for structure-activity relationship studies. While the primary focus has been on their potential as acetylcholinesterase inhibitors for Alzheimer's disease, a thorough assessment of their cytotoxicity is essential to identify candidates with a favorable therapeutic index. The experimental protocols provided in this guide offer a framework for the systematic evaluation of these complex and fascinating natural product derivatives. Further research is warranted to explore the full therapeutic potential of this unique class of alkaloids.

References

Comparative Efficacy of Lycophlegmine: An In Vitro and In Vivo Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Lycophlegmine, a member of the Lycopodium alkaloid family, is a natural compound with purported neuroprotective properties. This guide provides a comparative analysis of its potential efficacy, drawing upon experimental data from related compounds within the same class, due to the limited availability of direct research on this compound itself. The information presented herein is intended to offer a foundational understanding for researchers interested in the therapeutic potential of this and similar alkaloids.

In Vitro Efficacy: Acetylcholinesterase Inhibition

A primary mechanism of neuroprotection for many Lycopodium alkaloids is the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Increased acetylcholine levels in the brain are associated with improved cognitive function, a key therapeutic target in neurodegenerative diseases like Alzheimer's.

CompoundAcetylcholinesterase (AChE) Inhibition IC50 (µM)Butyrylcholinesterase (BuChE) Inhibition IC50 (µM)Source
Huperzine A0.876 ± 0.039-[1]
Huperradine G13.125 ± 0.521-[1]
Lycosquarosine A54.3 µg/mL> 100 µg/mL[2][3]
Acetylaposerratinine15.2 µg/mL> 100 µg/mL[2][3]

Note: The lack of specific data for this compound highlights a gap in the current research and underscores the opportunity for further investigation into its bioactivity.

In Vivo Efficacy: Neuroprotection in Animal Models

In vivo studies provide critical insights into the therapeutic potential of a compound in a living organism. While specific in vivo data for this compound is not available, studies on whole extracts of Lycopodium species have demonstrated neuroprotective effects in animal models of neurodegenerative diseases.

For instance, a study on a rat model of Parkinson's disease showed that treatment with a Lycopodium extract (50 mg/kg, orally) protected against the loss of dopaminergic neurons.[4][5] This was achieved by reducing the expression of matrix metalloproteinase-3 (MMP-3) and MMP-9, and decreasing the activation of microglia and astrocytes, key players in neuroinflammation.[5] Furthermore, the extract demonstrated an ability to enhance the antioxidant defense system.[4][5] Another study using an aluminum chloride-induced rat model of Alzheimer's disease suggested that oral administration of a Lycopodium preparation had a neuroprotective effect by improving biochemical alterations associated with the disease.[6]

These findings suggest that this compound, as a constituent of Lycopodium, may contribute to these observed neuroprotective effects and warrants further investigation in in vivo models.

Experimental Protocols

To facilitate further research on this compound, detailed methodologies for key in vitro assays are provided below.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to determine the anticholinesterase activity of compounds.

Principle: The assay measures the activity of AChE by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which results from the reaction of thiocholine (a product of acetylthiocholine hydrolysis by AChE) with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

Procedure:

  • Preparation of Reagents:

    • 0.1 M Phosphate Buffer (pH 8.0)

    • Acetylcholinesterase (AChE) solution (e.g., 1 U/mL)

    • Test compound solution (this compound at various concentrations)

    • 10 mM DTNB solution

    • 14 mM Acetylthiocholine iodide (ATCI) solution

    • 5% Sodium Dodecyl Sulfate (SDS)

  • Assay in a 96-well plate:

    • Add 140 µL of phosphate buffer to each well.

    • Add 10 µL of the test compound solution.

    • Add 10 µL of the AChE solution.

    • Incubate the plate at 25°C for 10 minutes.

    • Add 10 µL of DTNB solution to the mixture.

    • Initiate the reaction by adding 10 µL of ATCI solution.

    • Shake the plate for 1 minute.

    • Stop the reaction by adding 20 µL of 5% SDS solution.

  • Measurement:

    • Read the absorbance at 412 nm using a microplate reader after a 10-minute incubation.

    • A control well containing all components except the test compound should be included.

  • Calculation:

    • The percentage of AChE inhibition is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

    • The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) can be determined from a dose-response curve.[7][8][9][10]

In Vitro Neuroprotection Assay Against Oxidative Stress

This assay evaluates the ability of a compound to protect neuronal cells from damage induced by oxidative stress. The human neuroblastoma cell line SH-SY5Y is a commonly used model for such studies.

Principle: Oxidative stress is induced in SH-SY5Y cells using an agent like hydrogen peroxide (H₂O₂) or amyloid-beta (Aβ) peptide. The neuroprotective effect of the test compound is assessed by measuring cell viability.

Procedure:

  • Cell Culture:

    • Culture SH-SY5Y cells in an appropriate medium (e.g., DMEM with FBS and antibiotics) at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Treatment:

    • Seed the cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours).

    • Induce oxidative stress by adding a toxic agent (e.g., Aβ₁₋₄₂ protein at 2.5 µM) to the cell culture for another 24 hours.[11][12]

  • Cell Viability Assessment (MTT Assay):

    • After the treatment period, add MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Cell viability is expressed as a percentage of the control (untreated) cells.

    • An increase in cell viability in the presence of the test compound compared to the cells treated with the toxic agent alone indicates a neuroprotective effect.[11][13]

Signaling Pathways

The neuroprotective effects of acetylcholinesterase inhibitors are often mediated through specific intracellular signaling pathways. The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a key cascade involved in promoting cell survival and is activated by several AChE inhibitors.[2][3][14]

Mechanism:

  • Receptor Activation: Acetylcholinesterase inhibitors, by increasing acetylcholine levels, can stimulate nicotinic acetylcholine receptors (nAChRs), particularly the α4 and α7 subtypes.[1][3][14]

  • PI3K Activation: Activation of these receptors can lead to the recruitment and activation of PI3K at the cell membrane.

  • Akt Phosphorylation: Activated PI3K phosphorylates and activates Akt (also known as protein kinase B).

  • Downstream Effects: Activated Akt, in turn, phosphorylates and regulates a variety of downstream targets that are involved in inhibiting apoptosis (programmed cell death) and promoting cell survival. This includes the phosphorylation and inactivation of pro-apoptotic proteins and the activation of anti-apoptotic proteins like Bcl-2.[1][2][14]

Visualizations

To further clarify the experimental processes and biological mechanisms, the following diagrams are provided.

Experimental_Workflow_AChE_Inhibition cluster_prep Reagent Preparation cluster_assay Assay Procedure (96-well plate) cluster_analysis Data Analysis Buffer Phosphate Buffer Mix1 Mix Buffer, AChE, and this compound Buffer->Mix1 AChE AChE Solution AChE->Mix1 Compound This compound Compound->Mix1 DTNB DTNB Solution ATCI ATCI Solution Incubate1 Incubate (25°C, 10 min) Mix1->Incubate1 Add_DTNB Add DTNB Incubate1->Add_DTNB Add_ATCI Add ATCI (Initiate Reaction) Add_DTNB->Add_ATCI Shake Shake (1 min) Add_ATCI->Shake Stop Add SDS (Stop Reaction) Shake->Stop Read Read Absorbance (412 nm) Stop->Read Calculate Calculate % Inhibition Read->Calculate IC50 Determine IC50 Calculate->IC50

Caption: Workflow for the in vitro acetylcholinesterase (AChE) inhibition assay.

Signaling_Pathway_Neuroprotection AChE_Inhibitor AChE Inhibitor (e.g., this compound) ACh Acetylcholine (ACh) AChE_Inhibitor->ACh increases nAChR Nicotinic ACh Receptor (α4, α7) ACh->nAChR activates PI3K PI3K nAChR->PI3K activates Akt Akt PI3K->Akt activates Apoptosis Apoptosis Akt->Apoptosis inhibits Cell_Survival Cell Survival Akt->Cell_Survival promotes

Caption: PI3K/Akt signaling pathway in neuroprotection by AChE inhibitors.

References

Benchmarking the Acetylcholinesterase Inhibitory Activity of Lycophlegmine Against Known Drugs

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the acetylcholinesterase (AChE) inhibitory activity of the natural product Lycophlegmine against established Alzheimer's disease medications: Donepezil, Galantamine, and Rivastigmine. The objective is to offer a clear, data-driven benchmark for researchers in neuropharmacology and drug discovery.

Quantitative Comparison of AChE Inhibitory Activity

The following table summarizes the reported IC50 values for established AChE inhibitors and related natural products, as determined by the widely accepted Ellman's method. It is important to note that variations in experimental conditions, such as the source of the AChE enzyme (e.g., from electric eel or human), can influence the observed IC50 values.

CompoundIC50 Value (µM)Enzyme SourceMethod
Donepezil 0.021 ± 0.001[1]Electric Eel AChEEllman's Method[1]
Galantamine 2.28[1]Not SpecifiedEllman's Method[1]
Rivastigmine 0.0043[1]Not SpecifiedEllman's Method[1]
Huperradine G 0.876 ± 0.039[2]Not SpecifiedEllman's Method[2]
Huperradine A 13.125 ± 0.521[2]Not SpecifiedEllman's Method[2]
This compound Data Not Available--

Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

The determination of acetylcholinesterase inhibitory activity is widely performed using the spectrophotometric method developed by Ellman and colleagues. This assay is a reliable and high-throughput method for screening potential AChE inhibitors.

Principle:

The assay measures the activity of acetylcholinesterase by monitoring the formation of thiocholine as the enzyme hydrolyzes acetylthiocholine. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified by measuring the absorbance at a specific wavelength (typically around 405-412 nm). The rate of color formation is proportional to the enzyme's activity. When an inhibitor is present, the rate of the reaction decreases.

Materials:

  • Acetylcholinesterase (AChE) solution (e.g., from Electrophorus electricus)

  • Acetylthiocholine iodide (ATCI) - Substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's Reagent

  • Phosphate buffer (typically pH 8.0)

  • Test compounds (e.g., this compound, Donepezil) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents: Prepare fresh solutions of ATCI, DTNB, and AChE in phosphate buffer at the desired concentrations.

  • Assay in 96-Well Plate:

    • To each well of a 96-well plate, add a specific volume of phosphate buffer.

    • Add the test compound solution at various concentrations to the sample wells. For the control wells (representing 100% enzyme activity), add the solvent used to dissolve the test compounds.

    • Add the AChE solution to all wells except for the blank.

    • Incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction:

    • Add the DTNB solution to all wells.

    • Initiate the enzymatic reaction by adding the ATCI substrate solution to all wells.

  • Measurement:

    • Immediately measure the absorbance of the wells at 405-412 nm using a microplate reader.

    • Continue to take readings at regular intervals for a specific duration (e.g., every minute for 5-10 minutes) to determine the reaction rate.

  • Calculation of Inhibition:

    • Calculate the rate of reaction for each well.

    • The percentage of inhibition for each concentration of the test compound is calculated using the following formula:

      % Inhibition = [(Rate of Control - Rate of Sample) / Rate of Control] x 100

  • Determination of IC50:

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • The IC50 value is determined from the resulting dose-response curve, representing the concentration at which 50% of the enzyme activity is inhibited.

Visualizing the Mechanism and Workflow

To better illustrate the underlying principles and processes, the following diagrams have been generated using Graphviz.

cluster_0 Normal Cholinergic Neurotransmission cluster_1 Action of AChE Inhibitors Presynaptic Presynaptic Neuron ACh Acetylcholine (ACh) Presynaptic->ACh Release SynapticCleft Synaptic Cleft AChR ACh Receptor ACh->AChR Binds AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Postsynaptic Postsynaptic Neuron AChR->Postsynaptic Signal Transmission ProlongedSignal Prolonged Signal Transmission AChR->ProlongedSignal CholineAceticAcid Choline + Acetic Acid AChE->CholineAceticAcid BlockedAChE Inhibited AChE Inhibitor AChE Inhibitor (e.g., this compound) Inhibitor->AChE Inhibits IncreasedACh Increased ACh in Synapse IncreasedACh->AChR Enhanced Binding

Caption: Mechanism of Acetylcholinesterase Inhibition.

cluster_workflow Experimental Workflow: AChE Inhibition Assay prep Prepare Reagents (AChE, ATCI, DTNB, Buffers) plate Dispense Reagents into 96-Well Plate prep->plate incubate Pre-incubate with Inhibitor plate->incubate start Initiate Reaction with Substrate (ATCI) incubate->start read Measure Absorbance (405-412 nm) start->read analyze Calculate % Inhibition and IC50 Value read->analyze

Caption: Workflow for the in vitro AChE Inhibition Assay.

References

Assessing the Selectivity of Lycophlegmine Alkaloids for Cholinesterase Enzymes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel and selective enzyme inhibitors is a cornerstone of modern drug discovery. Within the vast landscape of natural products, Lycopodium alkaloids, particularly those isolated from the Phlegmariurus (formerly Huperzia) genus, have emerged as a promising class of compounds. While the term "Lycophlegmine" does not correspond to a specific known alkaloid in scientific literature, this guide will focus on a prominent and well-researched member of this family, Huperzine A , as a representative of Phlegmariurus alkaloids. This guide provides a comparative analysis of Huperzine A's selectivity for two key enzyme targets in neurodegenerative disease research: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE).

The inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease, aiming to increase the levels of the neurotransmitter acetylcholine in the brain.[1][2] However, the selectivity of an inhibitor for AChE over BuChE can be a critical factor in its therapeutic profile and side effects.[3] This guide compares the selectivity of Huperzine A with that of standard Alzheimer's disease medications: Donepezil, Galantamine, and Rivastigmine.

Data Presentation: Comparative Inhibitory Potency

The following table summarizes the half-maximal inhibitory concentrations (IC50) of Huperzine A and selected comparator drugs against both Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE). The selectivity index (SI) is calculated as the ratio of the IC50 for BuChE to the IC50 for AChE, with a higher value indicating greater selectivity for AChE.

CompoundAChE IC50 (nM)BuChE IC50 (nM)Selectivity Index (BuChE/AChE)Reference Compound Type
Huperzine A ~82~72,500~884Lycopodium Alkaloid
Donepezil 6.7>7,000>1000Synthetic AChE Inhibitor
Galantamine ~440~22,000~50Alkaloid AChE Inhibitor
Rivastigmine 4.330.9~7.2Synthetic Dual Inhibitor

Note: IC50 values can vary between studies depending on the assay conditions and enzyme source. The values presented here are representative figures from the cited literature for comparative purposes.[1][4][5][6]

Mandatory Visualization

Below are diagrams illustrating the cholinergic signaling pathway and the experimental workflow for assessing cholinesterase inhibition.

Cholinergic_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron Acetyl-CoA Acetyl-CoA Choline Choline ChAT Choline Acetyltransferase Choline->ChAT ACh_vesicle Acetylcholine (ACh) in Vesicle ChAT->ACh_vesicle Synthesis ACh_synapse ACh ACh_vesicle->ACh_synapse Release AChE AChE ACh_synapse->AChE Hydrolysis BuChE BuChE ACh_synapse->BuChE Hydrolysis Receptor Cholinergic Receptor ACh_synapse->Receptor Binding Choline_reuptake Choline AChE->Choline_reuptake Acetate Acetate AChE->Acetate BuChE->Choline_reuptake BuChE->Acetate Choline_reuptake->Choline Reuptake Signal Signal Transduction Receptor->Signal Inhibitor Cholinesterase Inhibitor (e.g., Huperzine A) Inhibitor->AChE Inhibitor->BuChE

Caption: Cholinergic signaling pathway and points of inhibition.

Ellman_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure (96-well plate) cluster_detection Detection & Analysis Reagents Prepare Reagents: - Phosphate Buffer (pH 8.0) - DTNB (Ellman's Reagent) - Enzyme (AChE or BuChE) - Substrate (ATChI or BTChI) - Test Inhibitor (e.g., Huperzine A) Mix1 Add Buffer, Inhibitor, and Enzyme Solution Reagents->Mix1 Incubate1 Incubate (e.g., 15 min at 25°C) Mix1->Incubate1 Mix2 Add DTNB Incubate1->Mix2 Mix3 Initiate reaction by adding Substrate Mix2->Mix3 Measure Measure absorbance at 412 nm (kinetic or endpoint) Mix3->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 value Calculate->IC50

Caption: Experimental workflow for the Ellman's method.

Experimental Protocols

The determination of the inhibitory activity of compounds against AChE and BuChE is commonly performed using a spectrophotometric method developed by Ellman et al.[7][8] This assay is a reliable and widely used in vitro method.[9]

Principle: The assay measures the activity of the cholinesterase enzyme by monitoring the formation of a yellow-colored product. The enzyme hydrolyzes a substrate, acetylthiocholine (for AChE) or butyrylthiocholine (for BuChE), to produce thiocholine. Thiocholine then reacts with Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), to produce 5-thio-2-nitrobenzoate (TNB), which is quantified by measuring its absorbance at 412 nm. The rate of color formation is proportional to the enzyme activity. The presence of an inhibitor will reduce the rate of this reaction.

Materials:

  • Acetylcholinesterase (AChE) from electric eel or human recombinant

  • Butyrylcholinesterase (BuChE) from equine serum or human recombinant

  • Acetylthiocholine iodide (ATChI) - substrate for AChE

  • Butyrylthiocholine iodide (BTChI) - substrate for BuChE

  • 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Test compound (e.g., Huperzine A) and comparator compounds

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions of the enzymes, substrates, DTNB, and test compounds in appropriate buffers. A series of dilutions of the test compounds are made to determine the IC50 value.

  • Assay Reaction: In a 96-well plate, add the following to each well in order:

    • Phosphate buffer

    • A solution of the test compound at a specific concentration (or buffer for the control).

    • The enzyme solution (AChE or BuChE).

  • Pre-incubation: The plate is typically incubated for a set period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C) to allow the inhibitor to bind to the enzyme.

  • Color Reaction Initiation: DTNB solution is added to all wells.

  • Substrate Addition: The enzymatic reaction is initiated by adding the corresponding substrate (ATChI for AChE or BTChI for BuChE) to all wells.

  • Measurement: The absorbance is measured immediately and then kinetically over a period of time (e.g., every minute for 5-10 minutes) at 412 nm using a microplate reader.

  • Data Analysis:

    • The rate of reaction (change in absorbance per minute) is calculated for each concentration of the inhibitor.

    • The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100

    • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Concluding Remarks

The data presented clearly demonstrates that Huperzine A, a representative Lycopodium alkaloid, is a potent inhibitor of acetylcholinesterase with a high degree of selectivity over butyrylcholinesterase.[1] Its selectivity index is substantially higher than that of the dual inhibitor Rivastigmine and the moderately selective Galantamine.[4][5][6] Donepezil exhibits the highest selectivity for AChE among the compounds compared.[4][5][10]

The high selectivity of Huperzine A for AChE is a significant characteristic that may contribute to its specific pharmacological profile. For researchers in the field of drug development for neurodegenerative diseases, understanding the selectivity of lead compounds like Huperzine A is crucial. This guide provides a foundational comparison to aid in the evaluation of novel cholinesterase inhibitors and to highlight the distinct properties of Lycopodium alkaloids in this therapeutic area. Further investigations into the kinetics of inhibition and in vivo efficacy are essential to fully characterize the therapeutic potential of these natural compounds.

References

A Comparative Guide to the Synthesis of Lycophlegmine: An Analysis of Reproducibility and Robustness

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Lycophlegmine, a member of the phlegmarine class of Lycopodium alkaloids, presents a compelling synthetic challenge due to its intricate polycyclic architecture. For researchers and drug development professionals, the ability to reliably synthesize this and related compounds is crucial for further biological investigation. This guide provides a comparative analysis of the seminal asymmetric total synthesis of this compound and contrasts it with alternative approaches to structurally related phlegmarine alkaloids. The focus is on providing a clear overview of the existing synthetic protocols to aid in the assessment of their potential reproducibility and robustness for laboratory-scale and potentially larger-scale production.

Introduction to Phlegmarine Alkaloid Synthesis

The phlegmarine alkaloids are characterized by a decahydroquinoline core, and their synthesis has been a subject of significant interest in the chemical community. A robust and reproducible synthetic route is paramount for accessing sufficient quantities of these natural products to explore their therapeutic potential. This guide will primarily focus on the landmark asymmetric synthesis of phlegmarine alkaloids developed by the Comins group, which provides a foundational protocol for accessing this compound. This will be compared with other notable syntheses of related phlegmarine alkaloids to offer a broader perspective on the challenges and strategic innovations in this area.

The Comins Asymmetric Total Synthesis of Phlegmarine Alkaloids

The research group of Daniel Comins reported the first asymmetric total synthesis of all four known natural phlegmarine alkaloids, including this compound (designated as phlegmarine 1a in their publication). This work stands as a cornerstone in the field and provides a detailed and complete synthetic pathway.

Key Features of the Comins Protocol:
  • Stereocontrol: The synthesis relies on a chiral auxiliary-mediated addition of a Grignard reagent to an N-acylpyridinium salt to establish the initial stereocenter, which is then elaborated to control the stereochemistry of the decahydroquinoline core.

  • Convergent Strategy: The synthesis involves the coupling of two key fragments, a piperidine precursor and a decahydroquinoline precursor, which allows for flexibility in the synthesis of different phlegmarine analogs.

  • Longest Linear Sequence: The synthesis is accomplished in a lengthy sequence of over 20 steps, which can present challenges for scalability and overall yield.

The following diagram illustrates the overall workflow of the Comins synthesis for the phlegmarine core.

Comins_Lycophlegmine_Synthesis cluster_start Starting Materials cluster_core_formation Core Assembly cluster_end Final Product Pyridine Derivative Pyridine Derivative N-Acylpyridinium Salt Formation N-Acylpyridinium Salt Formation Pyridine Derivative->N-Acylpyridinium Salt Formation Chiral Auxiliary Chiral Auxiliary Chiral Auxiliary->N-Acylpyridinium Salt Formation Grignard Addition Grignard Addition N-Acylpyridinium Salt Formation->Grignard Addition Piperidine Fragment Piperidine Fragment Grignard Addition->Piperidine Fragment Fragment Coupling Fragment Coupling Piperidine Fragment->Fragment Coupling Decahydroquinoline Core Decahydroquinoline Core Decahydroquinoline Core->Fragment Coupling This compound This compound Fragment Coupling->this compound Phlegmarine_Synthesis_Logic Target: this compound Target: this compound Final Cyclization / Functionalization Final Cyclization / Functionalization Target: this compound->Final Cyclization / Functionalization Assembled Precursor Assembled Precursor Final Cyclization / Functionalization->Assembled Precursor Fragment Coupling Fragment Coupling Assembled Precursor->Fragment Coupling Decahydroquinoline Fragment Decahydroquinoline Fragment Fragment Coupling->Decahydroquinoline Fragment Piperidine Fragment Piperidine Fragment Fragment Coupling->Piperidine Fragment Core Ring Formation Core Ring Formation Decahydroquinoline Fragment->Core Ring Formation Piperidine Fragment->Core Ring Formation Acyclic Precursors Acyclic Precursors Core Ring Formation->Acyclic Precursors

Safety Operating Guide

Prudent Disposal Practices for Novel or Uncharacterized Compounds Like Lycophlegmine

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Logistical Information for Laboratory Professionals

The proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. For novel or uncharacterized compounds such as Lycophlegmine, where a specific Safety Data Sheet (SDS) may not be readily available, a cautious and systematic approach is essential. This guide provides a general framework for the safe handling and disposal of such research chemicals, emphasizing adherence to institutional and regulatory guidelines.

Critical Data for Safe Disposal

Before proceeding with the disposal of any chemical, it is crucial to ascertain its fundamental properties. For a compound like this compound, the following information, typically found in an SDS, would be required for a complete and accurate disposal plan. Researchers should endeavor to find this information from available literature or through analytical characterization.

Data PointSignificance for Disposal
Physical State Determines the primary containment and segregation strategy (e.g., solid, liquid, gas).
Chemical Formula/Structure Provides insight into potential reactivity and compatibility with other waste streams.
pH Indicates corrosive properties and the need for neutralization before disposal.
Flammability Dictates the need for storage away from ignition sources and disposal in appropriate flammable waste containers.[1]
Toxicity (LD50/LC50) Informs the level of personal protective equipment (PPE) required and the potential need for specialized disposal routes for highly toxic substances.
Reactivity Highlights incompatibilities with other chemicals, water, or air, preventing dangerous reactions in waste containers.
Environmental Hazards Determines if the substance is toxic to aquatic life, requiring containment to prevent release into drains or waterways.[2]

**General Disposal Protocol for Uncharacterized Research Chemicals

In the absence of a specific SDS for this compound, the following general protocol should be followed. This procedure is designed to prioritize safety and compliance.

  • Assume Hazard: Treat the unknown substance with a high degree of caution. Assume it is flammable, reactive, corrosive, and toxic.

  • Personal Protective Equipment (PPE): At a minimum, wear standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[1][3] Depending on the physical form of the substance (e.g., fine powder), respiratory protection may also be necessary.[3][4]

  • Segregation: Do not mix the unknown chemical waste with other waste streams. It should be collected in a separate, dedicated, and clearly labeled waste container.

  • Containerization: Use a chemically compatible container that can be securely sealed. The container must be in good condition and free from contamination.

  • Labeling: Label the waste container clearly with the name of the chemical ("this compound"), the principal investigator's name, the laboratory location, and the date of accumulation. Crucially, also include the statement "Awaiting Full Hazard Characterization."

  • Consultation: Contact your institution's Environmental Health and Safety (EHS) department. Provide them with all available information about the substance, including its origin (e.g., synthetic route) and any known or suspected properties. EHS will provide guidance on the appropriate final disposal method.

  • Storage: While awaiting disposal, store the sealed waste container in a designated and well-ventilated waste accumulation area, away from incompatible materials.

Logical Workflow for Disposal of Uncharacterized Compounds

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of a research chemical for which limited safety information is available.

cluster_prep Initial Handling & Assessment cluster_procedure Disposal Procedure start Compound 'this compound' for Disposal sds_check Attempt to Locate Specific SDS start->sds_check sds_found SDS Found? sds_check->sds_found treat_unknown Treat as Highly Hazardous sds_found->treat_unknown No ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) sds_found->ppe Yes treat_unknown->ppe segregate Segregate from Other Waste Streams ppe->segregate containerize Use a Dedicated, Labeled, and Chemically Compatible Container segregate->containerize contact_ehs Contact Environmental Health & Safety (EHS) containerize->contact_ehs store Store Safely in Designated Waste Accumulation Area contact_ehs->store disposal Dispose According to EHS Guidance store->disposal

Caption: Workflow for the safe disposal of uncharacterized research chemicals.

Disclaimer: This information is intended as a general guide for trained laboratory personnel. Always consult your institution's specific safety and disposal protocols and contact your EHS department for guidance on unfamiliar substances. The absence of specific hazard information does not indicate that a substance is safe.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lycophlegmine
Reactant of Route 2
Lycophlegmine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.